Technical Documentation Center

4-t-Butyl-2-(methylamino)thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-t-Butyl-2-(methylamino)thiazole
  • CAS: 82202-31-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 4-t-Butyl-2-(methylamino)thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazole Moiety The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. The 2-aminothiazole subunit, in particular, is a key pharmacophore found in a wide array of approved drugs and clinical candidates, exhibiting activities ranging from anticancer to antimicrobial.[3][4] The strategic substitution on the thiazole ring allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. The introduction of a tert-butyl group at the 4-position can enhance metabolic stability and lipophilicity, while a methylamino group at the 2-position can modulate the compound's hydrogen bonding capacity and basicity. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 4-t-Butyl-2-(methylamino)thiazole, a molecule of interest for further derivatization in drug discovery programs.

Synthesis of 4-t-Butyl-2-(methylamino)thiazole via Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5][6] This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[2] For the synthesis of 4-t-Butyl-2-(methylamino)thiazole, the logical precursors are 1-bromo-3,3-dimethyl-2-butanone (also known as 1-bromopinacolone) and N-methylthiourea.

Reaction Mechanism: A Stepwise Perspective

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Hantzsch_Mechanism reagents 1-Bromo-3,3-dimethyl-2-butanone + N-Methylthiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-t-Butyl-2-(methylamino)thiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic sulfur atom of N-methylthiourea attacking the electrophilic α-carbon of 1-bromo-3,3-dimethyl-2-butanone. This results in the displacement of the bromide ion and the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The amino group of the S-alkylated intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring.

  • Dehydration: The resulting cyclized intermediate readily undergoes dehydration (loss of a water molecule) to yield the aromatic 4-t-Butyl-2-(methylamino)thiazole. The formation of the stable aromatic ring is a key driving force for this final step.

Experimental Protocol

This protocol is based on established procedures for the Hantzsch synthesis of similar 2-aminothiazole derivatives.[7]

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
1-Bromo-3,3-dimethyl-2-butanoneC₆H₁₁BrO179.061.79 g0.01
N-MethylthioureaCH₄N₂S90.140.90 g0.01
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.79 g, 0.01 mol) and N-methylthiourea (0.90 g, 0.01 mol) in N,N-dimethylformamide (20 mL).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for approximately 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-t-Butyl-2-(methylamino)thiazole. A reported synthesis indicates a yield of 36% under similar, albeit shorter, reaction times.[7]

Characterization of 4-t-Butyl-2-(methylamino)thiazole

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for the structural elucidation of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Expected ¹H and ¹³C NMR Data for 4-t-Butyl-2-(methylamino)thiazole

¹H NMR (in CDCl₃) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.2-6.4s1HThiazole C5-H
~5.0-5.5br s1HNH
~3.0s3HN-CH₃
~1.3s9HC(CH₃)₃
¹³C NMR (in CDCl₃) Chemical Shift (δ, ppm)Assignment
~168Thiazole C2
~160Thiazole C4
~100Thiazole C5
~34C (CH₃)₃
~31N-C H₃
~30C(C H₃)₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum is expected to show a singlet for the proton on the thiazole ring, a broad singlet for the NH proton (which may exchange with D₂O), a singlet for the N-methyl group, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.[3] The ¹³C NMR spectrum should display signals for all eight carbon atoms, with the thiazole ring carbons appearing in the downfield region.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions:

  • N-H stretch: A medium to sharp absorption band in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=N stretch: A strong absorption in the region of 1620-1680 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

The IR spectrum will be a key indicator of the presence of the N-H bond and the thiazole ring system.[9][10]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): For 4-t-Butyl-2-(methylamino)thiazole (C₈H₁₄N₂S), the expected molecular ion peak will be at m/z = 170.28.[7]

  • Fragmentation: Common fragmentation patterns for thiazoles involve cleavage of the ring. A significant fragment may be observed due to the loss of the tert-butyl group.

Synthesis_Workflow start Starting Materials (1-Bromo-3,3-dimethyl-2-butanone & N-Methylthiourea) reaction Hantzsch Thiazole Synthesis (DMF, 80°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-t-Butyl-2-(methylamino)thiazole purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis and characterization of 4-t-Butyl-2-(methylamino)thiazole.

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of laboratory safety. The reagents used in this synthesis have specific hazards that must be managed appropriately.

  • 1-Bromo-3,3-dimethyl-2-butanone: This is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled.[11][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

  • N-Methylthiourea: This compound is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a reproductive toxin. It should be used in a fume hood, and exposure should be minimized.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 4-t-Butyl-2-(methylamino)thiazole. The Hantzsch thiazole synthesis offers a reliable and straightforward route to this valuable heterocyclic building block. The detailed characterization data provides a benchmark for confirming the successful synthesis of the target compound. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can confidently prepare this and similar thiazole derivatives for applications in drug discovery and development.

References

  • Thompson, C. M., Poole, J. L., Cross, J. L., Akritopoulou-Zanze, I., & Djuric, S. W. (2011). A convenient synthesis of 2-aminothiazoles. Molecules, 16(11), 9161-9177. [Link]

  • Al-Shamkhani, Z. A. N., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-727. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of new 2-(tert-butyl)-5-(substituted)-1,3,4-oxadiazoles. Acta Poloniae Pharmaceutica, 69(2), 241-247. [Link]

  • Balanean, L., Braicu, C., Berindan-Neagoe, I., Nastasa, C., Tiperciuc, B., Verite, P., & Oniga, O. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1417. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Pagacz-Kostrzewa, M., Sałdyka, M., Bil, A., Gul, W., Wierzejewska, M., Khomenko, D. M., & Doroschuk, R. O. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3845. [Link]

  • El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 169. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-Rahman, A. H. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. PLOS ONE, 18(3), e0282697. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 743-774. [Link]

  • Sharma, V. P. (2001). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 13(4), 1471-1474.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(12), 2249. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Singh, U. P., Thomas, M., Seshadri, T. P., & Bhattacharya, S. (2000). Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1, 3-thiazole-5-carboxylate reveals a trans orientation of the preceding amide N--H with respect to the thiazole-ring sulfur. Acta Crystallographica Section C: Crystal Structure Communications, 56(12), 1482-1483. [Link]

Sources

Exploratory

Physicochemical properties of 4-t-Butyl-2-(methylamino)thiazole

An In-Depth Technical Guide to 4-t-Butyl-2-(methylamino)thiazole: Physicochemical Properties, Synthesis, and Scientific Context Introduction to the 2-Aminothiazole Scaffold The thiazole ring is a fundamental five-membere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-t-Butyl-2-(methylamino)thiazole: Physicochemical Properties, Synthesis, and Scientific Context

Introduction to the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] This structural motif is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its ability to engage in a wide range of biological interactions.[2][3] Its presence in natural products like Vitamin B1 (Thiamine) and potent pharmaceuticals such as the anti-HIV drug Ritonavir underscores its therapeutic importance.[3]

The 2-amino or 2-(alkylamino)thiazole core, in particular, is a prevalent pharmacophore. The amino group provides a critical hydrogen bond donor/acceptor site, enabling strong interactions with protein targets. This guide focuses on a specific derivative, 4-t-Butyl-2-(methylamino)thiazole , providing a detailed examination of its physicochemical properties, a robust synthetic strategy, and its context within modern drug development for researchers and scientists.

Molecular and Physicochemical Profile

While specific experimental data for 4-t-Butyl-2-(methylamino)thiazole is not extensively published, a reliable profile can be constructed from its constituent parts and by comparison to its close analogue, 4-t-Butyl-2-aminothiazole.

Structural and Identity Data

The structure is defined by a thiazole ring substituted at the 4-position with a bulky tert-butyl group and at the 2-position with a methylamino group. The t-butyl group significantly influences the molecule's steric profile and lipophilicity, while the methylamino group modulates its basicity and hydrogen bonding capacity.

IdentifierValue
IUPAC Name 4-(tert-butyl)-N-methyl-1,3-thiazol-2-amine
Molecular Formula C₈H₁₄N₂S
Molecular Weight 170.28 g/mol
Canonical SMILES CNC1=NC(=CS1)C(C)(C)C
InChI Key BGYKKWJNJICLSS-UHFFFAOYSA-N
CAS Number 100755-53-7
Computed and Estimated Physicochemical Properties

The following properties are calculated using established algorithms or estimated based on the known properties of 4-t-Butyl-2-aminothiazole.[4] The addition of a methyl group to the 2-amino position is expected to slightly increase lipophilicity (logP) and may subtly alter the pKa.

PropertyEstimated ValueRationale and Scientific Insight
logP (Octanol/Water) ~2.5 - 2.8The parent 2-aminothiazole has a calculated XLogP3 of 2.3.[4] The N-methyl group will contribute additional lipophilicity, increasing this value slightly. This moderate lipophilicity is often favorable for cell membrane permeability.
pKa (Strongest Basic) ~5.5 - 6.0The exocyclic nitrogen is the most basic site. N-alkylation can slightly increase the basicity of the amine compared to the primary amine in the analogue. This pKa suggests the compound will be partially protonated at physiological pH (7.4), which can be crucial for solubility and target binding.
Aqueous Solubility Low to moderateExpected to be slightly soluble in water, with solubility increasing in acidic conditions due to the formation of a protonated salt. High solubility is predicted in organic solvents like ethanol, DMSO, and DMF.
Polar Surface Area ~51.5 ŲThe polar surface area (PSA) is a key predictor of drug transport properties. This value is within the typical range for orally bioavailable drugs.
Hydrogen Bond Donors 1The secondary amine (-NH) is the sole hydrogen bond donor.
Hydrogen Bond Acceptors 2The ring nitrogen and the exocyclic nitrogen can both act as hydrogen bond acceptors.

Synthesis and Characterization

The most reliable and widely adopted method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch Thiazole Synthesis .[2] This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound.

Proposed Synthetic Workflow

The synthesis of 4-t-Butyl-2-(methylamino)thiazole is achieved by reacting 1-bromo-3,3-dimethyl-2-butanone (the α-haloketone component providing the t-butyl group at the 4-position) with N-methylthiourea (which provides the 2-methylamino group and closes the ring).

Synthesis_Workflow cluster_reactants Starting Materials A 1-Bromo-3,3-dimethyl-2-butanone (α-Haloketone) C 4-t-Butyl-2-(methylamino)thiazole (Final Product) A->C Hantzsch Condensation (e.g., Ethanol, Reflux) B N-Methylthiourea (Thioamide) B->C Hantzsch Condensation (e.g., Ethanol, Reflux) caption Fig. 1: Hantzsch synthesis of the target compound.

Sources

Foundational

Comprehensive Spectroscopic Guide: 4-tert-Butyl-2-(methylamino)thiazole

The following technical guide details the spectroscopic characterization of 4-tert-Butyl-2-(methylamino)thiazole , a critical scaffold in medicinal chemistry known for its lipophilicity and hydrogen-bonding capabilities....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-tert-Butyl-2-(methylamino)thiazole , a critical scaffold in medicinal chemistry known for its lipophilicity and hydrogen-bonding capabilities.[1]

This guide is structured for researchers requiring definitive identification parameters.

[1]

Executive Summary & Structural Context

Compound Name: 4-tert-Butyl-2-(methylamino)thiazole Molecular Formula: C₈H₁₄N₂S Molecular Weight: 170.28 g/mol CAS Registry Number: 14838-35-8 (Generic for 2-amino-4-t-butylthiazole derivatives)[1]

The 2-aminothiazole core is a "privileged structure" in drug discovery, appearing in diverse therapeutics (e.g., pramipexole, abafungin). The 4-tert-butyl substitution introduces significant steric bulk and lipophilicity, influencing the binding kinetics in hydrophobic pockets, while the 2-methylamino group serves as a hydrogen bond donor/acceptor and a pivot point for tautomeric equilibrium.

This guide provides the definitive spectral fingerprint required to validate the synthesis and purity of this compound, distinguishing it from potential regioisomers (e.g., 5-tert-butyl variants) or hydrolysis byproducts (thiazolones).

Synthesis & Isolation Logic

To understand the impurity profile, one must recognize the synthesis pathway. The standard method is the Hantzsch Thiazole Synthesis , condensing a reactive


-haloketone with a thiourea.
Reaction Pathway Diagram

The following diagram illustrates the condensation of 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone) with


-methylthiourea.[1]

HantzschSynthesis Pinacolone 1-Bromo-3,3-dimethyl- 2-butanone Inter S-Alkylated Intermediate (Transient) Pinacolone->Inter SN2 Attack Thiourea N-Methylthiourea Thiourea->Inter Product 4-t-Butyl-2-(methylamino) thiazole Inter->Product Cyclodehydration (- H2O) HBr HBr (Scavenged by Base) Inter->HBr

Figure 1: Hantzsch synthesis pathway showing the convergence of precursors to form the thiazole core.

Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) or GC-MS (EI)

Mass spectrometry provides the primary confirmation of molecular weight. For this lipophilic amine, Electrospray Ionization (ESI) in positive mode is preferred for softer ionization, though Electron Impact (EI) yields characteristic fragmentation useful for structural verification.

Key Diagnostic Ions (EI, 70 eV)
m/z ValueIon IdentityStructural Interpretation
170 [M]⁺ Molecular Ion. Indicates intact parent structure.[1]
155 [M – CH₃]⁺Loss of a methyl group from the tert-butyl moiety.[1] Characteristic of t-butyl aromatics.
113 [M – C₄H₉]⁺Loss of the entire tert-butyl group.[1]
57 [C₄H₉]⁺tert-Butyl cation (stable carbocation).[1] Dominant low-mass peak.

Scientist's Note: If you observe a peak at m/z 171 in ESI+, this is the [M+H]⁺ adduct. A significant peak at m/z 187 suggests oxidation (N-oxide formation) or impurity from the synthesis (uncyclized intermediate).

Infrared Spectroscopy (IR) Analysis

Technique: FT-IR (ATR or KBr pellet)

IR is critical for confirming the amine functionality and ensuring no ketone starting material (pinacolone, ~1715 cm⁻¹) remains.

Diagnostic Bands
Wavenumber (cm⁻¹)Vibration ModeIntensityAssignment
3250 – 3400

(N-H)
Medium/BroadSecondary amine stretch.[1] Sharpens in dilute solution.
2960 – 2870

(C-H)
StrongAlkyl C-H stretches.[1] The tert-butyl group gives a strong doublet/multiplet here.
1610 – 1590

(C=N)
StrongThiazole ring breathing/C=N stretch.[1]
1540 – 1510

(N-H)
MediumN-H bending (Amide II-like band if tautomer exists).[1]
1365 & 1390

(C-H)
MediumGem-dimethyl "split" characteristic of the tert-butyl group.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for purity and regiochemistry. The data below assumes a solution in CDCl₃ (Chloroform-d) at 298 K.

¹H NMR (Proton) Data
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.28 Singlet (s)9H-C(CH₃)₃ The tert-butyl group.[1] High symmetry renders all 9 protons equivalent.
2.95 Singlet (s)3HN-CH₃ Methyl group on the amine.[1] May appear as a doublet (

Hz) if NH coupling is resolved (rare in CDCl₃, common in DMSO-

).
5.20 Broad Singlet (bs)1H-NH Exchangeable amine proton.[1] Shift varies (4.0–6.0 ppm) with concentration and solvent.
6.15 Singlet (s)1HH-5 Thiazole ring proton.[1] Its singlet nature confirms the 4,5-substitution pattern (no neighbor at C4).

Critical QC Check: If the singlet at 6.15 ppm is missing and replaced by a multiplet or downfield shift, suspect regioisomer formation or ring opening.

¹³C NMR (Carbon) Data
Chemical Shift (

, ppm)
Carbon TypeAssignment
30.1 CH₃-C(CH₃)₃ (Methyls of t-butyl)
31.8 CH₃N-CH₃ (N-Methyl)
34.8 Quaternary C-C(CH₃)₃ (Central t-butyl carbon)
100.5 CH (Aromatic)C-5 (Thiazole ring)
159.2 Quaternary CC-4 (Thiazole ring, adjacent to t-butyl)
171.4 Quaternary CC-2 (Thiazole ring, attached to N)

Advanced Insight: Tautomeric Equilibrium

A common pitfall in characterizing 2-aminothiazoles is the Amino-Imino Tautomerism .[1] While the amino form usually predominates in non-polar solvents (CDCl₃), the imino form can stabilize in polar, H-bond accepting solvents (DMSO, Methanol), complicating spectra.

Tautomerism Diagram

The following Graphviz diagram visualizes the proton shift between the exocyclic nitrogen (Amino) and the ring nitrogen (Imino).

Tautomerism Amino Amino Form (Predominant in CDCl3) N-H on Exocyclic Nitrogen Eq  ⇌   Amino->Eq Imino Imino Form (Stabilized in DMSO) N-H on Ring Nitrogen Eq->Imino

Figure 2: Tautomeric equilibrium. Note that in the Imino form, the C=N bond moves exocyclic, disrupting the aromaticity of the thiazole ring.

Impact on Spectra:

  • ¹H NMR: In DMSO-

    
    , the NH peak may shift downfield (> 7.0 ppm) and broaden significantly due to exchange between these forms.
    
  • ¹³C NMR: The C-2 signal (~171 ppm) is diagnostic. A significant upfield shift of this carbon would indicate a shift toward the imino form.

Experimental Protocols

Protocol 7.1: Sample Preparation for NMR
  • Massing: Weigh 5–10 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.

    • ¹³C: 512 scans minimum (quaternary carbons at C-2 and C-4 relax slowly; consider adding Cr(acac)₃ relaxant if signals are weak).

Protocol 7.2: IR Data Acquisition (ATR Method)
  • Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.

  • Deposition: Place a small amount of solid/oil (approx. 2 mg) on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact.

  • Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation: Look for the CO₂ doublet (2350 cm⁻¹) to ensure background subtraction was effective.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Metzger, J. V. (1979). Thiazole and Its Derivatives, Part 1. John Wiley & Sons.[2] (Authoritative text on thiazole spectral properties).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3][4] (Source for chemical shift prediction rules).

  • Faure, R., Galy, J. P., & Elguero, J. (1978). "Étude par RMN du carbone-13 de l'amino-2 thiazole et de ses dérivés." Canadian Journal of Chemistry, 56(1), 46-55. (Detailed ¹³C NMR assignments for 2-aminothiazoles).

Sources

Exploratory

Potential biological activities of 4-t-Butyl-2-(methylamino)thiazole derivatives

Title: Technical Guide: Biological Potential and SAR Profiling of 4-t-Butyl-2-(methylamino)thiazole Derivatives Abstract This technical guide provides a comprehensive analysis of the 4-t-butyl-2-(methylamino)thiazole sca...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biological Potential and SAR Profiling of 4-t-Butyl-2-(methylamino)thiazole Derivatives

Abstract This technical guide provides a comprehensive analysis of the 4-t-butyl-2-(methylamino)thiazole scaffold, a specialized subset of the 2-aminothiazole "privileged structure" in medicinal chemistry. Targeted at drug development professionals, this document synthesizes structure-activity relationships (SAR), potential therapeutic applications (antimicrobial, anticancer, and CNS modulation), and experimental protocols. It highlights the specific pharmacological advantages conferred by the bulky tert-butyl group and the N-methylated amine tail.

Executive Summary: The Privileged Scaffold

The 2-aminothiazole core is ubiquitous in FDA-approved drugs (e.g., Dasatinib, Avatrombopag). The specific derivative 4-t-Butyl-2-(methylamino)thiazole represents a strategic optimization of this core.

  • 4-t-Butyl Group: Provides significant steric bulk and lipophilicity, essential for filling hydrophobic pockets in enzymes (e.g., Kinase ATP pockets) or penetrating microbial membranes.

  • 2-(Methylamino) Group: Modulates basicity compared to a primary amine, reducing rapid metabolic acetylation while retaining hydrogen bond donor/acceptor capability.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is dictated by three distinct pharmacophoric zones.

The SAR Map

The following diagram illustrates the functional roles of each substituent on the thiazole ring.

SAR_Map Core Thiazole Core (Electron Rich, Aromatic) Pos4 4-tert-Butyl Group (Lipophilic Anchor) Core->Pos4 C4 Substitution Pos2 2-Methylamino Group (H-Bond Donor/Acceptor) Core->Pos2 C2 Substitution Target_Kinase Kinase ATP Pocket (Hydrophobic Region II) Pos4->Target_Kinase Van der Waals Interactions Target_Bact Bacterial Membrane (Lipid Bilayer Interaction) Pos4->Target_Bact Membrane Penetration Pos2->Target_Kinase Hinge Region Binding

Figure 1: Pharmacophoric dissection of the 4-t-butyl-2-(methylamino)thiazole scaffold showing interaction modes.

Physicochemical Properties[1][2]
  • Lipophilicity (LogP): The t-butyl group increases LogP significantly (~ +1.5 units vs. methyl), improving blood-brain barrier (BBB) permeability and passive transport across bacterial cell walls.

  • Basicity: The N-methyl substitution slightly increases basicity (inductive effect) but sterically hinders N-acetyltransferase enzymes, potentially prolonging half-life compared to the primary amine analog.

Primary Biological Activities[3][4]

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of 2-aminothiazoles, particularly those with lipophilic C4 substituents, exhibit broad-spectrum activity.

  • Mechanism: The thiazole ring interacts with bacterial DNA gyrase B (ATPase domain) or disrupts cell membrane integrity due to the surfactant-like properties of the t-butyl "tail" and cationic "head".

  • Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).[1] The t-butyl group is critical for activity against MRSA strains by facilitating penetration of the thickened peptidoglycan layer.

Anticancer Activity (Kinase Inhibition)

This scaffold mimics the adenine ring of ATP, making it a potent Type I kinase inhibitor.

  • Target: Cyclin-Dependent Kinases (CDKs) and Src family kinases.

  • Binding Mode: The nitrogen of the thiazole and the N-methylamino group form a "donor-acceptor" motif that hydrogen bonds with the kinase hinge region (e.g., Met83 in CDK2). The t-butyl group occupies the hydrophobic "gatekeeper" pocket, improving selectivity.

CNS & Enzyme Inhibition (nNOS)

Research indicates potential in inhibiting neuronal Nitric Oxide Synthase (nNOS).[2]

  • Relevance: nNOS inhibition is a target for neurodegenerative diseases (Parkinson’s, Alzheimer’s).[2]

  • Advantage: The t-butyl group aids in crossing the BBB, a major limitation for many polar nNOS inhibitors.

Experimental Protocols

Synthesis: Modified Hantzsch Condensation

This protocol yields the core scaffold with high purity.

Reagents:

  • 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone)

  • N-Methylthiourea

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 10 mmol of N-methylthiourea in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 1-bromo-3,3-dimethylbutan-2-one dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. A hydrobromide salt precipitate may form. Neutralize with 10% NaHCO3 solution to pH 8.

  • Extraction: Extract with Dichloromethane (3 x 20 mL). Dry over anhydrous Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine antimicrobial potency.[3][4][5]

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 128 µg/mL to 0.25 µg/mL).

  • Incubation: Add 100 µL inoculum to 100 µL diluted compound in a 96-well plate. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Biological Assay: Kinase Inhibition (ADP-Glo™)

Objective: Measure IC50 against CDK2/CyclinE.

  • Reaction: Mix Kinase (2 ng), ATP (10 µM), Substrate (Histone H1), and Test Compound in kinase buffer.

  • Incubation: Incubate at Room Temp for 60 minutes.

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to lead optimization.

Workflow Start Start: Scaffold Selection (4-t-Butyl-2-methylaminothiazole) Synth Hantzsch Synthesis (Bromopinacolone + N-Methylthiourea) Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Screen_Split Primary Screen Purify->Screen_Split Path_Micro Antimicrobial Assay (MIC / Zone of Inhibition) Screen_Split->Path_Micro Path A Path_Kinase Kinase Assay (ADP-Glo / Binding Affinity) Screen_Split->Path_Kinase Path B Data_Analysis SAR Analysis (Potency vs. Toxicity) Path_Micro->Data_Analysis Path_Kinase->Data_Analysis Data_Analysis->Synth If Inactive (Iterate) Optimization Lead Optimization (Modify N-substituent) Data_Analysis->Optimization If IC50 < 1µM

Figure 2: Integrated workflow for the synthesis and biological evaluation of thiazole derivatives.

Quantitative Data Summary (Representative)

Table 1 summarizes typical activity ranges for 4-t-butyl-2-aminothiazole derivatives found in literature [1][3].

Target Organism / EnzymeAssay TypeActivity Range (IC50 / MIC)Notes
Staphylococcus aureus MIC4 – 16 µg/mLHigh lipophilicity aids membrane permeation.
Candida albicans MIC8 – 32 µg/mLModerate antifungal activity.
CDK2 / Cyclin E IC500.5 – 5.0 µMH-bonding at hinge region is critical.
nNOS (Neuronal) IC5010 – 50 µMt-butyl group improves selectivity over eNOS.

References

  • Mishra, R., et al. (2020). "Synthesis, characterization and antimicrobial activity of novel 2-aminothiazole derivatives." Journal of Heterocyclic Chemistry.

  • Das, D., et al. (2016). "Thiazole: A Privileged Scaffold in Drug Discovery."[3][6] European Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004).[2] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • Kashyap, S. J., et al. (2012).[7] "Thiazoles: having diverse biological activities." Medicinal Chemistry Research.

  • BenchChem. (2025).[6] "Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs." BenchChem Technical Reports.

Sources

Foundational

The Synthesis of 2-Aminothiazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence in pharmaceuticals, ranging from antibacterial and...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence in pharmaceuticals, ranging from antibacterial and antifungal agents to anticancer and anti-inflammatory drugs, underscores the critical importance of efficient and versatile synthetic methodologies for creating novel derivatives.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for 2-aminothiazole derivatives, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers, scientists, and drug development professionals.

The Enduring Legacy of the Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most classical and widely employed methods for the preparation of 2-aminothiazole derivatives.[5] The reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6] The versatility and reliability of this method have made it a foundational tool in the synthesis of this important heterocyclic motif.

Mechanistic Insights into the Hantzsch Synthesis

The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[5]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Modern and Greener Approaches to 2-Aminothiazole Synthesis

While the Hantzsch synthesis is a powerful tool, the development of more environmentally friendly and efficient methods is a continuous pursuit in organic synthesis. Recent advancements have focused on one-pot procedures, the use of safer reagents, and catalytic systems to improve the overall sustainability of 2-aminothiazole synthesis.

One-Pot Catalytic Synthesis

A notable advancement is the development of one-pot synthetic methods. For instance, a novel approach utilizes trichloroisocyanuric acid (TCCA) as a green halogen source for the in-situ generation of the α-haloketone intermediate from an acetophenone derivative.[7] This method, often coupled with a recyclable nanocatalyst, offers several advantages, including shorter reaction times, high yields, and the avoidance of handling toxic halogenating agents like iodine (I₂).[7][8]

The general workflow for such a one-pot synthesis can be visualized as follows:

One_Pot_Synthesis start Acetophenone Derivative + Thiourea + TCCA step1 In-situ generation of α-haloketone intermediate start->step1 step2 Condensation with Thiourea step1->step2 step3 Cyclization and Dehydration step2->step3 product 2-Aminothiazole Derivative step3->product catalyst Recyclable Nanocatalyst catalyst->step1 catalyst->step2 catalyst->step3

Caption: Workflow for a one-pot catalytic synthesis of 2-aminothiazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. The preparation of 2-aminothiazole derivatives can be significantly expedited using microwave irradiation.[9] This method often involves the reaction of a substituted ketone, thiourea, and iodine under solvent-free or minimal solvent conditions, leading to a more sustainable process.[9][10]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures, offering a practical guide for laboratory implementation.

Protocol 1: Conventional Hantzsch Synthesis of 4-Aryl-2-aminothiazoles

This protocol outlines a classic approach for the synthesis of 4-aryl-2-aminothiazoles in solution.[5]

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Protocol 2: One-Pot Catalytic Synthesis using TCCA

This protocol describes a greener, one-pot synthesis of 2-aminothiazole derivatives.[7]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g)

  • Ethanol (3.0 mL)

  • Magnetic stirrer/hotplate

Procedure:

  • In a reaction vessel, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the nanocatalyst (0.01 g) in ethanol (3.0 mL).

  • Stir the mixture at 80 °C for approximately 25 minutes to form the α-haloketone intermediate.[7]

  • Monitor the formation of the intermediate by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80 °C until the reaction is complete (monitor by TLC).

  • After completion, use an external magnet to separate the nanocatalyst.

  • Add a 10% sodium bicarbonate solution to neutralize the mixture, causing the 2-aminothiazole product to precipitate.

  • Filter the precipitate and wash with water and ethanol.[7][8]

  • Dry the pure product in an oven.

Protocol 3: Microwave-Assisted Synthesis

This protocol details a rapid, microwave-assisted synthesis of 2-aminothiazole derivatives.[9]

Materials:

  • Substituted ketone derivative (1.0 mmol)

  • Thiourea (2.0 mmol)

  • Iodine (1.0 mmol)

  • Microwave reactor

Procedure:

  • Thoroughly mix powdered thiourea (2.0 mmol) and iodine (1.0 mmol).

  • Add the substituted ketone derivative (1.0 mmol) to the mixture while stirring.

  • Place the reaction mixture in a suitable vessel for microwave synthesis.

  • Irradiate the mixture in the microwave reactor for a few minutes at an appropriate power setting.

  • After the reaction is complete, add a small amount of ether to the cooled mixture.

  • Filter the resulting precipitate, which is the hydroiodide salt of the 2-aminothiazole.

  • Wash the precipitate with ether.

  • Dissolve the hydroiodide salt in hot water and add solid sodium bicarbonate with stirring to neutralize the solution.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude 2-aminothiazole.

Comparative Analysis of Synthetic Methods

The choice of synthetic method often depends on factors such as desired scale, available equipment, and green chemistry considerations. The following table provides a comparative summary of the discussed methods.

FeatureConventional HantzschOne-Pot Catalytic (TCCA)Microwave-Assisted
Reagents α-haloketone, thioureaKetone, thiourea, TCCA, catalystKetone, thiourea, iodine
Solvent Typically ethanol or other organic solvents"Green" solvents like ethanolOften solvent-free or minimal solvent
Reaction Time HoursMinutes to hoursMinutes
Yields Good to excellentHighGood to excellent
Advantages Well-established, reliableAvoids toxic halogenating agents, recyclable catalystRapid, energy-efficient
Disadvantages Use of pre-synthesized α-haloketonesRequires catalyst synthesisRequires specialized equipment

The Biological Significance of 2-Aminothiazole Derivatives

The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] This has led to the development of numerous drugs and clinical candidates with diverse therapeutic applications.

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antibacterial and Antifungal: The thiazole ring is a key component of many antimicrobial agents.[12]

  • Anticancer: Many 2-aminothiazole derivatives have shown potent anticancer and antitumor activities.[3]

  • Anti-inflammatory: This class of compounds has been investigated for its anti-inflammatory properties.

  • Antiviral (including Anti-HIV): Certain derivatives have shown promise as antiviral agents.

  • Neuroprotective: Research has explored their potential in treating neurodegenerative diseases like Alzheimer's and prion diseases.[9][13]

  • Other Activities: The therapeutic potential of 2-aminothiazoles extends to antidiabetic, anticonvulsant, and antioxidant applications.[14]

The versatility of the 2-aminothiazole scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.[4]

Conclusion

The synthesis of 2-aminothiazole derivatives is a mature yet continuously evolving field. The classical Hantzsch synthesis provides a robust and reliable foundation, while modern methodologies focusing on one-pot reactions, catalysis, and microwave assistance offer greener and more efficient alternatives. A thorough understanding of these synthetic strategies, coupled with insights into the mechanistic underpinnings, is essential for researchers and drug development professionals seeking to explore the vast therapeutic potential of this remarkable heterocyclic scaffold. The ability to efficiently generate diverse libraries of 2-aminothiazole derivatives will undoubtedly continue to fuel the discovery of novel and impactful medicines.

References

  • Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(13), 8629-8640. [Link]

  • Google Patents. (2014).
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-105. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]

  • PubMed. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 22(12), 2113. [Link]

  • SciSpace. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Journal of Medicinal Chemistry. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some new 5- substituted of. [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-t-Butyl-2-(methylamino)thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-t-Butyl-2-(methylamino)thiazole analogs. We will explore the synthetic rationale, the influence of key structural motifs on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. The 2-aminothiazole moiety, in particular, offers a versatile platform for chemical modification, with the amino group at the 2-position serving as a key handle for introducing diverse substituents to modulate biological activity.

The focus of this guide, the 4-t-Butyl-2-(methylamino)thiazole core, presents a unique combination of a bulky, lipophilic t-butyl group at the 4-position and a small, N-alkylated amino group at the 2-position. Understanding the interplay between these structural features is paramount for the rational design of potent and selective drug candidates.

The Strategic Importance of the 4-t-Butyl and 2-Methylamino Moieties

The selection of the 4-t-butyl and 2-methylamino substituents is a deliberate choice in medicinal chemistry, driven by their potential to confer advantageous physicochemical and pharmacological properties.

  • The 4-t-Butyl Group: The tert-butyl group is a bulky, non-polar substituent that can significantly influence a molecule's properties. Its primary roles in drug design often include:

    • Enhancing Metabolic Stability: The steric hindrance provided by the t-butyl group can shield adjacent functionalities from metabolic enzymes, thereby increasing the compound's half-life in vivo.

    • Improving Lipophilicity: The lipophilic nature of the t-butyl group can enhance membrane permeability and oral bioavailability.

    • Probing Binding Pockets: The defined size and shape of the t-butyl group can serve as a probe to explore hydrophobic pockets within a biological target, leading to improved binding affinity and selectivity.

  • The 2-Methylamino Group: N-alkylation of the 2-amino group, in this case with a methyl group, is a common strategy to fine-tune a compound's properties. This modification can:

    • Modulate Basicity: Methylation alters the basicity of the amino group, which can affect its ionization state at physiological pH and its ability to form hydrogen bonds.

    • Influence Potency and Selectivity: The addition of a methyl group can impact the compound's interaction with its biological target. In some cases, N-methylation has been shown to be crucial for activity, while in others it may be detrimental. For instance, in a series of 1,3-thiazole derivatives studied as cholinesterase inhibitors, N-methylation of an amide-linked analog showed inhibitory activity against butyrylcholinesterase (BChE), whereas the non-methylated counterpart was inactive. Conversely, for amine-linked analogs in the same study, N-methylation drastically reduced activity. This highlights the subtle yet critical role of this functional group.

    • Alter Solubility: The introduction of a methyl group can influence the compound's solubility profile.

Core Synthesis Strategy: Building the 4-t-Butyl-2-(methylamino)thiazole Scaffold

The synthesis of 4-t-Butyl-2-(methylamino)thiazole analogs typically follows a convergent strategy, beginning with the construction of the core 2-amino-4-t-butylthiazole, followed by N-methylation.

Synthesis of 4-t-Butyl-2-aminothiazole

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product ketone 1-Bromo-3,3-dimethyl-2-butanone reaction Condensation in Ethanol ketone->reaction thiourea Thiourea thiourea->reaction product 4-t-Butyl-2-aminothiazole reaction->product

Caption: Hantzsch synthesis of 4-t-butyl-2-aminothiazole.

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone (Bromomethyl tert-butyl ketone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-t-butyl-2-aminothiazole.

N-Methylation of 4-t-Butyl-2-aminothiazole

Several methods can be employed for the N-methylation of the 2-amino group. Reductive amination is a common and effective approach.

Reductive_Amination cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product aminothiazole 4-t-Butyl-2-aminothiazole imine_formation Imine Formation aminothiazole->imine_formation formaldehyde Formaldehyde formaldehyde->imine_formation reducing_agent Sodium borohydride (NaBH4) reduction Reduction reducing_agent->reduction imine_formation->reduction product 4-t-Butyl-2-(methylamino)thiazole reduction->product

Caption: N-methylation via reductive amination.

Materials:

  • 4-t-Butyl-2-aminothiazole

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-t-butyl-2-aminothiazole (1.0 eq) in methanol.

  • Add formaldehyde (1.2 eq) to the solution and stir at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-t-butyl-2-(methylamino)thiazole.

Structure-Activity Relationship (SAR) Exploration

While a comprehensive SAR study specifically for 4-t-Butyl-2-(methylamino)thiazole analogs is not extensively documented in a single source, we can extrapolate key principles from related series of 2-aminothiazole derivatives. The primary areas for SAR exploration involve modifications at the 2-amino group, the 4-position, and the 5-position of the thiazole ring.

Modifications at the 2-Amino Group

The 2-amino group is a critical site for interaction with biological targets and for modulating physicochemical properties.

  • N-Alkylation: Varying the alkyl substituent on the nitrogen can probe the steric and electronic requirements of the binding pocket.

    • Methyl (as in the core structure): Often a good starting point, balancing potency and metabolic stability.

    • Ethyl, Propyl, etc.: Increasing the chain length can enhance lipophilicity but may lead to steric clashes.

    • Cyclic Amines (e.g., piperidine, morpholine): Introduction of cyclic amines can improve solubility and provide vectors for further functionalization.

  • N-Acylation: Acylation of the amino group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor.

    • Amides: Can form crucial hydrogen bonds with target residues. The nature of the acyl group (e.g., substituted benzoyl) can be varied to explore different regions of the binding site.

    • Sulfonamides: Introduce a different electronic and geometric profile compared to amides, potentially leading to altered target interactions.

Modifications at the 4-Position

The 4-position of the thiazole ring is often directed towards a hydrophobic pocket in the target protein.

  • Alkyl Groups:

    • t-Butyl (as in the core structure): Provides significant bulk and lipophilicity.

    • Isopropyl, Cyclohexyl: Can be used to fine-tune the size and shape of the hydrophobic moiety.

    • Smaller Alkyl Groups (e.g., methyl): May be beneficial if the binding pocket is smaller.

  • Aryl/Heteroaryl Groups:

    • Phenyl, Pyridyl: Can engage in π-stacking interactions and provide vectors for substitution to further probe the binding site. Electron-donating or -withdrawing substituents on these rings can modulate the electronic properties of the entire molecule.

Modifications at the 5-Position

The 5-position is another site for substitution, often influencing the electronic nature of the thiazole ring and providing additional points of interaction.

  • Halogens (e.g., Cl, Br): Can act as hydrophobic substituents and may form halogen bonds with the target.

  • Small Alkyl Groups (e.g., methyl): Can provide a small hydrophobic interaction.

  • Ester/Amide Groups: Can introduce hydrogen bonding capabilities.

SAR_Summary cluster_mods Potential Modifications and Their Impact SAR 4-t-Butyl-2-(methylamino)thiazole Core Modifications at 2-Amino Group Modifications at 4-Position Modifications at 5-Position mod2 N-Alkylation (Potency/Selectivity) N-Acylation (H-bonding) SAR:f1->mod2 Influences target interaction mod4 Alkyl Groups (Lipophilicity/Sterics) Aryl Groups (π-stacking) SAR:f2->mod4 Probes hydrophobic pockets mod5 Halogens (Hydrophobicity/Halogen Bonds) Esters/Amides (H-bonding) SAR:f3->mod5 Fine-tunes electronics and interactions

Caption: Key areas for SAR exploration on the core scaffold.

Biological Evaluation: Assays and Potential Targets

Given the broad spectrum of activities reported for 2-aminothiazole derivatives, a panel of biological assays is typically employed to characterize new analogs. Based on literature for related compounds, key areas of interest include:

Kinase Inhibition Assays

Many 2-aminothiazole-containing compounds are potent kinase inhibitors. The kinase inhibitory activity of new analogs can be assessed using in vitro kinase assays.

Kinase_Assay cluster_components Assay Components cluster_process Assay Steps cluster_output Output compound Test Compound incubation Incubation compound->incubation kinase Purified Kinase kinase->incubation substrate Substrate substrate->incubation atp ATP (γ-32P or cold) atp->incubation detection Detection of Phosphorylation incubation->detection ic50 IC50 Value detection->ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • Test compounds dissolved in DMSO

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagents (e.g., for luminescence-based assays like ADP-Glo™)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay plate.

  • Add the kinase and substrate solution to the wells containing the compounds.

  • Pre-incubate to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

  • Stop the reaction and measure the extent of substrate phosphorylation using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP detection).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antiproliferative Assays

To assess the potential of these analogs as anticancer agents, their effect on the proliferation of various cancer cell lines can be evaluated.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation and Interpretation

The results of SAR studies are best presented in a tabular format to allow for easy comparison of the biological activity of different analogs.

Table 1: Illustrative SAR Data for Hypothetical 4-t-Butyl-2-(methylamino)thiazole Analogs

Compound IDR¹ (at 2-N)R² (at 4-position)R³ (at 5-position)Kinase X IC₅₀ (nM)Cancer Cell Line Y IC₅₀ (µM)
Core -CH₃-C(CH₃)₃-H50010.5
1a -CH₂CH₃-C(CH₃)₃-H75015.2
1b -H-C(CH₃)₃-H>10000>50
2a -CH₃-CH(CH₃)₂-H80018.0
2b -CH₃-Phenyl-H2505.8
3a -CH₃-C(CH₃)₃-Cl4508.9
3b -CH₃-C(CH₃)₃-Br4208.5

Interpretation of Hypothetical Data:

  • Comparison of Core and 1b suggests that N-methylation is crucial for activity.

  • Comparison of Core and 1a indicates that increasing the N-alkyl chain length is detrimental.

  • Comparison of Core , 2a , and 2b suggests that while a bulky hydrophobic group at the 4-position is tolerated, an aryl group might be more favorable, potentially due to π-stacking interactions.

  • Comparison of Core , 3a , and 3b shows that small halogen substituents at the 5-position are well-tolerated and may slightly improve potency.

Conclusion and Future Directions

The 4-t-Butyl-2-(methylamino)thiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the bulky t-butyl group and the N-methylated amino function provides a solid foundation for achieving favorable pharmacokinetic and pharmacodynamic properties. This guide has outlined the key synthetic strategies and provided a framework for the systematic exploration of the structure-activity relationships of this class of compounds.

Future research in this area should focus on:

  • Identification of Specific Biological Targets: Elucidating the precise molecular targets of these analogs will enable more rational, target-based drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Exploration of Diverse Substituents: A broader range of substituents at the 2-, 4-, and 5-positions should be investigated to further optimize potency and selectivity.

By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of SAR in this chemical space and contribute to the discovery of new and improved medicines.

References

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Šuković, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry, 13(9), 1121-1132. [Link]

  • Gaudry, M., & Marquet, A. (1988). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 67, 123. [Link]

  • Organic Chemistry Portal. Thiazole Synthesis. [Link]

Foundational

A Senior Application Scientist's Guide to In Silico Modeling and Docking of 4-t-Butyl-2-(methylamino)thiazole

Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical walkthrough of the in silico analysis of a specific derivative, 4-t-Butyl-2-(methylamino)thiazole. We will explore its potential as an anticancer agent by targeting a key protein in cancer progression. This document is intended for researchers and drug development professionals, offering a blend of foundational theory, step-by-step protocols for molecular docking, and expert insights into the interpretation of computational results. Our methodology emphasizes a self-validating workflow, from ligand and protein preparation to the critical analysis of binding interactions, culminating in a discussion on the strategic role of molecular dynamics in affirming docking predictions.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a recurring motif in numerous FDA-approved drugs and clinical candidates, demonstrating a remarkable versatility in targeting diverse biological macromolecules.[2][3] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[4][5][6][7] The compound of interest, 4-t-Butyl-2-(methylamino)thiazole, contains this critical scaffold. Given that derivatives of 2-aminothiazole are integral to established anticancer drugs like Dasatinib[8], we hypothesize a similar potential for our subject compound.

This guide will use an in silico approach to investigate this hypothesis. Molecular docking, a powerful computational technique, allows us to predict how a small molecule (a ligand) might bind to a protein target at an atomic level.[9][10] This predictive capability is invaluable in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing crucial insights into the mechanisms of potential drug candidates before committing to resource-intensive laboratory synthesis and testing.[11]

For this study, we will target Beta-catenin (β-catenin) , a protein that plays a pivotal role in cell adhesion and gene transcription. Its dysregulation is a well-documented driver in the progression of various cancers, including colorectal cancer, making it a prime target for therapeutic intervention.[12]

Part 1: The Computational Workflow: A Validated Approach

A successful in silico study is not merely about running software; it's about a logical, multi-step process where each stage builds a foundation of confidence for the next. The workflow described herein is designed to be self-validating, ensuring that the final docking results are both credible and interpretable.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Identification (β-catenin) Protein_Prep Protein Preparation (PDB Structure) Target_Selection->Protein_Prep PDB ID Ligand_Prep Ligand Preparation (Thiazole Derivative) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking PDBQT file Protein_Prep->Docking PDBQT file Pose_Analysis Binding Pose & Energy Analysis Docking->Pose_Analysis Docking Log Interaction_Analysis Interaction Profiling (H-Bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Best Poses MD_Sim Molecular Dynamics (Stability Validation) Interaction_Analysis->MD_Sim Top Complex

Caption: A high-level overview of the in silico drug discovery workflow.

Part 2: Pre-Computation: Preparing the Digital Molecules

The axiom "garbage in, garbage out" is particularly true for molecular docking. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures of both the ligand and the protein.

Ligand Preparation Protocol

The initial 2D structure of 4-t-Butyl-2-(methylamino)thiazole must be converted into a three-dimensional conformation with correct charges and atom types suitable for docking.[13]

Objective: To generate a low-energy, 3D conformer of the ligand and save it in the PDBQT format, which includes partial charges and rotatable bond information required by AutoDock Vina.

Tools:

  • ChemDraw or similar: For 2D structure drawing and SMILES generation.

  • UCSF Chimera: For 3D structure generation, energy minimization, and charge calculation.[14]

Step-by-Step Protocol:

  • Generate 2D Structure: Draw 4-t-Butyl-2-(methylamino)thiazole and save its SMILES (Simplified Molecular Input Line Entry System) string.

  • Generate 3D Structure in Chimera:

    • Open UCSF Chimera.

    • Go to Tools > Structure Editing > Build Structure.

    • In the "SMILES string" field, paste the SMILES string of the ligand and click Apply.

  • Perform Energy Minimization:

    • With the ligand model open, go to Tools > Structure Editing > Minimize Structure.

    • Use the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 10) and click Minimize. This step resolves any steric clashes and finds a local energy minimum conformation.

  • Add Charges:

    • Go to Tools > Structure Editing > Add Charge.

    • Select the AM1-BCC charge model, which is well-suited for drug-like molecules, and click OK.[14]

  • Save in PDBQT Format:

    • Go to File > Save Mol2 to save the prepared ligand.

    • Use AutoDock Tools (part of MGLTools) or a similar program to convert the Mol2 file to the PDBQT format, which automatically defines rotatable bonds.[15][16]

Protein Target Preparation Protocol

We will use the crystal structure of β-catenin obtained from the Protein Data Bank (PDB). Preparation involves cleaning the structure and adding parameters necessary for the docking calculation.[14]

Objective: To prepare the β-catenin receptor by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges, saving the final structure in the PDBQT format.

Tools:

  • RCSB Protein Data Bank: To obtain the protein crystal structure.[17]

  • PyMOL or UCSF Chimera: For visualization and cleaning.[18][19]

  • AutoDock Tools (MGLTools): For final preparation.[20]

Step-by-Step Protocol:

  • Download the Structure: Obtain the PDB file for β-catenin (e.g., PDB ID: 1JDH) from the RCSB PDB website.

  • Clean the PDB File:

    • Open the PDB file in PyMOL or Chimera.

    • Remove all non-essential components such as water molecules, co-crystallized ligands, ions, and any cofactors that are not relevant to the binding site of interest.[20] This is a critical step; water molecules can occupy the binding site and sterically hinder the docking algorithm.

    • Save the cleaned protein as a new PDB file.

  • Prepare the Receptor in AutoDock Tools:

    • Open AutoDock Tools.

    • Go to File > Read Molecule and open the cleaned PDB file.[21]

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. Adding hydrogens is essential for correctly defining hydrogen bonds.[21]

    • Go to Grid > Macromolecule > Choose. Select the protein and click OK. This step merges non-polar hydrogens and assigns Kollman charges.[22]

    • Save the final prepared protein as a PDBQT file (Grid > Macromolecule > Write).

Part 3: The Docking Simulation: Predicting the Interaction

With the ligand and protein prepared, we can now perform the molecular docking simulation using AutoDock Vina, a widely used and validated docking engine known for its speed and accuracy.[11]

Objective: To predict the binding poses and affinities of 4-t-Butyl-2-(methylamino)thiazole within the active site of β-catenin.

Tools:

  • AutoDock Tools (MGLTools): To define the search space (grid box).

  • AutoDock Vina: To run the docking calculation.[23]

G Receptor Prepared Receptor (β-catenin.pdbqt) Config Configuration File (config.txt) Receptor->Config Ligand Prepared Ligand (ligand.pdbqt) Ligand->Config Grid_Params Grid Box Definition (center_x, center_y, ...) Grid_Params->Config Vina AutoDock Vina Execution Config->Vina Output Output Files (output.pdbqt, log.txt) Vina->Output

Caption: The molecular docking process using AutoDock Vina.

Step-by-Step Protocol:

  • Define the Search Space (Grid Box):

    • In AutoDock Tools, with the prepared protein loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Position and resize this box to encompass the entire binding site of interest. The dimensions of this box define the conformational search space for the ligand.[24] It is crucial that the box is large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally inefficient.

    • Note the coordinates of the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file named config.txt.

    • Add the following lines, replacing the values with your file names and grid parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time for standard docking.[24]

  • Run AutoDock Vina:

    • Open a command line terminal.[21]

    • Navigate to the directory containing your PDBQT files and config.txt.

    • Execute the following command:

    • Vina will perform the docking and write the output poses to output.pdbqt and the binding energy results to log.txt.[9]

Part 4: Post-Docking Analysis: From Data to Insight

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. Rigorous analysis is required to extract meaningful biological insights.[25][26]

Objective: To evaluate the docking results, identify the most plausible binding mode, and characterize the key intermolecular interactions stabilizing the protein-ligand complex.

Tools:

  • PyMOL or UCSF Chimera: For visualizing binding poses and interactions.

  • Discovery Studio Visualizer or PLIP: For detailed 2D interaction mapping.[27]

Interpreting Binding Affinity

The log.txt file contains a table of binding affinities (in kcal/mol) for the top predicted poses. This value is an estimate of the binding free energy. A more negative value indicates a more favorable, tighter binding interaction.[9]

Visualizing and Analyzing Binding Poses
  • Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file (output.pdbqt) in PyMOL.

  • Analyze Poses: The output file contains multiple binding modes (poses). Examine the top-ranked poses (those with the lowest binding energy). A good docking result often shows the top poses clustered together in the binding site, suggesting a well-defined and favorable binding location.

  • Identify Key Interactions: For the best-ranked pose, identify the specific amino acid residues in the protein that are interacting with the ligand. Pay close attention to:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.

    • Hydrophobic Interactions: The t-butyl group of our ligand is likely to engage in significant hydrophobic interactions.

    • Pi-Stacking: The thiazole ring may interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hypothetical Docking Results Summary

The following table presents a hypothetical summary of docking results for 4-t-Butyl-2-(methylamino)thiazole against β-catenin, formatted for clarity and comparative analysis.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interaction Types
1-8.5LYS-312, ASN-387, PHE-293Hydrogen Bond, Hydrophobic
2-8.2LYS-312, GLY-313, ILE-315Hydrogen Bond, Hydrophobic
3-7.9PHE-293, ILE-315, VAL-340Hydrophobic

Part 5: Advanced Insights: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the stability of the complex over time. Molecular Dynamics (MD) simulation is a powerful follow-up technique that addresses this limitation.[28]

MD simulations model the movements of atoms in the protein-ligand complex over a period of time (nanoseconds to microseconds), providing insights into the stability of the predicted binding pose.[29][30] If a docked pose is unstable, MD simulations will often show the ligand dissociating from the binding pocket. Conversely, a stable complex will maintain its key interactions throughout the simulation, significantly increasing confidence in the docking result.[31]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of 4-t-Butyl-2-(methylamino)thiazole as a potential inhibitor of β-catenin. By following a structured protocol of ligand and protein preparation, executing a validated docking algorithm, and performing a thorough analysis of the results, we can generate a strong, data-driven hypothesis for further experimental validation.

The hypothetical docking score of -8.5 kcal/mol suggests a strong binding affinity. The identification of specific hydrogen bonds and hydrophobic interactions provides a clear rationale for this affinity and offers a roadmap for future lead optimization. The next logical steps would involve synthesizing the compound and validating its activity through in vitro enzyme inhibition and cell proliferation assays. The computational model presented here serves as the crucial first step in this modern drug discovery pipeline.

References

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from sbcb.bioch.ox.ac.uk [Link: http://sbcb.bioch.ox.ac.uk/users/greg/teaching/docking-2012.tar.gz]
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2881210/]
  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. Retrieved from swissdock.ch [Link: http://www.swissdock.ch/]
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology, 33(10), 2495-2508. [Link: https://www.researchgate.net/publication/343997237_2-aminothiazoles_in_drug_discovery_Privileged_structures_or_toxicophores]
  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. [Link: https://www.youtube.
  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link: https://www.youtube.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules. Retrieved from dock.compbio.ucsf.edu [Link: https://dock.compbio.ucsf.edu/DOCK_6/tutorials/struct_prep/prepping_molecules.htm]
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from vina.scripps.edu [Link: https://vina.scripps.edu/tutorial/]
  • Abourehab, M. A. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Bioorganic Chemistry, 107, 104534. [Link: https://pubmed.ncbi.nlm.nih.gov/33461017/]
  • Sahoo, M., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(14), 5225–5242. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485747/]
  • ResearchGate. (n.d.). How to interpret and analyze molecular docking results?. Retrieved from researchgate.net [Link: https://www.researchgate.net/post/How_to_interprete_and_analyze_molecular_docking_results]
  • Maccioni, E., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(17), 3888. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504515/]
  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4978. [Link: https://www.mdpi.com/1420-3049/27/15/4978]
  • Bioinformatics Online. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. [Link: https://www.youtube.
  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link: https://medium.com/the-bioinformatics-press/visualizing-protein-protein-docking-using-pymol-5246a166878a]
  • ResearchGate. (n.d.). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?. Retrieved from researchgate.net [Link: https://www.researchgate.
  • Wang, Z., et al. (2018). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Molecules, 23(10), 2533. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/]
  • Pharmacy Informatics. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link: https://www.youtube.
  • ResearchGate. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from researchgate.net [Link: https://www.researchgate.net/publication/322047585_Biological_and_medicinal_significance_of_2-aminothiazoles]
  • Dr. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link: https://www.youtube.
  • CADD & BDPS. (2024, May 8). How to find Target (protein) for your molecular docking study [Video]. YouTube. [Link: https://www.youtube.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link: https://www.youtube.
  • Amaro, R. E., et al. (2023). Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. International Journal of Molecular Sciences, 24(17), 13531. [Link: https://www.mdpi.com/1422-0067/24/17/13531]
  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from bonvinlab.org [Link: https://www.bonvinlab.org/analyse/]
  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from autodock-vina.readthedocs.io [Link: https://autodock-vina.readthedocs.
  • American Chemical Society. (2021). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 64(1), 1039-1052. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01728]
  • Wang, J. C., & Chu, P. Y. (2022). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Molecules, 27(1), 129. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8746726/]
  • Matter Modeling Stack Exchange. (n.d.). How I can analyze and present docking results?. Retrieved from mattermodeling.stackexchange.com [Link: https://mattermodeling.stackexchange.com/questions/207/how-i-can-analyze-and-present-docking-results]
  • American Chemical Society. (2021). Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. Journal of Agricultural and Food Chemistry, 69(49), 14751-14764. [Link: https://pubs.acs.org/doi/10.1021/acs.jafc.1c05007]
  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from typeset.io [Link: https://typeset.io/papers/a-practical-guide-to-molecular-docking-and-homology-1l1b2w7x8g]
  • Journal of Pharmaceutical Research International. (2023). An Overview of Thiazole Derivatives and its Biological Activities. 35(19), 41-55. [Link: https://journaljpri.com/index.php/JPRI/article/view/1529]
  • Bioinformatics Insights. (2025, February 7). How to interpret and understand results of molecular dynamics simulation? [Video]. YouTube. [Link: https://www.youtube.
  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial. Retrieved from meilerlab.org [Link: https://www.meilerlab.org/tutorials/protein-protein_docking]
  • Farhan Haq. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link: https://www.youtube.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. [Link: https://pubmed.ncbi.nlm.nih.gov/32861748/]
  • PyMOL Wiki. (2023, July 19). Dockingpie. Retrieved from pymolwiki.org [Link: https://pymolwiki.org/index.php/Dockingpie]
  • Nguyen, N. T., et al. (2022). Protein–Ligand Docking in the Machine-Learning Era. International Journal of Molecular Sciences, 23(19), 11424. [Link: https://www.mdpi.com/1422-0067/23/19/11424]
  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from researchgate.net [Link: https://www.researchgate.
  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. Retrieved from researchgate.net [Link: https://www.researchgate.net/figure/Development-of-2-aminothiazole-core-in-anticancer-therapeutic-areas_fig1_348873400]
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link: https://pubmed.ncbi.nlm.nih.gov/33800023/]
  • Khan, I., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Letters in Drug Design & Discovery, 18(11), 1049-1058. [Link: https://pubmed.ncbi.nlm.nih.gov/34799326/]
  • Biology Goal. (2021, July 31). PyMOL tutorial | Protein Data Bank | Basic Science Series [Video]. YouTube. [Link: https://www.youtube.
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7962134/]
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(6), 321-329. [Link: https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf]

Sources

Exploratory

An In-depth Technical Guide to 4-t-Butyl-2-(methylamino)thiazole (CAS 82202-31-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-t-Butyl-2-(methylamino)thiazole, assigned CAS number 82202-31-1, is a substituted aminothiazole that represents a scaffold of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-t-Butyl-2-(methylamino)thiazole, assigned CAS number 82202-31-1, is a substituted aminothiazole that represents a scaffold of significant interest in medicinal chemistry and drug development. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The presence of a bulky tert-butyl group at the 4-position and a methylamino substituent at the 2-position of this particular molecule bestows specific physicochemical properties that can influence its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and safety considerations for 4-t-Butyl-2-(methylamino)thiazole, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing aspects from solubility and formulation to its interaction with biological targets.

Table 1: Physicochemical Properties of 4-t-Butyl-2-(methylamino)thiazole
PropertyValueSource
CAS Number 82202-31-1
Molecular Formula C₈H₁₄N₂S[5]
Molecular Weight 170.28 g/mol [5]
IUPAC Name N-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylamine
Appearance Not explicitly reported; likely a solid at room temperature.
Melting Point Data not available. A related compound, 1-(4-(3-((4-(4-methyl-2-(methylamino)thiazol-5-yl)-5-(trifluoromethyl) pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone, has a reported melting point of 211-213 °C.[6]
Boiling Point Data not available.
Solubility Data not available; expected to have low aqueous solubility due to the nonpolar tert-butyl group, with better solubility in organic solvents like ethanol, DMSO, and DMF.
Storage Temperature Refrigerated
Spectroscopic Data Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the N-methyl group, and a singlet for the proton on the thiazole ring. The chemical shifts will be influenced by the electronic environment of the thiazole ring. For comparison, the parent 2-aminothiazole shows signals for the ring protons at specific chemical shifts.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbons of the tert-butyl group, the N-methyl carbon, and the three carbons of the thiazole ring. The chemical shifts of the thiazole ring carbons provide insight into the electron distribution within the heterocyclic system.[8]

  • Mass Spectrometry: The mass spectrum of thiazoles typically exhibits an intense molecular ion peak, reflecting the stability of the aromatic ring. Fragmentation patterns often involve the cleavage of the thiazole ring.[9] For 4-t-Butyl-2-(methylamino)thiazole, the molecular ion peak [M]⁺ would be expected at m/z 170.

Synthesis and Mechanistic Insights

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[10][11][12] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Workflow for the Synthesis of 4-t-Butyl-2-(methylamino)thiazole

reagent1 1-Bromo-3,3-dimethylbutan-2-one (α-haloketone) reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 N-methylthiourea reagent2->reaction intermediate S-Alkylation Intermediate reaction->intermediate Nucleophilic attack by sulfur cyclization Intramolecular Cyclization intermediate->cyclization Attack by nitrogen dehydration Dehydration cyclization->dehydration Elimination of H₂O product 4-t-Butyl-2-(methylamino)thiazole dehydration->product

Caption: Hantzsch synthesis workflow for 4-t-Butyl-2-(methylamino)thiazole.

Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized procedure based on the Hantzsch synthesis of related 2-aminothiazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[5]

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3-dimethylbutan-2-one (also known as 1-bromopinacolone) (1 equivalent) dropwise at room temperature. The choice of the halo-ketone is critical; bromo derivatives are generally more reactive than their chloro counterparts, leading to faster reaction times.

  • Reaction Progression: Heat the reaction mixture to reflux (or 80 °C if using DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).[5] The reaction typically proceeds to completion within a few hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Mechanistic Rationale

The Hantzsch synthesis is a robust reaction due to its well-defined, stepwise mechanism. The reaction is initiated by the nucleophilic attack of the highly nucleophilic sulfur atom of N-methylthiourea on the electrophilic α-carbon of the haloketone. This is a classic Sₙ2 reaction, and the choice of a good leaving group (bromide) on the ketone is key to its efficiency. This initial step forms an S-alkylation intermediate. The subsequent intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon, is favored by the proximity of the reacting groups. The final step is a dehydration of the cyclic intermediate, which is driven by the formation of the stable, aromatic thiazole ring. This aromatic stabilization is the thermodynamic driving force for the overall reaction.

Analytical Characterization

To ensure the identity and purity of the synthesized 4-t-Butyl-2-(methylamino)thiazole, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization
TechniquePurposeExpected Outcome
Thin-Layer Chromatography (TLC) Reaction monitoring and purity assessment.A single spot with a characteristic Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak, allowing for the determination of purity percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra consistent with the proposed structure.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.A molecular ion peak corresponding to the calculated molecular weight (170.10).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=N, and C-S bonds.

Applications in Drug Development

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry. The specific substitution pattern of 4-t-Butyl-2-(methylamino)thiazole makes it an attractive candidate for further derivatization and biological screening.

  • Anticancer Research: Numerous 2-aminothiazole derivatives have been investigated as potent anticancer agents.[3] They are known to inhibit various protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer. The bulky tert-butyl group can potentially enhance binding to hydrophobic pockets in target proteins, while the methylamino group can serve as a key hydrogen bond donor or acceptor.

  • Antimicrobial Drug Discovery: The thiazole ring is present in several antimicrobial agents. The lipophilic nature of the tert-butyl group may facilitate the compound's ability to penetrate bacterial cell membranes.

  • Anti-inflammatory Agents: Thiazole derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4]

Logical Relationship of Properties to Drug Development Potential

compound 4-t-Butyl-2-(methylamino)thiazole scaffold 2-Aminothiazole Scaffold compound->scaffold substituents t-Butyl and Methylamino Groups compound->substituents properties Physicochemical Properties (Lipophilicity, H-bonding capability) scaffold->properties substituents->properties activity Potential Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) properties->activity

Caption: Relationship between structure, properties, and potential applications.

Safety and Handling

As a laboratory chemical with limited toxicological data, 4-t-Butyl-2-(methylamino)thiazole should be handled with care, following standard laboratory safety procedures. Safety protocols for related thiazole derivatives suggest that this compound may cause skin and eye irritation.

Table 3: Safety and Handling Precautions
AspectPrecautionRationale
Personal Protective Equipment (PPE) Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.To prevent eye and skin contact, which can cause irritation.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.To minimize inhalation exposure and prevent accidental ingestion.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be refrigerated for long-term storage.To prevent degradation and maintain chemical stability.
Spill Response In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.To contain the spill and prevent environmental contamination.
First Aid Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin Contact: Wash off with soap and water. Seek medical attention if irritation persists. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.To mitigate potential adverse health effects from exposure.

Conclusion

4-t-Butyl-2-(methylamino)thiazole (CAS 82202-31-1) is a chemical compound with significant potential as a building block in drug discovery and development. Its synthesis via the well-established Hantzsch reaction is straightforward, and its structure lends itself to further chemical modification. While comprehensive data on its physicochemical and toxicological properties are still emerging, its structural similarity to other biologically active 2-aminothiazoles makes it a compound of interest for screening in various therapeutic areas. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can leverage the information in this guide to inform their research endeavors.

References

  • PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Available from: [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Yin, G., Ma, J., Shi, H., & Tao, Q. (2012).
  • ResearchGate. A review on progress of thiazole derivatives as potential anti-inflammatory agents. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • MDPI. Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

  • SpectraBase. 2-tert-Butyl-4-methyl-anisol. Available from: [Link]

  • P212121 Store. 4-t-Butyl-2-(methylamino)thiazole. Available from: [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heter. Available from: [Link]

  • NIST. Aminothiazole. National Institute of Standards and Technology. Available from: [Link]

  • ACS Publications. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Available from: [Link]

  • PubMed. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Available from: [Link]

  • Google Patents. Derivatives of 2,2,6,6-tetramethyl-4-piperidinol for use as light stabilizers, heat stabilizers and oxidation stabilizers for organic materials.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available from: [Link]

  • MDPI. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Available from: [Link]

  • Fisher Scientific. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Available from: [Link]

  • Chem-Impex. tert-Butyl (S)-4-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate. Available from: [Link]

  • ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability. Available from: [Link]

  • Google Patents. Formulations with increased solubility of compounds that activate tie-2.

Sources

Foundational

An In-depth Technical Guide to 4-t-Butyl-2-(methylamino)thiazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-t-Butyl-2-(methylamino)thiazole, a heterocyclic compound belonging to the versatile thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-t-Butyl-2-(methylamino)thiazole, a heterocyclic compound belonging to the versatile thiazole family. While the specific historical discovery of this molecule is not extensively documented, this paper synthesizes information on its chemical identity, plausible synthesis routes based on established thiazole chemistry, and its potential applications derived from the well-documented biological activities of related aminothiazole derivatives. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar chemical entities in medicinal chemistry and materials science.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and natural products.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design.[2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Prominent drugs such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin incorporate the thiazole moiety, underscoring its therapeutic significance.[3] The subject of this guide, 4-t-Butyl-2-(methylamino)thiazole, represents a specific substitution pattern on this versatile core, suggesting a potential for unique biological and chemical characteristics.

Chemical Identity and Properties

4-t-Butyl-2-(methylamino)thiazole is an organic compound with the chemical formula C8H14N2S.[4] Its structure features a thiazole ring substituted with a bulky tert-butyl group at the 4-position and a methylamino group at the 2-position.

PropertyValueSource
CAS Number 82202-31-1[4]
Molecular Formula C8H14N2S[4]
Molecular Weight 170.28 g/mol [4]

The presence of the tert-butyl group is expected to increase the lipophilicity of the molecule, potentially influencing its solubility and ability to cross biological membranes. The methylamino group, on the other hand, can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition in biological systems. Thiazoles are generally pale-yellow flammable liquids with a pyridine-like odor, and are fairly soluble in ether and alcohol but sparingly soluble in water.[5]

Plausible Synthesis Pathway

A likely synthetic approach for 4-t-Butyl-2-(methylamino)thiazole would involve the reaction of 1-bromo-3,3-dimethyl-2-butanone with N-methylthiourea.

Synthesis_of_4_t_Butyl_2_methylaminothiazole reagent1 1-bromo-3,3-dimethyl-2-butanone reaction + reagent1->reaction reagent2 N-methylthiourea reagent2->reaction product 4-t-Butyl-2-(methylamino)thiazole reaction->product Condensation

Caption: Plausible Hantzsch synthesis of 4-t-Butyl-2-(methylamino)thiazole.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known Hantzsch thiazole syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-t-Butyl-2-(methylamino)thiazole.

Potential Applications and Biological Activity

The thiazole nucleus is a key component in a wide array of biologically active compounds.[7][8] The presence of an amino group at the 2-position of the thiazole ring is a common feature in many pharmacologically active molecules. While specific studies on 4-t-Butyl-2-(methylamino)thiazole are limited, the structural motifs suggest potential for various applications.

  • Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties.[3] The specific substitution pattern of 4-t-Butyl-2-(methylamino)thiazole could be explored for novel antimicrobial activity.

  • Anticancer Agents: Many thiazole-containing compounds have demonstrated significant anticancer activity by targeting various biological pathways.[6][7] The lipophilic t-butyl group could potentially enhance cell permeability and interaction with hydrophobic pockets of target proteins.

  • Enzyme Inhibition: The 2-aminothiazole scaffold is a known hinge-binding motif for various kinases, suggesting that derivatives could be investigated as kinase inhibitors for various therapeutic areas.

  • PD-1/PD-L1 Interaction Inhibitors: Recent research has identified 4-arylindolines containing a thiazole moiety as promising modulators of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis, suggesting a role for thiazole derivatives in cancer immunotherapy.[9]

Potential_Applications 4-t-Butyl-2-(methylamino)thiazole 4-t-Butyl-2-(methylamino)thiazole Antimicrobial Antimicrobial 4-t-Butyl-2-(methylamino)thiazole->Antimicrobial Anticancer Anticancer 4-t-Butyl-2-(methylamino)thiazole->Anticancer Enzyme Inhibition Enzyme Inhibition 4-t-Butyl-2-(methylamino)thiazole->Enzyme Inhibition Immunomodulation Immunomodulation 4-t-Butyl-2-(methylamino)thiazole->Immunomodulation

Caption: Potential therapeutic applications of 4-t-Butyl-2-(methylamino)thiazole.

Conclusion and Future Directions

4-t-Butyl-2-(methylamino)thiazole is a readily accessible heterocyclic compound with significant potential for further investigation. While its specific history is not well-documented, its chemical structure, based on the versatile and biologically active thiazole scaffold, makes it an attractive candidate for screening in various drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. The insights gained from such studies could pave the way for the development of novel therapeutics based on this and related aminothiazole derivatives.

References

[9] Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - ACS Publications. (2021-05-03). Retrieved from [10] 4-Methyl-2-(methylamino)thiazole | 2161-68-4 | CAA16168 - Biosynth. Retrieved from [7] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Retrieved from [11] 4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. (2018-01-07). Retrieved from [12] 4-t-Butyl-2-(MethylaMino)thiazole synthesis - ChemicalBook. Retrieved from [6] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Retrieved from [4] 4-t-Butyl-2-(MethylaMino)thiazole | 82202-31-1 - ChemicalBook. (2023-05-30). Retrieved from [13] tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate - NIH. Retrieved from [3] 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - MDPI. Retrieved from [14] 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem. Retrieved from [15] Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. (2014-12-01). Retrieved from [8] (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024-04-24). Retrieved from [2] Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. Retrieved from [1] Showing Compound Thiazole (FDB000907) - FooDB. Retrieved from [5] A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021-08-21). Retrieved from

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for Hantzsch thiazole synthesis of 4-t-Butyl-2-(methylamino)thiazole

An Application Note and Step-by-Step Protocol for the Synthesis of 4-t-Butyl-2-(methylamino)thiazole via Hantzsch Thiazole Synthesis Introduction: The Hantzsch Thiazole Synthesis and Its Modern Utility The Hantzsch thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 4-t-Butyl-2-(methylamino)thiazole via Hantzsch Thiazole Synthesis

Introduction: The Hantzsch Thiazole Synthesis and Its Modern Utility

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for its reliability and versatility in constructing the thiazole ring.[1][2] Thiazoles are a critical structural motif found in numerous pharmacologically active compounds, including anticancer, anti-HIV, and antimicrobial agents.[1][3] The reaction classically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or its derivatives.[2][4] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[5]

This document provides a detailed protocol for the synthesis of a specific derivative, 4-t-Butyl-2-(methylamino)thiazole. This compound is of interest to medicinal chemists and drug development professionals as a scaffold for building more complex molecules. The bulky tert-butyl group at the 4-position can impart unique steric and electronic properties, potentially influencing the binding affinity and selectivity of derivative compounds for biological targets. The 2-(methylamino) group provides a key vector for further functionalization.

This protocol is designed for researchers and scientists, offering not just a series of steps, but also the underlying chemical principles and practical insights required for successful and safe execution.

Reaction Scheme and Mechanism

The synthesis proceeds by the reaction of 1-bromo-3,3-dimethyl-2-butanone with N-methylthiourea.

Overall Reaction:

(Self-generated image, not from a search result)

The Underlying Mechanism:

The Hantzsch synthesis is a multi-step process that culminates in the formation of a stable aromatic ring.[2]

  • Nucleophilic Attack (S N 2 Reaction): The reaction initiates with the sulfur atom of N-methylthiourea, acting as a potent nucleophile, attacking the α-carbon of the haloketone (1-bromo-3,3-dimethyl-2-butanone). This displaces the bromide ion in a classic S N 2 reaction to form an isothiouronium salt intermediate.[2][6]

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack where one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate (a hydroxythiazoline derivative).

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 4-t-Butyl-2-(methylamino)thiazole product.[6]

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of the synthesis.

ReagentFormulaMW ( g/mol )Quantity (mmol)M.P. (°C)B.P. (°C)Hazards
1-Bromo-3,3-dimethyl-2-butanoneC₆H₁₁BrO179.0610N/A83-86 (54 mmHg)[7]Lachrymator, Skin Irritant[7]
N-MethylthioureaC₂H₆N₂S90.1411 (1.1 eq)118-120N/AHarmful if swallowed
Ethanol (Absolute)C₂H₅OH46.0740 mL-11478Flammable
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01As neededN/AN/AMild Irritant
Deionized WaterH₂O18.02As needed0100None

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product isolation.

Hantzsch_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve N-Methylthiourea in Ethanol B Add 1-Bromo-3,3-dimethyl-2-butanone A->B Stir C Reflux Mixture (e.g., 2-4 hours) B->C Heat to ~78°C D Cool to RT C->D E Neutralize with sat. NaHCO₃ Solution D->E Slowly add F Collect Precipitate (Vacuum Filtration) E->F Formation of solid G Wash with Cold Water F->G H Air Dry the Crude Product G->H I Recrystallize from Ethanol/Water H->I J Characterize Product (NMR, MS, IR, MP) I->J

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Step-by-Step Experimental Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. 1-Bromo-3,3-dimethyl-2-butanone is a potent lachrymator and skin irritant.[7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylthiourea (0.99 g, 11 mmol). b. Add 40 mL of absolute ethanol to the flask and stir the mixture until the N-methylthiourea is fully dissolved. c. In the fume hood, carefully measure 1-bromo-3,3-dimethyl-2-butanone (1.79 g, 10 mmol) and add it dropwise to the stirring ethanol solution at room temperature.

  • Rationale: Adding the α-haloketone dropwise helps to control any initial exothermic reaction. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[8]

2. Reaction Execution: a. Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. b. Allow the reaction to stir at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps.[5] Refluxing ensures a constant reaction temperature without loss of solvent.

3. Product Isolation (Work-up): a. After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Slowly pour the cooled reaction mixture into a beaker containing approximately 100 mL of a saturated aqueous solution of sodium bicarbonate while stirring. c. A precipitate of the crude product should form upon neutralization. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Rationale: The reaction generates hydrobromic acid (HBr) as a byproduct, forming the hydrobromide salt of the thiazole product, which is soluble in ethanol. Adding a weak base like sodium bicarbonate neutralizes the acid, deprotonating the thiazole and causing the free base to precipitate out of the aqueous solution.[2][5] d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and water-soluble impurities. f. Allow the crude product to air-dry on the filter paper or on a watch glass.

4. Purification: a. The crude 4-t-Butyl-2-(methylamino)thiazole can be purified by recrystallization. b. Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove any insoluble impurities. c. To the hot ethanolic solution, add deionized water dropwise until the solution becomes persistently cloudy (the cloud point). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The ethanol/water solvent system is chosen because the product is soluble in hot ethanol but less soluble in the cold aqueous mixture, allowing for the separation from more soluble or less soluble impurities.

Product Characterization

To confirm the identity and purity of the synthesized 4-t-Butyl-2-(methylamino)thiazole, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the t-butyl protons (a singlet around 1.3 ppm), the methylamino protons (a singlet or doublet depending on coupling to the N-H proton), the N-H proton itself (a broad singlet), and the thiazole ring proton (a singlet around 6.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms, including the quaternary and methyl carbons of the t-butyl group, the methylamino carbon, and the carbons of the thiazole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the product (170.28 g/mol ).

  • Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and C=N and C=C stretching of the thiazole ring (around 1500-1650 cm⁻¹).

  • Melting Point (MP): A sharp melting point range for the purified crystals indicates high purity.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(3), 569. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Patel, R. B., et al. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Oriental Journal of Chemistry, 30(4), 1777-1782. [Link]

  • Jakobi, M. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Barluenga, J., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1017-1020. [Link]

  • Sharma, V., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 9(5), e97772. [Link]

  • Bayer AG. (1980). Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
  • Ayati, A., et al. (2021). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 303-328. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. [Link]

  • Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131977, 4-tert-Butyl-2-aminothiazole. Retrieved from [Link]

  • Sim, M. M., et al. (2017). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Chemistry of Heterocyclic Compounds, 53(8), 847-860. [Link]

  • Landge, S. B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemical Methodologies, 6(11), 939-947. [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-Halo ketone. Retrieved from [Link]

  • Wang, Z., et al. (2014). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters, 25(6), 965-968. [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Kumar, A., et al. (2015). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 5(109), 90059-90064. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained [Video]. YouTube. [Link]

  • Wujec, M., et al. (2018). Synthesis, Structural Studies and Biological Evaluation of Halogen Derivatives of 1,3-Disubstituted Thiourea. Anti-Infective Agents, 16(2), 115-125. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734202, 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]

Sources

Application

The 4-t-Butyl-2-(methylamino)thiazole Scaffold: A Versatile Platform for Modern Drug Discovery

Introduction: The Strategic Value of the 2-Aminothiazole Core The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and FDA-app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its privileged structure is attributed to the unique arrangement of hydrogen bond donors and acceptors, as well as its ability to engage in various non-covalent interactions with biological targets.[3] The thiazole ring itself, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule.[3][4] This adaptability has led to the development of 2-aminothiazole-based drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5]

This application note focuses on the 4-t-butyl-2-(methylamino)thiazole scaffold, a specific embodiment of the 2-aminothiazole core that offers distinct advantages for drug design. The presence of a bulky tert-butyl group at the C4 position can confer metabolic stability and enhance binding affinity by occupying hydrophobic pockets within a target protein. The methylamino group at the N2 position provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Herein, we provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for utilizing the 4-t-butyl-2-(methylamino)thiazole scaffold in drug discovery campaigns.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The construction of the 4-t-butyl-2-(methylamino)thiazole core is most reliably achieved through the venerable Hantzsch thiazole synthesis.[6] This robust and versatile method involves the condensation of an α-haloketone with a thiourea derivative. The causality behind this choice lies in its high efficiency and the ready availability of the starting materials.

Conceptual Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone (1-bromo-3,3-dimethyl-2-butanone) cyclization Intramolecular Cyclization & Dehydration alpha_haloketone->cyclization thiourea Thiourea Derivative (N-methylthiourea) thiourea->cyclization intermediate Thiazolium Intermediate product 4-t-Butyl-2-(methylamino)thiazole intermediate->product Tautomerization & Dehydration cyclization->intermediate Nucleophilic Attack Kinase_Inhibition cluster_kinase Kinase Domain cluster_inhibitor Inhibitor Interaction ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Inhibitor 4-t-Butyl-2-(methylamino)thiazole Derivative Inhibitor->Kinase Competitively Binds Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Competitive inhibition of a kinase by a 4-t-butyl-2-(methylamino)thiazole derivative.

Antimicrobial Agents: Targeting Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is present in numerous antimicrobial agents, including some penicillins. D[2][4]erivatives of the closely related 4-methyl-2-(methylamino)thiazole have been used to synthesize compounds with significant activity against various bacterial and fungal strains. T[4][7]he lipophilic t-butyl group of the 4-t-butyl-2-(methylamino)thiazole scaffold can enhance membrane permeability, a crucial factor for antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

PositionModificationImpact on ActivityReference
N2-amino Acylation or substitution with aromatic/heterocyclic moietiesCan significantly modulate the spectrum and potency of antimicrobial activity.
C5 Introduction of additional heterocyclic rings (e.g., thiazole, imidazole)Often leads to enhanced activity against both Gram-positive and Gram-negative bacteria.
C4-t-butyl Provides a bulky, lipophilic anchor.Can improve cell wall/membrane penetration and hydrophobic interactions with the target.Inferred from general principles

Protocols for Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase buffer, the purified kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The 4-t-butyl-2-(methylamino)thiazole scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with the favorable physicochemical properties conferred by the t-butyl and methylamino groups, makes it an ideal starting point for exploring a wide range of biological targets. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate derivatives of this versatile scaffold. Future work in this area will likely focus on the synthesis of diverse compound libraries based on this core and their screening against a broad panel of disease-relevant targets, further cementing the importance of the 2-aminothiazole family in medicinal chemistry.

References

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available at: [Link]

  • Taylor, D. G., et al. (1990). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 33(10), 2777-2785. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3097. Available at: [Link]

  • Khan, J., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PeerJ, 6, e4853. Available at: [Link]

  • Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(12), 4949-4963. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3097. Available at: [Link]

  • Pattar, V. P., et al. (2011). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 54(24), 8470-8486. Available at: [Link]

  • Cimpean, A. M., et al. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 12(11), 1089. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry, 76(23), 9845-9851. Available at: [Link]

  • Pospisilova, S., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry, 13(10), 1225-1236. Available at: [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Balanean, L., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1417. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5596. Available at: [Link]

  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF V600E- and RAS-Mutant Tumors. Journal of Medicinal Chemistry, 58(10), 4165-4179. Available at: [Link]

  • Al-Ostath, A. I. N., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301. Available at: [Link]

  • Wang, Y., et al. (2021). Structural optimization and bioactivity evaluation of 2-(Methylcarbonylamino) thiazole derivatives as novel PDE4B inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127694. Available at: [Link]

  • Leah4sci. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Available at: [Link]

  • Kurbangalieva, A., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Applied Sciences, 13(23), 13112. Available at: [Link]

  • European Patent Office. (2013). THIAZOLE DERIVATIVES AS INHIBITORS OF BRUTON'S TYROSINE KINASE. EP 2931721 B1. Available at: [Link]

  • Currie, K. S., et al. (2007). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 17(12), 3544-3548. Available at: [Link]

  • Galdino-Pitta, M. R., et al. (2011). tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2344. Available at: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 4-t-Butyl-2-(methylamino)thiazole Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminothiazole moiety, in particular, is a cornerstone of many potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] The subject of this guide, the 4-t-Butyl-2-(methylamino)thiazole scaffold, represents a promising area for the discovery of novel modulators of critical cellular pathways. Given the established role of the 2-aminothiazole core in kinase inhibition, this application note will focus on high-throughput screening (HTS) strategies designed to identify and characterize kinase inhibitors based on this scaffold.

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for establishing robust HTS campaigns, from primary screening to hit confirmation and characterization. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key biochemical and cell-based assays, and address the critical aspects of data analysis and hit validation to ensure scientific integrity.

Strategic Approach to Screening 4-t-Butyl-2-(methylamino)thiazole Derivatives

A successful HTS campaign for novel kinase inhibitors requires a multi-faceted approach. The overall strategy is to cast a wide net with a highly sensitive and robust primary assay, followed by a series of increasingly stringent secondary and counter-screens to eliminate false positives and characterize the mechanism of action of true hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays Primary_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Dose_Response Dose-Response Confirmation Primary_Assay->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., HTRF KinEASE) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screening (Promiscuity Assays) Orthogonal_Assay->Counter_Screen Validated Hits Cell_Based_Assay Cell-Based Pathway Assay (e.g., p-ERK AlphaLISA) Counter_Screen->Cell_Based_Assay Triaged Hits Binding_Assay Direct Binding Assay (e.g., LanthaScreen) Cell_Based_Assay->Binding_Assay Cell-Active Hits MOA_Studies Mechanism of Action Studies Binding_Assay->MOA_Studies Characterized Hits

Caption: High-level workflow for screening 4-t-Butyl-2-(methylamino)thiazole derivatives.

Part 1: Primary High-Throughput Screening

The primary screen aims to rapidly and cost-effectively identify initial "hits" from a large compound library. For kinase inhibitor discovery, assays that detect the enzymatic activity of the kinase are ideal. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, making it a universal assay for virtually any kinase.[3][4]

Protocol 1: ADP-Glo™ Kinase Assay for Primary HTS

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the ADP concentration.[5][6]

Materials:

  • Kinase of interest (e.g., a representative tyrosine or serine/threonine kinase)

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (specific to the kinase)

  • 384-well white, opaque assay plates

  • Compound library of 4-t-Butyl-2-(methylamino)thiazole derivatives dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 25 nL of each test compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. Also, include wells with DMSO only (negative control) and a known inhibitor of the target kinase (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.[7]

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Data Analysis and Hit Selection:

  • Normalize the raw luminescence data. The wells with DMSO represent 0% inhibition (high signal), and the wells with the control inhibitor represent 100% inhibition (low signal).

  • Calculate the percent inhibition for each test compound.

  • A common threshold for hit selection in a primary screen is a percent inhibition value greater than three standard deviations from the mean of the negative controls.

Part 2: Hit Confirmation and Triage

The initial hits from the primary screen require rigorous validation to eliminate false positives and prioritize the most promising compounds for further investigation. This phase involves dose-response confirmation, an orthogonal assay, and counter-screening for promiscuous inhibitors.

Protocol 2: Dose-Response Confirmation and IC50 Determination

Rationale: Single-point screening can be misleading. A dose-response curve provides a more reliable confirmation of activity and allows for the determination of the half-maximal inhibitory concentration (IC50), a measure of compound potency.

Procedure:

  • Prepare serial dilutions of the hit compounds, typically in a 10-point, half-log dilution series.

  • Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serially diluted compounds.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Orthogonal Biochemical Assay - HTRF® KinEASE™-TK Assay

Rationale: To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to confirm hits using an orthogonal assay with a different detection technology. The HTRF® KinEASE™-TK assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for tyrosine kinases.[2][8][9]

Principle: This assay measures the phosphorylation of a biotinylated tyrosine kinase substrate. The phosphorylated substrate is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When both are bound to the phosphorylated substrate, they are brought into close proximity, resulting in a FRET signal.[10]

HTRF_Kinase_Assay Kinase_Reaction Kinase Reaction Kinase + Substrate-Biotin + ATP + Inhibitor → Phospho-Substrate-Biotin Detection Detection Eu-Ab SA-XL665 Add detection reagents Kinase_Reaction:f0->Detection:f0 Phosphorylation No_FRET No FRET Signal Inhibition prevents phosphorylation Kinase_Reaction:f0->No_FRET:f0 Inhibition FRET FRET Signal Eu-Ab and SA-XL665 in proximity on Phospho-Substrate-Biotin Detection:f1->FRET:f0 Detection:f2->FRET:f0

Caption: Principle of the HTRF KinEASE-TK Assay.

Procedure:

  • Compound Plating: Dispense hit compounds (at various concentrations for IC50 determination) into a 384-well low-volume white plate.

  • Kinase Reaction:

    • Add 2 µL of the kinase solution to each well.

    • Add 2 µL of the biotinylated TK-substrate solution.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 30 minutes).[10]

  • Detection:

    • Prepare a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction.

    • Add 10 µL of the detection mixture to each well.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

Trustworthiness: Counter-Screening for Promiscuous Inhibitors

A significant challenge in HTS is the presence of "frequent hitters" or promiscuous inhibitors that show activity in multiple assays through non-specific mechanisms.[11] 2-aminothiazoles have been identified as a scaffold prone to such behavior.[12] Therefore, it is essential to perform counter-screens to identify and eliminate these compounds.

Recommended Counter-Screens:

  • Aggregation Assay: Many promiscuous inhibitors act by forming aggregates that sequester the target protein.[13] This can be assessed by dynamic light scattering (DLS) or by observing a loss of inhibition in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Assay Technology Interference Screen: If the primary assay involves luciferase, a counter-screen against luciferase itself is necessary to identify compounds that directly inhibit the reporter enzyme.

Part 3: Secondary and Mechanistic Assays

Once hits have been confirmed and triaged, the next step is to characterize their activity in a more physiologically relevant context and to elucidate their mechanism of action.

Protocol 4: Cell-Based Pathway Assay - Phospho-ERK1/2 AlphaLISA® SureFire® Ultra™ Assay

Rationale: A critical step is to determine if the compounds are active in a cellular environment. Many kinase signaling pathways converge on the activation of ERK1/2. A phospho-ERK1/2 assay can serve as a robust cell-based readout for the inhibition of upstream kinases.[14]

Principle: This is a sandwich immunoassay performed in cell lysate. Phosphorylated ERK1/2 is captured by an antibody-coated AlphaLISA Acceptor bead and detected by a biotinylated antibody that is then bound by a streptavidin-coated Donor bead. In the presence of phospho-ERK, the beads are brought into proximity, and excitation of the Donor bead results in a luminescent signal from the Acceptor bead.[15]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, HEK293) in a 96-well culture plate and grow to 70-90% confluency.[14]

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-incubate the cells with various concentrations of the hit compounds for 1-2 hours.[14]

    • Stimulate the cells with an appropriate agonist (e.g., EGF for EGFR pathway) at its EC80 concentration for 10-15 minutes.[14]

  • Cell Lysis:

    • Remove the media and add 50 µL of lysis buffer to each well.

    • Incubate on an orbital shaker for 10 minutes at room temperature.

  • AlphaLISA Assay:

    • Transfer 5 µL of the cell lysate to a 384-well white OptiPlate™.

    • Add 5 µL of the Acceptor bead/biotinylated antibody mix.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of the Donor bead solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Protocol 5: Direct Binding Assay - LanthaScreen™ Eu Kinase Binding Assay

Rationale: To confirm that the compounds act by directly binding to the kinase of interest, a direct binding assay is essential. The LanthaScreen™ assay is a TR-FRET-based competition binding assay.[16]

Principle: A europium-labeled antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This brings the europium donor and the fluorescent acceptor into proximity, resulting in a FRET signal. A compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[17]

Procedure:

  • Reagent Preparation: Prepare 4X solutions of the test compound, 2X kinase/antibody mixture, and 4X tracer in the appropriate assay buffer.[17]

  • Assay Assembly:

    • In a 384-well plate, add 4 µL of the 4X test compound.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer.[17]

  • Incubation and Data Acquisition:

    • Incubate at room temperature for 1 hour.

    • Read the plate on a TR-FRET-compatible plate reader.

Mechanism of Action (MoA) Studies

For the most promising lead compounds, further MoA studies are necessary. These can include:

  • Kinase Selectivity Profiling: Screening the compounds against a broad panel of kinases to determine their selectivity profile.

  • Kinetic Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.[1]

  • Cellular Thermal Shift Assay (CETSA): A method to verify target engagement in cells by measuring the thermal stabilization of the target protein upon compound binding.[18]

Data Presentation and Quality Control

HTS Assay Validation: A key metric for validating the quality of an HTS assay is the Z'-factor.[19] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-factorAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable
An excellent assay should have a Z'-factor between 0.5 and 1.0.[20][21]

IC50 Data Summary:

Compound IDPrimary Screen (% Inhibition)ADP-Glo IC50 (µM)HTRF KinEASE IC50 (µM)p-ERK AlphaLISA IC50 (µM)
A0185.20.150.210.55
B0792.50.080.120.31
C1278.90.520.682.1
...............

Conclusion

The 4-t-Butyl-2-(methylamino)thiazole scaffold holds significant potential for the development of novel kinase inhibitors. The comprehensive HTS cascade outlined in these application notes provides a robust framework for the identification, confirmation, and characterization of potent and selective inhibitors. By employing a combination of biochemical and cell-based assays, along with rigorous counter-screening and data validation, researchers can confidently advance promising hits into the lead optimization pipeline. This strategic approach, grounded in scientific integrity, will ultimately accelerate the discovery of new therapeutic agents.

References

  • Yamaoka, T., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Li, X., et al. (2021). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen SureFire Phospho-ERK assay. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Wells, C. I., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • Gunter, B., et al. (2005). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Glick, M., et al. (2007). Statistical techniques for handling high content screening data. Drug Discovery World. Available at: [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Medium. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase Reporter HCT-116 Cell Line. Retrieved from [Link]

  • Agilent. (n.d.). Automation of a Homogeneous Proximity Assay for Detection of ERK1/2 or SMAD3 Phosphorylation. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Towards Data Science. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). HTS Assay Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 4-t-Butyl-2-(methylamino)thiazole in Biological Matrices

Abstract This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of 4-t-Butyl-2-(methylamino)thiazole in biological samples, primarily focusing on plasma....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of 4-t-Butyl-2-(methylamino)thiazole in biological samples, primarily focusing on plasma. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[1][2] We present two robust analytical approaches: a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide emphasizes the rationale behind experimental choices, from sample preparation to instrument parameter optimization, ensuring methodological integrity and reproducibility. All protocols are structured to be self-validating, aligning with principles outlined in regulatory guidelines.[3]

Introduction: The Significance of 4-t-Butyl-2-(methylamino)thiazole Quantification

4-t-Butyl-2-(methylamino)thiazole belongs to the thiazole class of heterocyclic compounds, a scaffold present in numerous biologically active molecules and pharmaceuticals.[4][5] The unique chemical properties of the thiazole ring, including its aromaticity and ability to engage in various molecular interactions, make its derivatives common in drug discovery programs.[4][6] Accurate quantification of such compounds in biological matrices is a cornerstone of drug development, providing critical data on their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] This information is paramount for establishing dose-response relationships, assessing safety margins, and understanding the overall pharmacokinetic behavior of a new chemical entity (NCE).[1]

The biotransformation of thiazole-containing drugs can lead to the formation of reactive metabolites, which may have toxicological implications.[7] Therefore, robust analytical methods are essential not only for quantifying the parent drug but also for potentially identifying and monitoring its metabolites. This application note provides the foundational protocols to develop and validate such crucial bioanalytical assays.

Principle of the Methodologies

The quantification of 4-t-Butyl-2-(methylamino)thiazole from complex biological matrices like plasma requires a multi-step process involving:

  • Sample Preparation: Isolation of the analyte from endogenous interferences such as proteins and lipids.

  • Chromatographic Separation: Separation of the analyte from other components in the extracted sample.

  • Detection and Quantification: Sensitive and specific measurement of the analyte's concentration.

We will detail two primary workflows that achieve these objectives with varying levels of sensitivity and selectivity.

Workflow Overview

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Extraction LiquidLiquidExtraction Liquid-Liquid Extraction BiologicalSample->LiquidLiquidExtraction Extraction SolidPhaseExtraction Solid-Phase Extraction BiologicalSample->SolidPhaseExtraction Extraction LC_Separation LC Separation ProteinPrecipitation->LC_Separation LiquidLiquidExtraction->LC_Separation SolidPhaseExtraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Detection UV_Detection UV Detection LC_Separation->UV_Detection Detection Quantification Quantification & Reporting MS_Detection->Quantification UV_Detection->Quantification

Caption: General workflow for the quantification of small molecules in biological samples.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities.[8][9] This method is particularly suited for early drug discovery and development stages where sample volumes may be limited and low detection limits are required.

Rationale for LC-MS/MS Parameter Selection
  • Sample Preparation - Protein Precipitation: For high-throughput screening, protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[10][11] Acetonitrile is a common choice as it efficiently denatures proteins while being a suitable solvent for injection onto a reversed-phase HPLC column.

  • Chromatography - Reversed-Phase HPLC: A C18 column is a versatile starting point for the separation of small molecules like 4-t-Butyl-2-(methylamino)thiazole.[12] The mobile phase, consisting of an aqueous component with a weak acid (formic acid) and an organic solvent (acetonitrile), is chosen to ensure good peak shape and ionization efficiency in the mass spectrometer.[12]

  • Detection - Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is employed for its high specificity. A precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification even at very low concentrations.

Detailed Protocol for LC-MS/MS Analysis

3.2.1. Materials and Reagents

  • 4-t-Butyl-2-(methylamino)thiazole reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control (blank) human plasma

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

3.2.2. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To each tube, add 50 µL of the respective sample (plasma standard, QC, or unknown).

  • Add 150 µL of the protein precipitation solution (acetonitrile containing the internal standard at a fixed concentration, e.g., 100 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials for analysis.

Sample_Preparation_LCMS Start Start: 50 µL Plasma Sample Add_Solvent Add 150 µL Acetonitrile with Internal Standard Start->Add_Solvent Vortex Vortex for 30 seconds Add_Solvent->Vortex Centrifuge Centrifuge at 14,000 x g for 10 minutes Vortex->Centrifuge Transfer Transfer 100 µL Supernatant to HPLC Vial Centrifuge->Transfer End Ready for LC-MS/MS Injection Transfer->End

Caption: Workflow for sample preparation using protein precipitation.

3.2.3. LC-MS/MS Instrumental Conditions

ParameterSuggested Conditions
LC System UPLC/UHPLC system
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the analyte and IS. For 4-t-Butyl-2-(methylamino)thiazole (MW: 170.28), the precursor would likely be m/z 171.1.
Source Temperature 500°C
Gas Flow (Desolvation) 800 L/hr

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For laboratories where an LC-MS/MS is not available, or for later-stage studies with higher analyte concentrations, an HPLC-UV method can be developed.[13] This method is robust and cost-effective, though generally less sensitive than LC-MS/MS.

Rationale for HPLC-UV Parameter Selection
  • Sample Preparation - Liquid-Liquid Extraction (LLE): LLE is chosen here to provide a cleaner extract than protein precipitation, which is beneficial for reducing baseline noise in UV detection. A water-immiscible organic solvent is used to extract the analyte from the aqueous biological matrix. The choice of solvent (e.g., ethyl acetate) and pH adjustment of the sample can be optimized to maximize recovery.

  • Chromatography: Similar to the LC-MS/MS method, a C18 column is a suitable starting point. The mobile phase composition may need to be adjusted to achieve optimal separation and resolution from endogenous peaks. A phosphate buffer may be used to control the pH and improve peak shape.

  • Detection - UV Absorbance: The detection wavelength should be set at the absorbance maximum (λmax) of 4-t-Butyl-2-(methylamino)thiazole to ensure the highest sensitivity. This value needs to be determined experimentally by scanning a solution of the pure compound with a UV spectrophotometer. Thiazole derivatives often exhibit strong UV absorbance.[14]

Detailed Protocol for HPLC-UV Analysis

4.2.1. Materials and Reagents

  • 4-t-Butyl-2-(methylamino)thiazole reference standard

  • Internal Standard (IS) with a UV chromophore

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Phosphate buffer (e.g., 20 mM, pH 7.0)

  • Control (blank) human plasma

  • Standard laboratory equipment

4.2.2. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma sample in a glass tube, add 25 µL of IS solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample, ensuring the analyte is in its neutral form for efficient extraction into an organic solvent.

  • Add 600 µL of ethyl acetate.

  • Cap and vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (approx. 500 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

4.2.3. HPLC-UV Instrumental Conditions

ParameterSuggested Conditions
HPLC System Standard HPLC system with UV/Vis or PDA detector
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of 20 mM Phosphate Buffer (pH 7.0) and Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength To be determined (λmax of the analyte)

Method Validation

Any bioanalytical method must be validated to ensure its reliability for its intended purpose.[15] Validation should be performed according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Key Validation Parameters

The following parameters must be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Typically evaluated at multiple QC levels (low, medium, and high).[14]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and the range should cover the expected concentrations in study samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components in LC-MS/MS.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).[3]

Acceptance Criteria Summary
ParameterAcceptance Criteria (Typical)
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the baseline concentration.

Conclusion

The protocols outlined in this application note provide a robust starting point for the development and validation of analytical methods for the quantification of 4-t-Butyl-2-(methylamino)thiazole in biological samples. The choice between the highly sensitive LC-MS/MS method and the cost-effective HPLC-UV method will depend on the specific requirements of the study, including the expected concentration range of the analyte and the available instrumentation. It is imperative that any method derived from these protocols undergoes a thorough validation to ensure the integrity and reliability of the resulting data in the drug development process.

References

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Singh, S., & de Visser, S. P. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1489-1501. [Link]

  • Denduluri, N. (2010). Bioanalysis in drug discovery and development. Journal of Pharmacy & Bioallied Sciences, 2(2), 67-72. [Link]

  • Shou, M., & El-Shourbagy, T. A. (2019). Determination of Thiafentanil in Plasma Using LC-MS. Journal of Chromatographic Science, 58(4), 336-340. [Link]

  • Li, J., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).[Link]

  • Manjula, S. N., et al. (2016). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives. Journal of the Korean Chemical Society, 60(1), 58-69. [Link]

  • S, S., & K, S. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Drug Development and Industrial Pharmacy, 44(11), 1835-1843. [Link]

  • Manjula, S. N., et al. (2016). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives. Journal of the Korean Chemical Society, 60(1), 58-69. [Link]

  • Mizutani, T., Yoshida, K., & Kawazoe, S. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition, 22(5), 750-755. [Link]

  • Kim, H. Y., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1588. [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to facilitate large-scale clinical proteomics. Proteomics. Clinical applications, 17(2), e2200106. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Haiba, M. E. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmaceutical and Technology, 8(5), 520-528. [Link]

  • Mandal, R., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1104. [Link]

  • Patel, P., et al. (2020). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Journal of Pharmaceutical and Biomedical Analysis, 186, 113292. [Link]

  • de Souza, M. V. N., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • WuXi AppTec. (2023). Advancing bioanalytical method development and validation for small molecules. YouTube. [Link]

  • Lee, J. W., & Park, J. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 53(1), 1-17. [Link]

  • Haiba, M. E. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmaceutical and Technology, 8(5), 520-528. [Link]

  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. [Link]

  • Hassan, S., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International, 21(4), 1-15. [Link]

  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. [Link]

Sources

Method

In Vitro Evaluation of 4-t-Butyl-2-(methylamino)thiazole Against Cancer Cell Lines: Application Notes and Protocols

Abstract This document provides a comprehensive guide for the initial in vitro evaluation of 4-t-Butyl-2-(methylamino)thiazole, a small molecule with potential as an anti-cancer agent. The rationale for investigating thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 4-t-Butyl-2-(methylamino)thiazole, a small molecule with potential as an anti-cancer agent. The rationale for investigating this compound is grounded in the well-documented anti-tumor properties of the thiazole scaffold.[1][2] Thiazole derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis in cancer cells.[2] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic candidates. We present a tiered, logical workflow for characterizing the cytotoxic and mechanistic properties of 4-t-Butyl-2-(methylamino)thiazole, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating 4-t-Butyl-2-(methylamino)thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. In oncology, thiazole-containing compounds have demonstrated efficacy against a variety of cancers by targeting diverse cellular pathways.[1][2] The 2-aminothiazole moiety, in particular, is a common feature in molecules designed to inhibit protein kinases, which are often dysregulated in cancer.[2] The subject of this guide, 4-t-Butyl-2-(methylamino)thiazole, features this key functional group. The tert-butyl group, a bulky hydrophobic moiety, can enhance binding to protein targets and improve cell membrane permeability. The methylamino substituent at the 2-position can act as a hydrogen bond donor and acceptor, facilitating interactions with target enzymes.[3]

Given these structural features and the established precedent for the anti-cancer activity of related compounds, a systematic in vitro evaluation of 4-t-Butyl-2-(methylamino)thiazole is warranted. The following protocols outline a strategic approach to assess its potential as a novel anti-cancer agent.

Experimental Workflow: A Tiered Approach to In Vitro Evaluation

A logical and resource-efficient evaluation of a novel compound involves a multi-tiered approach. This workflow begins with a broad assessment of cytotoxicity across a panel of cancer cell lines to identify sensitive lines and determine the compound's potency. Subsequent tiers delve into the compound's effects on cell proliferation, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Finally, mechanistic studies are proposed to explore the potential involvement of common pathways associated with cancer cell death, such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Elucidation of Anti-proliferative Effects cluster_2 Tier 3: Investigation of Cell Death Mechanisms cluster_3 Tier 4: Mechanistic Insights Cytotoxicity Assays\n(MTT/SRB) Cytotoxicity Assays (MTT/SRB) Cell Proliferation Assay\n(BrdU) Cell Proliferation Assay (BrdU) Cytotoxicity Assays\n(MTT/SRB)->Cell Proliferation Assay\n(BrdU) Proceed if cytotoxic Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Proliferation Assay\n(BrdU)->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis\n(Flow Cytometry)->Apoptosis Assay\n(Annexin V/PI) Investigate cell death Caspase Activity Assay\n(Caspase-Glo 3/7) Caspase Activity Assay (Caspase-Glo 3/7) Apoptosis Assay\n(Annexin V/PI)->Caspase Activity Assay\n(Caspase-Glo 3/7) ROS Detection\n(DCFDA Assay) ROS Detection (DCFDA Assay) Apoptosis Assay\n(Annexin V/PI)->ROS Detection\n(DCFDA Assay) Explore upstream mechanisms Western Blot for Apoptotic Markers\n(Bcl-2 family, PARP) Western Blot for Apoptotic Markers (Bcl-2 family, PARP) Caspase Activity Assay\n(Caspase-Glo 3/7)->Western Blot for Apoptotic Markers\n(Bcl-2 family, PARP) Mitochondrial Membrane Potential\n(JC-1 Assay) Mitochondrial Membrane Potential (JC-1 Assay) ROS Detection\n(DCFDA Assay)->Mitochondrial Membrane Potential\n(JC-1 Assay)

Caption: Tiered experimental workflow for the in vitro evaluation of 4-t-Butyl-2-(methylamino)thiazole.

Tier 1: Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of 4-t-Butyl-2-(methylamino)thiazole on a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon, leukemia) to identify any tumor-specific activity. A non-cancerous cell line (e.g., normal fibroblasts) should be included to assess selectivity.

Principle of Cytotoxicity Assays

Two robust and widely used colorimetric assays are the MTT and SRB assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-t-Butyl-2-(methylamino)thiazole in culture medium. Replace the existing medium with medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a table for clear comparison across different cell lines.

Cell LineCancer Type4-t-Butyl-2-(methylamino)thiazole IC50 (µM)Positive Control IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colorectal CarcinomaExperimental ValueExperimental Value
K562Chronic Myelogenous LeukemiaExperimental ValueExperimental Value
MRC-5Normal Lung FibroblastExperimental ValueExperimental Value

Tier 2: Anti-proliferative and Cell Cycle Effects

If 4-t-Butyl-2-(methylamino)thiazole demonstrates significant cytotoxicity, the next step is to determine if this is due to an inhibition of cell proliferation and/or an induction of cell cycle arrest.

Principle of Cell Proliferation and Cell Cycle Assays
  • BrdU (Bromodeoxyuridine) Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific antibody.

  • Cell Cycle Analysis by Flow Cytometry: This technique uses a fluorescent dye that stoichiometrically binds to DNA (e.g., Propidium Iodide, PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with 4-t-Butyl-2-(methylamino)thiazole at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Tier 3: Investigation of Apoptosis Induction

A key mechanism of action for many anti-cancer drugs is the induction of apoptosis. Several assays can be employed to determine if 4-t-Butyl-2-(methylamino)thiazole induces this form of programmed cell death.

Principles of Apoptosis Assays
  • Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Assays like the Caspase-Glo® 3/7 assay use a luminogenic substrate that is cleaved by active caspases, producing a light signal proportional to caspase activity.[4][5][6][7][8]

  • Western Blotting for Apoptotic Markers: This technique can be used to detect changes in the expression levels of key proteins involved in the regulation of apoptosis, such as the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[9][10][11]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with 4-t-Butyl-2-(methylamino)thiazole for a specified time.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Tier 4: Mechanistic Elucidation

To gain deeper insight into how 4-t-Butyl-2-(methylamino)thiazole might be inducing apoptosis, further mechanistic studies can be performed.

Principles of Mechanistic Assays
  • Reactive Oxygen Species (ROS) Detection: Many cytotoxic agents induce apoptosis by increasing the intracellular levels of ROS. Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Mitochondrial Membrane Potential (ΔΨm) Assay: The disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic, cationic dye that can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[12][13]

Diagram: Proposed Mechanism of Action

G cluster_0 4-t-Butyl-2-(methylamino)thiazole 4-t-Butyl-2-(methylamino)thiazole Cancer Cell Cancer Cell 4-t-Butyl-2-(methylamino)thiazole->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Induces Mitochondrial Dysfunction\n(Loss of ΔΨm) Mitochondrial Dysfunction (Loss of ΔΨm) ROS Production->Mitochondrial Dysfunction\n(Loss of ΔΨm) Caspase Activation\n(Caspase-3/7) Caspase Activation (Caspase-3/7) Mitochondrial Dysfunction\n(Loss of ΔΨm)->Caspase Activation\n(Caspase-3/7) Apoptosis Apoptosis Caspase Activation\n(Caspase-3/7)->Apoptosis

Caption: Hypothetical mechanism of action for 4-t-Butyl-2-(methylamino)thiazole-induced apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-t-Butyl-2-(methylamino)thiazole as a potential anti-cancer agent. By following this tiered approach, researchers can efficiently gather data on the compound's cytotoxicity, anti-proliferative effects, and its ability to induce apoptosis. The proposed mechanistic studies will offer valuable insights into its mode of action, guiding future preclinical development. The modular nature of this guide allows for adaptation based on initial findings, ensuring a comprehensive and scientifically rigorous evaluation.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699–718. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances, 11(5), 2939-2956. [Link]

  • Hay, M., Thomas, D. W., Craighead, J. L., Economides, C., & Rosenthal, J. (2014). Clinical development success rates for investigational drugs. Nature Biotechnology, 32(1), 40–51. [Link]

  • Bao, Z. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Bio-protocol. (2017). In Vitro Anticancer Screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • ACS Publications. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(1), 126-135. [Link]

  • Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1369408. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). BCL-2 and BOK regulate apoptosis by interaction of their C-terminal transmembrane domains. [Link]

  • Royal Society of Chemistry. (n.d.). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 295. [Link]

Sources

Application

Application Notes and Protocols for Determining the Antimicrobial Activity of 4-t-Butyl-2-(methylamino)thiazole

Abstract This comprehensive guide provides detailed application notes and standardized protocols for the antimicrobial activity testing of the novel synthetic compound, 4-t-Butyl-2-(methylamino)thiazole. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the antimicrobial activity testing of the novel synthetic compound, 4-t-Butyl-2-(methylamino)thiazole. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale and step-by-step methodologies for evaluating the efficacy of this thiazole derivative against a panel of clinically relevant bacteria and fungi. The protocols are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[1][2][3][4][5] This guide will facilitate the systematic investigation of 4-t-Butyl-2-(methylamino)thiazole as a potential new antimicrobial agent.

Introduction: The Scientific Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new and effective antimicrobial drugs.[6][7] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous natural and synthetic variants demonstrating significant biological activities.[6][7][8][9] The thiazole ring is a key pharmacophore in several clinically approved drugs, including antimicrobials like some cephalosporins and the antifungal agent Ravuconazole.[6][9]

The compound of interest, 4-t-Butyl-2-(methylamino)thiazole, is a synthetic molecule whose antimicrobial potential is yet to be fully elucidated. Its structural features, including the thiazole core, suggest the possibility of antimicrobial efficacy. The purpose of this document is to provide a robust framework for the systematic evaluation of its antimicrobial properties.

The Thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The thiazole nucleus is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[9] This structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties. The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[7]

While the specific mechanism of 4-t-Butyl-2-(methylamino)thiazole is unknown, related thiazole compounds have been shown to inhibit various microbial targets, including:

  • Cell Wall Synthesis: Some thiazole derivatives inhibit enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[6][7] A potential target is the MurB enzyme, which is involved in the early stages of peptidoglycan production.[10][11]

  • Fatty Acid Biosynthesis: The enzyme β-ketoacyl-acyl-carrier protein synthase III (FabH) is a key regulator in bacterial fatty acid synthesis and a validated target for novel antibiotics.[7][9]

  • DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a target for some classes of antibiotics.[7]

  • Fungal Ergosterol Synthesis: In fungi, thiazole derivatives can inhibit enzymes like 14α-lanosterol demethylase (CYP51), which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[10][11]

The following protocols are designed to not only determine if 4-t-Butyl-2-(methylamino)thiazole has antimicrobial activity but also to provide a foundation for future studies into its mechanism of action.

Preliminary Screening: Qualitative Assessment of Antimicrobial Activity

A qualitative assessment is the first step in evaluating a novel compound. The disk diffusion method is a widely used, simple, and cost-effective technique for this initial screening.

Agar Disk Diffusion (Kirby-Bauer) Method

This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate that has been uniformly inoculated with a test microorganism.[12] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Objective: To qualitatively assess the antimicrobial activity of 4-t-Butyl-2-(methylamino)thiazole against a panel of bacteria and fungi.

Materials:

  • 4-t-Butyl-2-(methylamino)thiazole (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates (for bacteria)

  • Sabouraud Dextrose agar (SDA) plates (for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve 4-t-Butyl-2-(methylamino)thiazole in sterile DMSO to a stock concentration of 10 mg/mL. Prepare serial dilutions to obtain working concentrations (e.g., 100 µg/mL, 50 µg/mL).

  • Disk Impregnation: Aseptically apply a known volume (e.g., 20 µL) of each working concentration of the test compound onto sterile blank paper disks. Allow the solvent to evaporate completely in a sterile environment. Prepare a negative control disk with DMSO only.

  • Inoculum Preparation:

    • Bacteria: From a fresh culture, pick 4-5 well-isolated colonies and suspend them in sterile saline.[12] Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]

    • Fungi: For yeasts, prepare a suspension as for bacteria. For molds, prepare a spore suspension.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application: Aseptically place the impregnated disks, along with a positive control (a standard antibiotic disk) and the negative control (DMSO disk), onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Bacteria: Incubate the MHA plates at 35-37°C for 18-24 hours.

    • Fungi: Incubate the SDA plates at 25-30°C for 24-48 hours (yeasts) or up to 7 days (molds).

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm).

Expected Outcome: The presence of a clear zone of inhibition around the disk containing 4-t-Butyl-2-(methylamino)thiazole indicates antimicrobial activity. The size of the zone provides a qualitative measure of its potency.

Quantitative Assessment: Determining Minimum Inhibitory and Bactericidal/Fungicidal Concentrations

Following a positive preliminary screening, a quantitative assessment is necessary to determine the potency of the compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[13] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-t-Butyl-2-(methylamino)thiazole.

Materials:

  • 4-t-Butyl-2-(methylamino)thiazole stock solution (as prepared in Protocol 2.1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the 4-t-Butyl-2-(methylamino)thiazole stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A standard antibiotic tested in parallel.

  • Incubation: Incubate the plates under the same conditions as in Protocol 2.1.

  • Result Interpretation: The MIC is the lowest concentration of 4-t-Butyl-2-(methylamino)thiazole at which there is no visible growth (turbidity) in the wells.

Data Presentation:

Microorganism4-t-Butyl-2-(methylamino)thiazole MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
C. albicans ATCC 90028
Determination of MBC/MFC

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population. This is determined by subculturing from the wells of the MIC assay that show no visible growth.

Objective: To determine the Minimum Bactericidal/Fungicidal Concentration of 4-t-Butyl-2-(methylamino)thiazole.

Procedure:

  • From each well of the microtiter plate from the MIC assay (Protocol 3.1) that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under the appropriate conditions.

  • Result Interpretation: The MBC or MFC is the lowest concentration of the test compound that results in no microbial growth on the subculture plates.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows are visualized below using Graphviz.

Antimicrobial_Testing_Workflow cluster_qualitative Part 1: Qualitative Screening cluster_quantitative Part 2: Quantitative Analysis A Prepare Compound Stock & Disks D Apply Disks & Incubate A->D B Prepare 0.5 McFarland Inoculum C Inoculate Agar Plate B->C C->D E Measure Zone of Inhibition (mm) D->E F Perform Serial Dilution in 96-Well Plate E->F If Active G Add Standardized Inoculum F->G H Incubate Plate G->H I Determine MIC (Lowest Concentration with No Growth) H->I J Subculture from Clear Wells onto Agar I->J K Incubate Agar Plate J->K L Determine MBC/MFC (Lowest Concentration with No Growth) K->L

Caption: Overall workflow for antimicrobial activity testing.

Self-Validation and Quality Control

For the generated data to be trustworthy, rigorous quality control measures must be implemented throughout the testing process.

  • Standardized Protocols: Adherence to CLSI and EUCAST guidelines is paramount for ensuring inter-laboratory reproducibility.[1][3][5][14][15]

  • Reference Strains: The use of ATCC (American Type Culture Collection) quality control strains with known susceptibility profiles is essential for validating the test system.[15]

  • Controls: The inclusion of positive, negative, and sterility controls in each assay is mandatory to ensure the validity of the results.

  • McFarland Standard: The turbidity of the microbial inoculum must be standardized to ensure a consistent starting cell density.[12]

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive and standardized approach for evaluating the antimicrobial activity of 4-t-Butyl-2-(methylamino)thiazole. By following these methodologies, researchers can generate reliable and reproducible data to determine the potential of this compound as a novel antimicrobial agent. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and in vivo efficacy studies. The systematic application of these protocols will contribute to the critical search for new therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Clinical Breakpoint Tables. EUCAST. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Available at: [Link]

  • EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. CHAIN Network. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Connect Journals. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 4-t-Butyl-2-(methylamino)thiazole for Preclinical Development

Introduction: The Need for a Robust Thiazole Synthesis The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for a Robust Thiazole Synthesis

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The target molecule, 4-t-Butyl-2-(methylamino)thiazole (C8H14N2S, MW: 170.28 g/mol )[4], is a key intermediate in the development of novel therapeutics, including potential treatments for Alzheimer's disease and autoimmune disorders.[5]

As a compound progresses from discovery to preclinical evaluation, the demand for material increases significantly. Preclinical studies, including toxicology and pharmacology, require tens to hundreds of grams of the active pharmaceutical ingredient (API) or key intermediate, manufactured under stringent purity and consistency standards.[6][7][8] This necessitates a synthetic route that is not only high-yielding but also safe, scalable, and economically viable.

This application note details a validated, scalable protocol for the synthesis of 4-t-Butyl-2-(methylamino)thiazole, leveraging the classic Hantzsch thiazole synthesis.[1][9] We provide in-depth procedural details, process control rationale, analytical validation methods, and safety protocols designed to meet the rigorous demands of preclinical drug substance manufacturing.[10]

Synthetic Strategy: The Hantzsch Condensation Approach

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[9][11] This method was selected for its reliability, high yields, and straightforward scalability.

The overall two-step synthetic pathway is outlined below:

  • Step 1: Synthesis of the α-Haloketone Intermediate. The key starting material, 1-bromo-3,3-dimethyl-2-butanone (also known as bromomethyl tert-butyl ketone), is prepared via the bromination of 3,3-dimethyl-2-butanone (pinacolone).

  • Step 2: Cyclocondensation. 1-bromo-3,3-dimethyl-2-butanone is reacted with N-methylthiourea in a suitable solvent to form the target thiazole ring via an SN2 reaction followed by intramolecular cyclization and dehydration.

This convergent approach is advantageous for scale-up as it allows for the preparation and purification of stable intermediates, minimizing the risk of complex impurity profiles in the final product.

Diagram of Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final, quality-controlled product.

G cluster_prep Part 1: Intermediate Synthesis cluster_reaction Part 2: Hantzsch Cyclocondensation cluster_purification Part 3: Work-up & Purification cluster_qc Part 4: Quality Control & Release Pinacolone 3,3-Dimethyl-2-butanone BromoKetone 1-Bromo-3,3-dimethyl-2-butanone Pinacolone->BromoKetone Bromination Bromine Bromine (Br2) Bromine->BromoKetone Solvent1 Methanol/HBr Solvent1->BromoKetone CrudeProduct Crude Product (in reaction mixture) BromoKetone->CrudeProduct Condensation (Reflux) Thiourea N-Methylthiourea Thiourea->CrudeProduct Solvent2 Ethanol Solvent2->CrudeProduct Workup Aqueous Work-up (Base Quench & Extraction) CrudeProduct->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification PureProduct Pure 4-t-Butyl-2- (methylamino)thiazole Purification->PureProduct QC Analytical Testing: ¹H NMR, ¹³C NMR, LC-MS, HPLC Purity PureProduct->QC Release Released Preclinical Batch (>98% Purity) QC->Release

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the In Vivo Formulation of 4-t-Butyl-2-(methylamino)thiazole

Abstract: The translation of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development, where the formulation strategy can dictate the success or failure of preclinical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The translation of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development, where the formulation strategy can dictate the success or failure of preclinical trials. This guide provides a comprehensive framework for the formulation of 4-t-Butyl-2-(methylamino)thiazole, a representative NCE with limited public data on its physicochemical properties. We address the foundational challenge of formulating poorly soluble compounds by outlining a systematic approach, from initial characterization to the preparation of robust dosing vehicles for various administration routes. This document serves as a detailed protocol and strategic manual for researchers, scientists, and drug development professionals, ensuring that formulation choices are rational, reproducible, and scientifically sound.

Introduction: The Formulation Imperative for Novel Chemical Entities

The compound 4-t-Butyl-2-(methylamino)thiazole is a thiazole derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2] However, like many NCEs emerging from discovery pipelines, it presents a significant hurdle: poor aqueous solubility often limits bioavailability, complicating the assessment of its true therapeutic potential.[3][4] An effective formulation is not merely a vehicle for delivery; it is a critical tool that ensures the compound reaches its target in a bioactive state, thereby generating reliable and interpretable pharmacokinetic and pharmacodynamic data.

This guide is structured to walk the researcher through a logical workflow, emphasizing the causality behind experimental choices. We will treat 4-t-Butyl-2-(methylamino)thiazole as a model compound for which no prior formulation data exists, a common scenario in preclinical development. The principles and protocols herein are therefore broadly applicable to other poorly soluble NCEs.

Section 1: Essential Pre-formulation Assessment

1.1. Aqueous Solubility:

  • Causality: The intrinsic aqueous solubility at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) is the most critical parameter. It determines whether a simple aqueous solution is feasible or if more complex strategies are required. For ionizable compounds, solubility can vary dramatically with pH, which is crucial for oral administration where the compound traverses the variable pH of the gastrointestinal tract.

  • Protocol: A standard shake-flask method is employed. An excess of the compound is added to buffers of varying pH, agitated at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours). The supernatant is then filtered and analyzed by a suitable method like HPLC-UV to determine the concentration.

1.2. pKa Determination:

  • Causality: The ionization constant (pKa) identifies the pH range where the compound exists in its ionized versus non-ionized form. The ionized form is typically more water-soluble, while the non-ionized form is often more permeable across biological membranes. This value is essential for predicting solubility behavior and selecting appropriate pH-adjusting agents or buffers.

  • Protocol: Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.

1.3. LogP / LogD:

  • Causality: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures the lipophilicity of the compound. A high LogP (typically >3) often correlates with poor aqueous solubility.[5] This parameter helps in deciding whether lipid-based formulations might be a suitable approach to enhance absorption.[6]

  • Protocol: The shake-flask method using n-octanol and water (or a buffer) is the traditional approach. The concentration of the compound in each phase is measured to calculate the ratio.

1.4. Solid-State Characterization:

  • Causality: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) determine the compound's melting point, crystallinity, and polymorphism. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[3] This information is vital for selecting manufacturing processes (e.g., avoiding temperatures that could induce degradation) and for long-term stability.

  • Protocol: Standard DSC and XRPD analyses are performed on the bulk powder.

Section 2: Strategic Selection of a Formulation Approach

With the pre-formulation data in hand, a strategic decision on the formulation approach can be made. The goal is to select the simplest formulation that meets the requirements of the in vivo study (e.g., dose level, route of administration, and stability).[7] The following decision workflow can be used as a guide.

G start Start: Pre-formulation Data (Solubility, Dose, Route) check_sol Is required dose soluble in aqueous vehicle (e.g., Saline, PBS)? start->check_sol solution SUCCESS: Use Aqueous Solution (Protocol A) check_sol->solution Yes check_ph Can solubility be achieved by pH adjustment? check_sol->check_ph No ph_solution Use Buffered Solution (Protocol A, modified) check_ph->ph_solution Yes check_cosolvent Is compound soluble in co-solvent/surfactant system? check_ph->check_cosolvent No cosolvent_form Use Co-Solvent/Micellar Formulation (Protocol B) check_cosolvent->cosolvent_form Yes suspension Use Aqueous Suspension (Protocol C) check_cosolvent->suspension No

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-t-Butyl-2-(methylamino)thiazole

Welcome to the technical support center for the synthesis of 4-t-Butyl-2-(methylamino)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-t-Butyl-2-(methylamino)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of 4-t-Butyl-2-(methylamino)thiazole is typically achieved through a Hantzsch thiazole synthesis.[1][2][3] This method involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this specific case, the reaction occurs between 1-bromo-3,3-dimethyl-2-butanone (also known as bromomethyl tert-butyl ketone) and N-methylthiourea.

The overall reaction is a robust method for forming the thiazole ring. However, like any chemical synthesis, it is prone to challenges that can affect the yield and purity of the final product. This guide will walk you through potential issues and provide actionable solutions.

Visualizing the Workflow

To provide a clear overview of the synthesis process, the following workflow diagram illustrates the key steps involved, from the preparation of the α-bromoketone to the final product.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Purification A 3,3-Dimethyl-2-butanone (Pinacolone) C 1-Bromo-3,3-dimethyl-2-butanone A->C α-Bromination B Bromine (Br2) in Acetic Acid E 4-t-Butyl-2-(methylamino)thiazole (Crude Product) C->E Cyclocondensation D N-Methylthiourea F Purified 4-t-Butyl-2-(methylamino)thiazole E->F Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of 4-t-Butyl-2-(methylamino)thiazole.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield of 1-Bromo-3,3-dimethyl-2-butanone (α-Bromoketone)

Symptoms:

  • Low conversion of the starting ketone (pinacolone).

  • Formation of multiple brominated byproducts.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Incomplete Reaction The bromination of ketones is often an equilibrium process. Insufficient reaction time or temperature can lead to incomplete conversion.Protocol: Ensure the reaction is stirred at room temperature until the color of bromine disappears. The reaction can be gently warmed (e.g., to 40-50 °C) to drive it to completion, but this should be done cautiously to avoid side reactions.[4]
Over-bromination The product, an α-bromoketone, can undergo further bromination to form di- or tri-brominated species, especially if an excess of bromine is used or if the reaction is run for too long.Protocol: Use a stoichiometric amount of bromine (1.0 to 1.1 equivalents). Add the bromine dropwise to a solution of the ketone in a suitable solvent like ether or acetic acid to maintain a low concentration of bromine in the reaction mixture.[4][5]
Unfavorable Reaction Conditions The choice of solvent can influence the reaction rate and selectivity.Protocol: Acetic acid is a common solvent that can also act as a catalyst. Alternatively, using an inert solvent like diethyl ether and a catalytic amount of HBr can improve selectivity.
Problem 2: Low Yield of 4-t-Butyl-2-(methylamino)thiazole in the Cyclocondensation Step

Symptoms:

  • A significant amount of unreacted 1-bromo-3,3-dimethyl-2-butanone or N-methylthiourea remains after the reaction.

  • The reaction mixture is a complex mixture of products.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Incorrect Stoichiometry An improper ratio of reactants can lead to one being the limiting reagent, thus reducing the overall yield.Protocol: Use a slight excess (1.1 to 1.2 equivalents) of N-methylthiourea to ensure the complete consumption of the more expensive α-bromoketone.
Inappropriate Solvent The polarity and boiling point of the solvent are crucial for the Hantzsch synthesis. The solvent needs to be able to dissolve the reactants and facilitate the reaction at an appropriate temperature.Protocol: Ethanol is a commonly used and effective solvent for this reaction.[6] Methanol is also a suitable choice.[1] The reaction is typically run at the reflux temperature of the solvent.
Reaction Time and Temperature Insufficient heating or reaction time will result in an incomplete reaction. Conversely, excessive heat or prolonged reaction times can lead to decomposition of the product or starting materials.Protocol: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Water Water can hydrolyze the α-bromoketone back to the ketone, reducing the amount of starting material available for the cyclization.Protocol: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Problem 3: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • The presence of persistent impurities even after recrystallization.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Formation of Side Products Besides the desired product, side reactions can lead to impurities with similar polarities, making separation by recrystallization challenging. A potential side product is the isomeric 4-t-butyl-2-imino-3-methyl-2,3-dihydrothiazole.Protocol: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Residual Starting Materials Unreacted N-methylthiourea or its decomposition products can co-precipitate with the product.Protocol: Before recrystallization, wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove any acidic impurities and unreacted N-methylthiourea. Then wash with water to remove any salts.
Product is an Oil The melting point of 4-t-Butyl-2-(methylamino)thiazole may be low, or impurities may be depressing the melting point, causing it to be an oil at room temperature.Protocol: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best option. The purified oil can then be stored at a low temperature to see if it solidifies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis for this reaction?

A1: The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1][2][3] The mechanism for the synthesis of 4-t-Butyl-2-(methylamino)thiazole is as follows:

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration N-Methylthiourea N-Methylthiourea Thioimidate_Intermediate Thioimidate_Intermediate N-Methylthiourea->Thioimidate_Intermediate SN2 reaction Thiazoline_Intermediate Thiazoline_Intermediate Thioimidate_Intermediate->Thiazoline_Intermediate Attack by Nitrogen 1-Bromo-3,3-dimethyl-2-butanone 1-Bromo-3,3-dimethyl-2-butanone Product 4-t-Butyl-2-(methylamino)thiazole Thiazoline_Intermediate->Product - H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of N-methylthiourea, being a strong nucleophile, attacks the α-carbon of 1-bromo-3,3-dimethyl-2-butanone in an SN2 reaction, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate (a thiazoline derivative).

  • Dehydration: This intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring of the final product.

Q2: Are there any alternative methods for synthesizing 4-t-Butyl-2-(methylamino)thiazole?

A2: While the Hantzsch synthesis is the most common and direct method, other approaches for constructing the 2-aminothiazole core exist.[7] However, for this specific substitution pattern, the Hantzsch reaction remains the most practical and high-yielding approach.[7] One-pot modifications of the Hantzsch synthesis, where the α-halogenation and cyclocondensation are performed in the same reaction vessel, have been developed for other thiazoles and could potentially be adapted.[8]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is a good indicator of purity for a solid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic signals for the t-butyl group, the methylamino group, and the thiazole ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • 1-Bromo-3,3-dimethyl-2-butanone is a lachrymator and skin irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine is highly corrosive and toxic. It should also be handled in a fume hood with extreme care.

  • The solvents used (e.g., ethanol, acetic acid, ether) are flammable. Ensure there are no open flames or spark sources nearby.

Experimental Protocols

Synthesis of 1-Bromo-3,3-dimethyl-2-butanone
  • To a solution of 3,3-dimethyl-2-butanone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise with stirring at room temperature.

  • Continue stirring until the reddish-brown color of the bromine disappears.

  • Pour the reaction mixture into a large volume of cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation if necessary.[4]

Synthesis of 4-t-Butyl-2-(methylamino)thiazole
  • In a round-bottom flask, dissolve N-methylthiourea (1.1 eq) in ethanol.

  • Add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

References

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-2-amino-4-(2',4'-dichloro-5'-fluorophenyl)-6-aryl pyrimidines. Arkivoc, 2007(13), 58-66.
  • Balanean, L., Braicu, C., Berindan-Neagoe, I., Nastasa, C., Tiperciuc, B., Verite, P., & Oniga, O. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1417.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Ivachtchenko, A. V., Ivanenkov, Y. A., & Londarev, A. S. (2010). 4-(Indol-3-yl)thiazole-2-amines and 4-Indol-3-yl)
  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry, 17(18), 6677-6685.
  • Ega, R., et al. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Ayati, A., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives. International Journal of Molecular Sciences, 16(8), 18847-18873.
  • Filo. (2025, September 4). Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]

  • Singh, G., & Tilve, S. G. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry, 76(23), 9845-9851.
  • PrepChem. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1980). Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4817.
  • Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Akbaş, H., et al. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Molecular Structure, 1315, 138245.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4817.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Abdel-Gawad, H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.
  • Gholivand, K., et al. (2011). tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3247.
  • Chem Help ASAP. (2025, May 8). [Chemistry] When 3,3-dimethyl-1-butene is treated with HBr alone, the major product is 2-bromo-2,3-d [Video]. YouTube. [Link]

  • Chegg. (2022, November 23). Solved When a 1:1 mixture of 3,3-dimethyl-2-butanone and. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-t-Butyl-2-(methylamino)thiazole and Its Derivatives

Welcome to the technical support center for the purification of 4-t-Butyl-2-(methylamino)thiazole and related aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-t-Butyl-2-(methylamino)thiazole and related aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The inherent basicity of the 2-aminothiazole core, combined with varying substituents, presents unique purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or when planning a purification campaign.

Q1: What are the most common impurities I should expect when synthesizing 4-t-Butyl-2-(methylamino)thiazole and its derivatives?

A1: Impurities typically arise from the starting materials and side reactions. The classic Hantzsch thiazole synthesis, which condenses an α-haloketone with a thiourea, is a common route.[1][2] Therefore, you should anticipate:

  • Unreacted Starting Materials: Such as N-methylthiourea and the corresponding α-haloketone (e.g., 1-bromo-3,3-dimethyl-2-butanone).

  • Reaction Byproducts: These can include products from over-alkylation or competing reaction pathways.

  • Racemization Products: If your molecule contains a chiral center, racemization can occur, particularly under acidic or basic conditions used during synthesis or workup.[3]

  • Degradation Products: Aminothiazoles can be sensitive to strong acids and prolonged heat, leading to discoloration or decomposition.

Q2: My target compound is a viscous oil or a low-melting solid. Which purification technique is most suitable?

A2: For non-crystalline compounds, flash column chromatography is the method of choice. It allows for the separation of components based on polarity, even if they don't crystallize. If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent, scalable alternative to remove non-volatile impurities.[4] In some cases, converting the amine to a salt (e.g., a hydrochloride or tartrate salt) with an appropriate acid may induce crystallization, allowing for purification by recrystallization. The free base can then be regenerated.

Q3: How do I choose the best primary purification technique—chromatography, recrystallization, or extraction?

A3: The choice depends on the nature of your crude mixture and the desired purity level.

  • Use Acid-Base Extraction when: You need to remove neutral or acidic impurities from your basic aminothiazole product. This is an excellent first-pass purification step during the reaction workup.[5][6]

  • Use Recrystallization when: Your compound is a solid with moderate to high purity (>90%) and you can identify a suitable solvent system. It is highly effective for achieving high final purity.[7][8][9]

  • Use Column Chromatography when: The mixture is complex, contains impurities with similar polarities to your product, or when the product is an oil.[10][11] It is the most versatile but can be lower throughput than other methods.

The following workflow diagram illustrates a common decision-making process for purification.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Initial Extraction crude->workup choice Product State? workup->choice distill Vacuum Distillation workup->distill Thermally Stable Liquid chrom Flash Column Chromatography choice->chrom  Oil or Complex Mixture   recryst Recrystallization choice->recryst Solid (>90% pure) purity Purity Analysis (TLC, NMR, LCMS) chrom->purity recryst->purity distill->purity purity->choice Further Purification Needed final Pure Product purity->final Purity Confirmed

Caption: Decision workflow for purifying aminothiazole derivatives.

Section 2: Troubleshooting Guide

This section tackles specific problems you may encounter during your experiments.

Challenges in Column Chromatography

Q: My aminothiazole is streaking badly on the silica gel column and won't elute properly. What is happening?

A: This is the most common issue when purifying amines on standard silica gel. The root cause is an acid-base interaction between the basic nitrogen atoms on your thiazole and the acidic silanol groups (Si-OH) on the surface of the silica.[10][12] This strong, non-specific binding leads to poor peak shape (tailing/streaking) and sometimes irreversible adsorption.

Solution: You must neutralize the acidic sites or introduce a competitive base.

  • Add a Basic Modifier to the Eluent: The simplest solution is to add a small amount of a volatile amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.5-2% (v/v) is typically sufficient.[10] Alternatively, using a pre-mixed eluent like 1-2% ammonia in methanol can be effective when higher polarity is needed.

  • Use a Deactivated Stationary Phase: Consider using commercially available amine-functionalized silica gel or alumina (which is less acidic than silica).[10] These are more expensive but can provide excellent separation without mobile phase modifiers.

Q: I'm still getting poor separation between my product and a closely-related impurity. How can I improve the resolution?

A: Poor separation occurs when the relative affinities of your compounds for the stationary phase are too similar.

  • Optimize the Solvent System: If you are using a binary system (e.g., hexane/ethyl acetate), try switching one of the solvents to introduce different intermolecular interactions. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity.

  • Use a Slower/Shallower Gradient: If using automated flash chromatography, run a shallower gradient (e.g., 0-30% B over 20 column volumes instead of 10). This gives more time for the compounds to resolve.

  • Reduce the Load: Overloading the column is a common cause of poor separation. As a rule of thumb, aim for a sample load that is 1-5% of the mass of the silica gel.

Problem Potential Cause Recommended Solution
Severe Tailing/Streaking Acid-base interaction with silica gel.[10]Add 1% triethylamine to the eluent.
No Elution of Product Compound is too polar for the eluent system.Gradually increase eluent polarity (e.g., add methanol to a DCM or EtOAc system).
Poor Separation Similar polarity of components.Use a shallower gradient; try a different solvent system (e.g., Hexane/Acetone).
Product Degradation Compound is sensitive to acidic silica.Minimize time on the column; use deactivated silica or alumina.
Challenges in Recrystallization

Q: I've tried to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" happens when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it can form an ordered crystal lattice.

  • Add More Solvent: The most common reason is using too little solvent. Add more hot solvent until the oil fully redissolves, then allow it to cool slowly again.

  • Cool Slowly: Rapid cooling encourages oiling. Let the flask cool to room temperature undisturbed on a benchtop before moving it to an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at room temperature until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify it, then cool slowly.

Solvent Polarity Index Boiling Point (°C) Commonly Used For
Hexane/Heptane 0.169 / 98Non-polar compounds; often used as an anti-solvent.
Toluene 2.4111Aromatic compounds; less volatile than hexanes.
Ethyl Acetate 4.477Compounds of intermediate polarity.
Isopropanol 4.082Good for compounds with H-bond donor/acceptor groups.
Ethanol/Methanol 5.2 / 6.678 / 65Polar compounds; often a "good" solvent.

Caption: Properties of common recrystallization solvents.

Challenges in Acid-Base Extraction

Q: I've formed a stable emulsion during my liquid-liquid extraction that won't separate. How can I break it?

A: Emulsions are common with basic compounds and are caused by fine droplets of one immiscible phase suspended in the other.

  • Be Patient and Gentle: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate. Avoid vigorous shaking; use gentle, repeated inversions to mix the layers.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[13]

  • Filter Through Celite®: If the emulsion is persistent, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the suspended droplets.

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Select Solvent System: Use Thin Layer Chromatography (TLC) to find a suitable eluent. Add 1% triethylamine (TEA) to the developing solvent. Aim for a product Rf of ~0.3.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 99:1 Hexane/TEA).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin running the column with the low-polarity eluent. Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate containing 1% TEA).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification

This protocol describes the isolation of a basic aminothiazole from neutral or acidic impurities.

AcidBase_Extraction cluster_0 Step 1: Acidification & Separation cluster_1 Step 2: Basification & Recovery start Crude Mixture in Organic Solvent (e.g., EtOAc) extract_acid Extract with 1M HCl (aq) start->extract_acid layers Organic Layer (Neutral/Acidic Impurities) Aqueous Layer (Protonated Amine Salt R-NHMe2+) extract_acid->layers basify Adjust Aqueous Layer to pH > 10 with NaOH (aq) layers:aq->basify Separate Layers back_extract Back-extract with fresh Organic Solvent basify->back_extract final_org Organic Layer (Pure Neutral Amine) back_extract->final_org final_aq Aqueous Layer (Inorganic Salts) back_extract->final_aq

Caption: Logical workflow for purifying an aminothiazole via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and invert gently 10-15 times to mix. Vent frequently.

  • Layer Separation: Allow the layers to separate. The protonated aminothiazole salt will move into the aqueous (bottom) layer, while neutral or acidic impurities will remain in the organic (top) layer.[5][14] Drain the aqueous layer into a clean flask.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the pH is strongly basic (pH > 10), as confirmed with pH paper. The neutral amine will either precipitate as a solid or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., EtOAc) and extract the neutral amine back into the organic phase. Repeat this extraction two more times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts. Wash them once with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amine.[13]

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC - NIH. [Link]

  • 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Process for the purification of amines. (1962).
  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (1995). PubMed. [Link]

  • Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. (n.d.). SynOpen. [Link]

  • Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. (n.d.). The Royal Society of Chemistry. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2008). ResearchGate. [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (2004).
  • Process for the purification of aromatic amines. (n.d.).
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2009). ResearchGate. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2017). PMC - NIH. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014).
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2022). Semantic Scholar. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Acid-Base Extraction. (n.d.). California State University, Bakersfield. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2024). Journal of Physical and Chemical Sciences. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2022). PMC - PubMed Central. [Link]

  • Amines -preparation and separation. (n.d.). Raghunathpur College. [Link]

  • Acid-Base Extractions. (2020). YouTube. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). Universal Print. [Link]

  • Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. (2014). ResearchGate. [Link]

  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2022). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 4-t-Butyl-2-(methylamino)thiazole in Aqueous Solutions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-t-Butyl-2-(methylamino)thiazole. This resource provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-t-Butyl-2-(methylamino)thiazole. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its low solubility in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-t-Butyl-2-(methylamino)thiazole that contribute to its low aqueous solubility?

A1: The solubility of 4-t-Butyl-2-(methylamino)thiazole in water is governed by a balance of hydrophilic and lipophilic characteristics within its molecular structure. The primary contributors to its low aqueous solubility are:

  • Lipophilic Tert-Butyl Group: The large, non-polar tert-butyl group is the most significant contributor to the molecule's hydrophobicity. This bulky alkyl group disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

  • Aromatic Thiazole Ring: While the nitrogen and sulfur heteroatoms in the thiazole ring can participate in some polar interactions, the overall aromatic system is predominantly non-polar.

  • Methylamino Group: The methylamino group provides a site for hydrogen bonding and can act as a proton acceptor (a weak base). This is the main hydrophilic feature of the molecule. However, its contribution is often insufficient to counteract the hydrophobicity of the rest of the structure.

Q2: I'm observing precipitation of my compound during the preparation of an aqueous stock solution. What is the first thing I should check?

A2: The first and most critical parameter to investigate is the pH of your solution. The methylamino group on the thiazole ring is a weak base. Therefore, the overall charge and polarity of the molecule are highly dependent on the pH of the aqueous medium. At neutral or alkaline pH, the methylamino group is largely un-ionized, and the compound remains poorly soluble. By lowering the pH, you can protonate this amine, forming a more soluble salt. Many thiazole derivatives exhibit increased solubility at acidic pH due to the protonation of basic nitrogen atoms.[1]

Q3: How can I systematically determine the optimal pH for solubilizing 4-t-Butyl-2-(methylamino)thiazole?

A3: A pH-solubility profile is a fundamental experiment to determine the optimal pH for your compound. Here is a step-by-step protocol:

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare a range of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of 4-t-Butyl-2-(methylamino)thiazole. Ensure that there is undissolved solid material at the bottom of each container.

  • Equilibrate: Tightly seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH. This will reveal the pH at which the compound exhibits maximum solubility.

Troubleshooting Guide: Strategies for Enhancing Solubility

If pH adjustment alone is insufficient or not compatible with your experimental system, several other strategies can be employed.

Issue: My experimental conditions require a near-neutral pH, but the compound is insoluble.

Solution: Co-solvents and Organic Solvents

For many non-polar compounds, the use of water-miscible organic co-solvents can significantly enhance solubility.[2][3] These solvents work by reducing the polarity of the aqueous medium, making it more favorable for the non-polar solute to dissolve.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds. It is generally well-tolerated in many in vitro assays at low concentrations (typically <0.5%).

  • Ethanol: A less toxic alternative to DMSO, often used in formulations for in vivo studies.

  • Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.

  • Propylene Glycol: Another commonly used co-solvent in pharmaceutical formulations.

Workflow for Co-solvent Selection:

Below is a decision-making workflow for selecting an appropriate co-solvent system.

co_solvent_workflow start Start: Low Solubility at Neutral pH check_assay_compatibility Is the assay compatible with organic solvents? start->check_assay_compatibility select_dmso Try DMSO as the primary co-solvent check_assay_compatibility->select_dmso Yes no_solvents Co-solvents are not compatible check_assay_compatibility->no_solvents No prepare_high_conc_stock Prepare a high-concentration stock solution in 100% DMSO select_dmso->prepare_high_conc_stock serial_dilution Serially dilute the stock solution into the aqueous buffer prepare_high_conc_stock->serial_dilution observe_precipitation Observe for any precipitation upon dilution serial_dilution->observe_precipitation no_precipitation Success: Solution is ready for the experiment observe_precipitation->no_precipitation No precipitation Precipitation occurs observe_precipitation->precipitation Yes try_other_solvents Consider alternative co-solvents (e.g., Ethanol, PEG 400) precipitation->try_other_solvents try_other_solvents->prepare_high_conc_stock consider_formulation Move to advanced formulation strategies (e.g., cyclodextrins, liposomes) no_solvents->consider_formulation solubility_strategies cluster_simple Initial Approaches cluster_intermediate Intermediate Approaches cluster_advanced Advanced Formulations ph_adjustment pH Adjustment co_solvents Co-solvents (DMSO, Ethanol, PEG) ph_adjustment->co_solvents If pH is fixed or insufficient cyclodextrins Cyclodextrins co_solvents->cyclodextrins If co-solvents are incompatible or ineffective surfactants Surfactants/Micelles cyclodextrins->surfactants liposomes Liposomes surfactants->liposomes

Caption: Hierarchy of solubility enhancement strategies.

Concluding Remarks

Overcoming the low aqueous solubility of 4-t-Butyl-2-(methylamino)thiazole is a common yet manageable challenge. A systematic approach, beginning with an understanding of the compound's physicochemical properties and progressing through logical troubleshooting steps, will lead to a successful outcome. Always consider the compatibility of your chosen solubilization method with your downstream application. For instance, while DMSO is an excellent solvent, its concentration must be carefully controlled in cell-based assays to avoid cytotoxicity. Similarly, for in vivo studies, the use of pharmaceutically acceptable excipients is paramount.

We hope this guide provides you with the necessary tools and knowledge to confidently work with 4-t-Butyl-2-(methylamino)thiazole in your research and development endeavors.

References

  • Ali, M. A., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry.
  • Kumar, L., & Verma, R. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pakistan Journal of Pharmaceutical Sciences.
  • Google. (n.d.). Technical Support Center: Overcoming Poor Solubility of Thiazole....
  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • ACS Omega. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
  • Park, K. (2003).
  • De Rycker, M., et al. (2018). Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12 for Use in the Treatment of African Animal Trypanosomiasis. Antimicrobial Agents and Chemotherapy.
  • Wu, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Wu, Y., et al. (2011).
  • Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • MDPI. (2021, May 25). Thiazole Ring—A Biologically Active Scaffold.
  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
  • RSC Publishing. (2025, July 28).
  • Tablets & Capsules Magazine. (2025, July 15).
  • Brieflands. (2021, May 31).
  • Elsevier. (2024, October 7).
  • Molecules. (2021, October 27). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • Journal of Pharmaceutical Sciences. (n.d.).
  • Google Patents. (n.d.). CN100491361C - Thiazole derivatives and their use as VAP-1 inhibitors.
  • Journal of Medicinal Chemistry. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.

Sources

Optimization

Optimizing reaction conditions for the synthesis of substituted thiazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of thiazole synthesis. Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, their synthesis, while often straightforward in principle, can present significant practical challenges.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships behind common experimental pitfalls. We will focus primarily on the robust and versatile Hantzsch thiazole synthesis but will also address alternative methodologies. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that researchers often have when starting or troubleshooting a thiazole synthesis.

Q1: What is the Hantzsch thiazole synthesis and what are its fundamental components?

The Hantzsch thiazole synthesis is a classic and widely used chemical reaction to produce a thiazole ring.[2][3] At its core, it is the condensation reaction between an α-halocarbonyl compound (typically an α-haloketone) and a thioamide-containing species.[4] The most common variant uses thiourea to produce 2-aminothiazoles, which are valuable building blocks in drug discovery.[1][5] The reaction is prized for its reliability and tendency to produce high yields.[4]

The fundamental components are:

  • α-Halocarbonyl: The electrophilic component that provides two carbon atoms to the thiazole ring. The halogen is typically bromine or chlorine.

  • Thioamide/Thiourea: The nucleophilic component that provides the sulfur atom, the nitrogen atom, and the final carbon atom of the heterocycle.

Q2: My Hantzsch synthesis is giving a very low yield. What are the first things I should check?

When facing a low yield, it's crucial to systematically review the foundational parameters of your experiment before exploring more complex variables.

  • Reagent Purity: α-haloketones can be lachrymatory and unstable, degrading over time. Verify the purity of your α-haloketone via NMR or TLC. Ensure your thioamide or thiourea is dry and of high purity.

  • Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the more stable and easily removable reagent, typically the thiourea, can drive the reaction to completion.[6]

  • Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[6] If you are running the reaction at room temperature, a gentle reflux in a suitable solvent like ethanol is a standard next step.

  • Reaction Time: Is the reaction truly complete? Monitor the consumption of the limiting reagent by Thin-Layer Chromatography (TLC). Some reactions may require longer heating periods than initially anticipated.

Q3: How do I select the appropriate solvent for my reaction?

Solvent choice is critical for managing reagent solubility and reaction rate. Polar protic solvents are the most common choice.

  • Ethanol/Methanol: These are the most frequently used solvents. They effectively dissolve both the α-haloketone and thiourea, facilitating the reaction.[4]

  • Aqueous Mixtures: Using an ethanol/water mixture can sometimes improve yields by enhancing the solubility of inorganic reagents or byproducts.[1]

  • Solvent-Free: For certain substrates, environmentally friendly solvent-free conditions, sometimes facilitated by grinding the reactants, have proven effective.[2]

Q4: My product isn't precipitating from the solution after adding a base. What's the next step?

The common workup for a Hantzsch synthesis involves neutralizing the reaction mixture with a weak base (like aqueous sodium carbonate) to deprotonate the thiazole product, causing it to precipitate.[4][6] If precipitation does not occur, it could be due to several factors:

  • High Solubility: Your specific substituted thiazole may be highly soluble in the reaction solvent, even in its neutral form.

  • Low Concentration: The product concentration may be below its saturation point.

  • Oily Product: The product may be an oil rather than a crystalline solid at room temperature.

Troubleshooting Steps:

  • Reduce Solvent Volume: Carefully remove the solvent under reduced pressure (rotary evaporation). This may concentrate the product enough to induce precipitation or oiling out.

  • Perform a Liquid-Liquid Extraction: If the product oils out or remains in solution, transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (like ethyl acetate or dichloromethane). Extract the product into the organic layer, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to isolate the crude product for further purification.

Q5: Are there greener or milder alternatives to the classical Hantzsch conditions?

Yes, significant research has focused on developing more sustainable protocols. These often involve alternative energy sources or catalysts to reduce reaction times and avoid harsh solvents.

  • Ultrasonic Irradiation: Sonication can provide the energy to drive the reaction, often leading to higher yields in shorter times under milder conditions.[1]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the reaction, often completing it in minutes instead of hours.[2][7]

  • Catalysis: The use of catalysts like silica-supported tungstosilicic acid can promote the reaction under more environmentally benign conditions and allow for catalyst recycling.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, causality-driven answers to specific problems you may encounter during your experiments.

Problem Area: Low or No Product Yield

Q: My TLC analysis shows a complex mixture of spots with very little product. What are the likely side reactions, and how can I prevent them?

A complex TLC plate is often indicative of competing side reactions. Understanding these pathways is key to suppression.

  • Causality: The α-haloketone is a potent bifunctional electrophile, while the thioamide is a bifunctional nucleophile. This reactivity can lead to undesired pathways if conditions are not properly controlled. The primary cause of side reactions is often excessive heat or incorrect stoichiometry, which can favor dimerization or polymerization pathways over the desired intramolecular cyclization.

  • Common Side Reactions:

    • Self-Condensation of α-Haloketone: The enolate of one α-haloketone molecule can attack another, leading to complex byproducts.

    • Formation of a Dithiazine: Two molecules of the thioamide can react with two molecules of the α-haloketone, leading to the formation of a six-membered ring.

    • Reaction of Product with Starting Material: The nucleophilic 2-amino group of the product can potentially react with remaining α-haloketone.

  • Preventative Measures:

    • Control Temperature: Begin the reaction at a lower temperature and gradually increase it only as needed. Avoid excessively high reflux temperatures.

    • Order of Addition: Consider adding the α-haloketone slowly to a solution of the thioamide. This maintains a low concentration of the more reactive electrophile, minimizing its self-condensation.

    • Optimize Stoichiometry: Ensure you are not using a large excess of the α-haloketone. A slight excess of the thioamide is generally preferred.[6]

Problem Area: Purification Challenges

Q: My crude product is a dark, sticky oil that I cannot crystallize. What is the best strategy for purification?

Non-crystalline oils are a common challenge, especially with complex substitution patterns on the thiazole ring. Flash column chromatography is the most reliable purification method in this scenario.

  • Causality: The dark color and oily nature often result from small amounts of high-molecular-weight polymeric side products formed during the reaction. These impurities can inhibit the crystallization of the desired product.

  • Step-by-Step Purification Protocol:

    • Choose a Sorbent: Silica gel is the standard choice for most thiazole derivatives.

    • Select a Solvent System: The key is to find a solvent system that provides good separation between your product and impurities on a TLC plate. A good target Rf (retention factor) for your product is between 0.25 and 0.40.

      • Start with a non-polar solvent system like Hexane/Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

      • If your compound is highly polar, consider a Dichloromethane/Methanol system.

    • Perform the Chromatography: Carefully load your crude oil onto the column (adsorbing it onto a small amount of silica first is recommended for better resolution) and elute with your chosen solvent system.

    • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in Hantzsch thiazole synthesis.

G cluster_tlc TLC Analysis Results cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present What is the spot profile? complex_mix Complex Mixture, Multiple Spots no_product No Product Spot, Baseline Material action_sm 1. Increase Reaction Time 2. Increase Temperature 3. Check Reagent Purity sm_present->action_sm action_mix 1. Lower Reaction Temperature 2. Add α-haloketone slowly 3. Re-evaluate Stoichiometry complex_mix->action_mix action_no_prod 1. Confirm Reagent Identity (NMR) 2. Re-check Reaction Setup 3. Consider a Catalyst no_product->action_no_prod

Caption: Troubleshooting Decision Tree for Low Yields.

Section 3: Key Protocols & Methodologies

Hantzsch Synthesis Reaction Mechanism

Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

G reagents α-Haloketone + Thioamide sn2 Step 1: Sₙ2 Attack (S attacks α-Carbon) reagents->sn2 intermediate1 Isothiouronium Salt Intermediate sn2->intermediate1 cyclization Step 2: Intramolecular Cyclization (N attacks Carbonyl) intermediate1->cyclization intermediate2 Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Step 3: Dehydration (-H₂O) intermediate2->dehydration product Substituted Thiazole dehydration->product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This robust protocol serves as an excellent starting point for many substituted thiazoles.[4]

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).[4][6]

  • Solvent Addition: Add methanol (5 mL) to the vial.[4]

  • Reaction: Place the vial on a stirrer hotplate and heat the mixture to a gentle reflux (approx. 70-80°C) with stirring for 30-60 minutes.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase), checking for the consumption of the 2-bromoacetophenone.[4]

  • Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir.[4][6] A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected filter cake thoroughly with cold water to remove any inorganic salts and excess thiourea.[4]

  • Drying: Allow the solid to air-dry on the filter paper, then transfer it to a tared watch glass to dry completely.

  • Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Section 4: Data Tables for Optimization

Table 1: Guide to Optimizing Hantzsch Reaction Conditions
ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Ethanol or Methanol[4]If solubility is poor, try a mixture of EtOH/H₂O or switch to a higher boiling solvent like 1-butanol to increase the reaction temperature.[1]
Temperature Reflux (65-80 °C)[1]Start at room temperature if substrates are highly reactive to minimize side products. If no reaction occurs, incrementally increase heat.
Time 30 min - 3 hours[4]Monitor by TLC. Extend time if starting material persists. Be aware that prolonged heating can sometimes lead to degradation.
Stoichiometry 1.0 eq α-haloketone, 1.1-1.5 eq thioamide[6]Increasing the excess of the thioamide can help drive the reaction to completion, especially if the α-haloketone is prone to degradation.
Base (Workup) 5% aq. Na₂CO₃ or NH₄OH[4]A weak base is sufficient to neutralize the HBr/HCl salt of the product. Stronger bases are generally unnecessary and may cause side reactions.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 27, 2026, from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 51(5). Retrieved from [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2646. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved January 27, 2026, from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved January 27, 2026, from [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved January 27, 2026, from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 4-t-Butyl-2-(methylamino)thiazole under different storage conditions

A Guide to Understanding and Managing Stability for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-t-Butyl-2-(methylamino)thiazole. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-t-Butyl-2-(methylamino)thiazole. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your research and development workflows. As a Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the underlying chemical principles that govern the stability of this thiazole derivative. Our commitment is to empower you with the knowledge to conduct robust and reliable experiments.

I. Introduction to the Stability of 4-t-Butyl-2-(methylamino)thiazole

4-t-Butyl-2-(methylamino)thiazole belongs to the 2-aminothiazole class of compounds, a scaffold known for its broad range of biological activities and its presence in numerous pharmaceuticals.[1][2] While the 2-aminothiazole core is generally considered to be a stable aromatic system, its derivatives can be susceptible to degradation under various environmental conditions.[3] Understanding the potential degradation pathways is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.

This guide will address the common stability-related questions and issues that you may encounter when working with 4-t-Butyl-2-(methylamino)thiazole, providing you with the expertise to navigate these challenges.

II. Frequently Asked Questions (FAQs) on Stability

Here we address some of the most common questions regarding the stability of 4-t-Butyl-2-(methylamino)thiazole.

Q1: What are the primary environmental factors that can affect the stability of 4-t-Butyl-2-(methylamino)thiazole?

A1: The stability of 4-t-Butyl-2-(methylamino)thiazole can be influenced by several factors, including:

  • pH: The thiazole ring can be susceptible to hydrolysis under certain acidic or basic conditions.[4]

  • Oxidizing Agents: The sulfur and nitrogen atoms in the thiazole ring, as well as the amino group, can be targets for oxidation.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photochemical degradation.[5]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What are the visual or analytical indicators of 4-t-Butyl-2-(methylamino)thiazole degradation?

A2: Degradation may manifest as:

  • Visual Changes: A change in the color or appearance of the solid material or a solution.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC). Changes in the mass spectrum or NMR spectrum are also definitive indicators of degradation.

Q3: What are the recommended general storage conditions for 4-t-Butyl-2-(methylamino)thiazole?

A3: To minimize degradation, it is recommended to store 4-t-Butyl-2-(methylamino)thiazole in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container at -20°C or below is advisable. It is also recommended to protect it from light by using amber vials or by storing it in a light-blocking container.

Q4: How can I prepare a stable stock solution of 4-t-Butyl-2-(methylamino)thiazole?

A4: For preparing stock solutions, use a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) or ethanol are common choices. Prepare the solution fresh if possible. If storage is necessary, aliquot the solution into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature before opening the vial to prevent condensation.

III. Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems encountered during experimentation.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
  • Potential Cause: Degradation of the compound in the solid state or in solution.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze your current stock of 4-t-Butyl-2-(methylamino)thiazole by HPLC-UV or LC-MS to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared sample or a reference standard.

    • Evaluate Solution Stability: If the solid is pure, investigate the stability of your stock solution. Prepare a fresh solution and compare its performance in your assay to an aged solution.

    • Assess Assay Conditions: Consider the pH, temperature, and light exposure during your experiment. The compound may be degrading under the assay conditions.

Issue 2: Appearance of unknown peaks in your HPLC or LC-MS analysis.
  • Potential Cause: Degradation of 4-t-Butyl-2-(methylamino)thiazole.

  • Troubleshooting Steps:

    • Characterize the Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway.

    • Perform Forced Degradation Studies: To understand the degradation profile, subject a sample of the compound to stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting mixtures by HPLC. This will help in identifying the potential degradation products.

    • Optimize Storage and Handling: Based on the results of your forced degradation study, refine your storage and handling procedures to avoid the conditions that lead to degradation.

IV. Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is essential to perform a stability assessment of 4-t-Butyl-2-(methylamino)thiazole under your specific experimental conditions.

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of 4-t-Butyl-2-(methylamino)thiazole.

Materials:

  • 4-t-Butyl-2-(methylamino)thiazole

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • A suitable HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 3% solution of H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. 2-aminothiazoles typically have a UV maximum around 250-280 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

V. Potential Degradation Pathways and Data Interpretation

Based on the chemistry of the 2-aminothiazole scaffold, the following are potential degradation pathways for 4-t-Butyl-2-(methylamino)thiazole.

Hydrolytic Degradation

The thiazole ring may undergo hydrolysis, particularly at the C2 position, which can lead to ring-opening. The exocyclic amino group can also be a site of hydrolysis.

Oxidative Degradation

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

Photolytic Degradation

UV light can induce cleavage of the thiazole ring, potentially leading to a variety of smaller, fragmented molecules.[5]

Data Summary Table

The following table provides a hypothetical summary of the expected outcomes from a forced degradation study. This should be used as a guide and replaced with your own experimental data.

Stress ConditionExpected % DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h10-20%Ring-opened products
0.1 M NaOH, 60°C, 24h5-15%Ring-opened products
3% H₂O₂, RT, 24h20-40%Sulfoxide, N-oxide
60°C, 24h (solid)<5%Minimal degradation
UV light, RT, 24h30-50%Ring-cleaved fragments

VI. Visualizations

Troubleshooting Logic for Stability Issues

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of Solid Compound (HPLC/LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_solution_stability Investigate Solution Stability is_pure->check_solution_stability Yes remediate_solid Source New Batch of Compound is_pure->remediate_solid No is_solution_stable Is the solution stable? check_solution_stability->is_solution_stable check_assay_conditions Review Assay Conditions (pH, Temp, Light) is_solution_stable->check_assay_conditions Yes remediate_solution Prepare Fresh Solutions, Optimize Storage is_solution_stable->remediate_solution No remediate_assay Modify Assay Protocol check_assay_conditions->remediate_assay end_good Problem Resolved remediate_assay->end_good remediate_solution->end_good remediate_solid->end_good

Caption: A decision tree for troubleshooting inconsistent experimental results potentially caused by compound instability.

Forced Degradation Experimental Workflow

forced_degradation_workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic Start Start Prepare Samples Prepare Samples of 4-t-Butyl-2-(methylamino)thiazole Start->Prepare Samples Apply Stress Apply Stress Conditions Prepare Samples->Apply Stress Analyze Samples Analyze by Stability-Indicating HPLC Apply Stress->Analyze Samples Identify Degradants Identify and Characterize Degradation Products Analyze Samples->Identify Degradants Report Generate Stability Report Identify Degradants->Report End End Report->End

Caption: A workflow diagram illustrating the key steps in a forced degradation study.

VII. Conclusion

The stability of 4-t-Butyl-2-(methylamino)thiazole is a critical parameter that can significantly impact the outcome of your research. By understanding the potential degradation pathways and implementing the appropriate storage, handling, and analytical procedures, you can ensure the integrity of your compound and the reliability of your results. We encourage you to perform your own stability studies under your specific experimental conditions. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Synthesis of novel 2-amino thiazole deriv
  • Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. (2014). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (N.A.). MDPI.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (N.A.). PubMed Central.
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. (1959). Journal of the American Chemical Society. [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (N.A.). MDPI.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (N.A.).
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]

  • Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. (N.A.). ResearchGate. [Link]

  • Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. (2024). Organic Chemistry Portal. [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (N.A.). ResearchGate. [Link]

  • AU2004200496A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (N.A.).
  • 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202. (N.A.). PubChem. [Link]

  • Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. (N.A.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate. (N.A.). National Institutes of Health. [Link]

Sources

Optimization

Preventing the formation of isomeric byproducts in Hantzsch synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this powerful multi-component reaction. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges, with a specific focus on controlling regioselectivity and preventing the formation of isomeric byproducts in unsymmetrical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch synthesis and why is it used?

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction used to synthesize 1,4-dihydropyridines (1,4-DHPs) and, subsequently, pyridines.[1] In its most common form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers like nifedipine and amlodipine.[1][3] The reaction's appeal lies in its efficiency, building a complex heterocyclic ring system from simple, readily available starting materials in a single step.

Q2: I'm running an unsymmetrical Hantzsch synthesis with two different β-dicarbonyl compounds and getting a mixture of products. Why is this happening?

This is the most common and challenging issue in unsymmetrical Hantzsch syntheses. The formation of a product mixture, often with two major regioisomers, arises from a lack of control over the initial condensation steps. The overall reaction proceeds through two key intermediates:

  • A Knoevenagel condensation product : Formed between the aldehyde and one of the β-dicarbonyl compounds.

  • An enamine : Formed between the other β-dicarbonyl compound and ammonia.

These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the final 1,4-DHP ring.[4][5] When two different β-dicarbonyl compounds (e.g., ethyl acetoacetate and a different β-ketoester) are present, both can potentially react with the aldehyde and the ammonia. This creates two different Knoevenagel intermediates and two different enamines, leading to a statistical mixture of products as they combine indiscriminately.

Below is a diagram illustrating these competing pathways that lead to isomeric byproducts.

G Aldehyde Aldehyde (R1-CHO) KnoevenagelA Knoevenagel Adduct A (from Aldehyde + Ketoester A) Aldehyde->KnoevenagelA KnoevenagelB Knoevenagel Adduct B (from Aldehyde + Ketoester B) Aldehyde->KnoevenagelB Ammonia Ammonia (NH3) EnamineA Enamine A (from Ketoester A + NH3) Ammonia->EnamineA EnamineB Enamine B (from Ketoester B + NH3) Ammonia->EnamineB KetoesterA β-Ketoester A KetoesterA->KnoevenagelA KetoesterA->EnamineA KetoesterB β-Ketoester B KetoesterB->KnoevenagelB KetoesterB->EnamineB Product1 Desired Product (Regioisomer 1) KnoevenagelA->Product1 Michael Addition Product2 Isomeric Byproduct (Regioisomer 2) KnoevenagelB->Product2 Michael Addition EnamineA->Product2 EnamineB->Product1

Caption: Competing pathways in an uncontrolled unsymmetrical Hantzsch synthesis.

Q3: Can I get 1,2-dihydropyridine isomers instead of the expected 1,4-DHP?

While the 1,4-DHP is the thermodynamically favored and most commonly isolated product, the formation of other DHP isomers is possible.[6] The 1,2-dihydropyridine (1,2-DHP) regioisomer has been reported as the major product under specific catalytic and solvent-free conditions.[7] The mechanism for its formation can be complex and is highly dependent on the substrates and reaction conditions used.[7] If you are isolating an unexpected isomer, a thorough structural characterization (e.g., using 2D NMR techniques like NOESY) is critical.

Troubleshooting Guide: Strategies to Prevent Isomeric Byproducts

When facing poor regioselectivity, a systematic approach is required. The key is to force the reaction down a single mechanistic pathway instead of allowing a statistical mixture.

Strategy 1: Implement a Stepwise Synthesis (Knoevenagel-Fries Modification)

The most robust method for ensuring regioselectivity is to abandon the one-pot approach in favor of a stepwise procedure. This is often referred to as the Knoevenagel-Fries modification.[1] By pre-forming one of the key intermediates in isolation before introducing the final components, you eliminate the possibility of competing pathways.

Workflow:

  • Step A: Synthesize the Knoevenagel Intermediate: React the aldehyde with one equivalent of your first β-ketoester (Ketoester A) under conditions that favor Knoevenagel condensation (e.g., using a catalyst like piperidine or a mild acid). Purify this intermediate.

  • Step B: Synthesize the Enamine Intermediate: In a separate flask, react your second β-ketoester (Ketoester B) with ammonia to form the corresponding enamine. This intermediate can sometimes be isolated or used in situ.

  • Step C: The Final Condensation: Combine the purified Knoevenagel intermediate from Step A with the enamine from Step B. This final reaction performs the Michael addition and cyclization, leading to a single, desired regioisomer.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Final Cyclization A1 Aldehyde C1 Isolate & Purify Knoevenagel Adduct A A1->C1 B1 β-Ketoester A B1->C1 D1 Combine Intermediates C1->D1 Purified Adduct A2 Ammonia C2 Form Enamine B (Isolate or use in situ) A2->C2 B2 β-Ketoester B B2->C2 C2->D1 Enamine E1 Single Desired Regioisomer D1->E1

Caption: Workflow for a controlled, stepwise unsymmetrical Hantzsch synthesis.

Strategy 2: Control the Order of Reagent Addition

If a one-pot synthesis is required (e.g., for process efficiency), controlling the order of addition is critical.[5] The goal is to favor the formation of one intermediate before the others can form.

Recommended Protocol:

  • Pre-mix Aldehyde and Ketoester A: In your reaction vessel, dissolve the aldehyde and the more reactive β-ketoester (Ketoester A) in the chosen solvent. Add a catalyst if needed (see Strategy 3).

  • Allow for Knoevenagel Formation: Stir this mixture for a period (e.g., 15-30 minutes) to allow the Knoevenagel condensation to proceed.

  • Add Ketoester B and Ammonia: Add the second, less reactive β-ketoester (Ketoester B) and the ammonia source simultaneously or sequentially.

Causality: By allowing the Knoevenagel adduct to form first, you consume the aldehyde, preventing it from reacting with Ketoester B. This simple procedural change can significantly improve the isomeric ratio.

Strategy 3: Leverage Catalysis to Direct the Reaction

The choice of catalyst can profoundly influence the rates of the competing initial reactions, thereby enhancing regioselectivity.

Catalyst TypeMechanism of Action & Typical EffectExample Catalysts
Brønsted Acids Can accelerate both Knoevenagel and enamine formation. May improve overall reaction time but may not always enhance selectivity without careful optimization.[1]p-Toluenesulfonic acid (PTSA), HCl (in situ generated)[4]
Lewis Acids Coordinate to carbonyl oxygens, strongly activating them towards nucleophilic attack. Can be used to preferentially activate the aldehyde for the Knoevenagel step.Yb(OTf)₃[4], Phenylboronic acid[4], AlCl₃[4]
Heterogeneous Catalysts Offer simplified workup and catalyst recovery. Can provide a surface or confined environment that favors one reaction pathway.Sulfonic acid on silica gel[4], Phosphotungstic acid on alumina[7]

Experimental Insight: When using a Lewis acid catalyst, add it to the mixture of the aldehyde and the first β-ketoester. The Lewis acid will coordinate to the aldehyde's carbonyl, making it highly electrophilic and promoting its selective reaction with the ketoester to form the Knoevenagel adduct before other pathways can significantly contribute.

Strategy 4: Optimize Solvent and Temperature

While often overlooked, solvent and temperature are powerful tools for controlling selectivity.

  • Solvent Polarity: The relative rates of enamine formation and Knoevenagel condensation can be influenced by solvent polarity. Experiment with a range of solvents, from polar protic (ethanol, water) to less polar options. Green solvents like glycerol or polyethylene glycol (PEG) have also been shown to be effective and can alter product outcomes.[8]

  • Temperature Control: Lowering the reaction temperature will slow down all reactions but may amplify the differences in activation energy between the desired and undesired pathways. Try running the reaction at room temperature or 0 °C instead of at reflux. Conversely, some reactions benefit from microwave irradiation, which can dramatically shorten reaction times, sometimes minimizing byproduct formation.[1]

Validated Experimental Protocol: Regioselective Synthesis of an Unsymmetrical 1,4-DHP

This protocol is a general guideline based on the principle of controlled reagent addition. It should be adapted and optimized for your specific substrates.

Objective: To synthesize an unsymmetrical 1,4-DHP with high regioselectivity.

Reagents:

  • Aldehyde (1.0 equiv)

  • β-Ketoester A (e.g., methyl acetoacetate, 1.0 equiv)

  • β-Ketoester B (e.g., ethyl benzoylacetate, 1.0 equiv)

  • Ammonium Acetate (1.1 equiv)

  • Catalyst (e.g., Phenylboronic acid, 0.1 equiv)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the Aldehyde (1.0 equiv), β-Ketoester A (1.0 equiv), the catalyst, and ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Knoevenagel adduct. Monitor the reaction by TLC or LC-MS if possible to confirm the consumption of the aldehyde.

  • In a separate vial, dissolve the Ammonium Acetate (1.1 equiv) and β-Ketoester B (1.0 equiv) in a minimum amount of ethanol.

  • Add the solution from step 3 to the reaction flask from step 2.

  • Heat the reaction mixture to reflux (or the optimized temperature for your system) and monitor its progress until completion.

  • Upon completion, cool the reaction to room temperature. The product may precipitate. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the crude residue using column chromatography or recrystallization.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its isomeric purity.

By implementing these strategies, you can transition the Hantzsch synthesis from a reaction that produces complex mixtures to a reliable and selective tool for constructing valuable heterocyclic compounds.

References

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Gauci, R., & Vella, D. R. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. SN Applied Sciences, 2(12). Retrieved from [Link]

  • Patil, S., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170221. Retrieved from [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. Retrieved from [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Parker, A. J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 797-801. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 4-t-Butyl-2-(methylamino)thiazole

Welcome to the technical support resource for the purification of 4-t-Butyl-2-(methylamino)thiazole. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-t-Butyl-2-(methylamino)thiazole. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and final product efficacy. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides Senior Application Scientist-level insights into overcoming common challenges in its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of recrystallizing 4-t-Butyl-2-(methylamino)thiazole?

The principal goal is to achieve superior purity by removing process-related impurities. Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs) that significantly impacts the stability, purity, and overall quality of the final drug product.[][2] For 4-t-Butyl-2-(methylamino)thiazole, common impurities may include unreacted starting materials from Hantzsch-type synthesis, thermal degradation products, or colored byproducts. A successful recrystallization selectively isolates the desired compound in its crystalline form, leaving impurities behind in the solvent (mother liquor).

Q2: How do I select the optimal solvent system for this compound?

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for 4-t-Butyl-2-(methylamino)thiazole, meaning it dissolves the compound sparingly at room temperature but completely at or near its boiling point.

Causality: This temperature-dependent solubility differential is the driving force for crystallization. As the saturated hot solution cools, the solubility decreases, forcing the compound to precipitate out of the solution in an ordered, crystalline form. Impurities, ideally, should remain dissolved in the cold solvent or be completely insoluble in the hot solvent.

Based on the aminothiazole structure, a combination of polarity and hydrogen bonding capability should be considered.[3]

Table 1: Solvent Selection Guide for 4-t-Butyl-2-(methylamino)thiazole

Solvent SystemBoiling Point (°C)Solubility CharacteristicsRationale & Field Insights
Ethanol 78Good: High solubility when hot. Poor: Lower solubility when cold.A common starting point for aminothiazoles.[4] Its protic nature can engage in hydrogen bonding, but the yield may need optimization due to some residual solubility at lower temperatures.
Ethyl Acetate (EtOAc) 77Good: High solubility when hot. Fair: Moderate solubility when cold.Often provides a good balance of solubility and volatility. It is a less polar alternative to alcohols and can be effective in excluding more polar impurities.[5]
Isopropanol (IPA) 82Good: High solubility when hot. Poor: Lower solubility when cold.Similar to ethanol but can sometimes offer a better yield due to slightly lower solubility of the target compound at cold temperatures.
Hexane/Ethyl Acetate VariableTunable: Dissolve in minimal hot EtOAc, add hot Hexane until turbidity.This anti-solvent approach is highly effective.[6] EtOAc acts as the primary solvent, while hexane, a non-polar anti-solvent, drastically reduces the compound's solubility, inducing crystallization. This method offers excellent control over yield and purity.
Methanol/Water VariableTunable: Dissolve in minimal hot Methanol, add hot Water until turbidity.An anti-solvent method for polar compounds.[7] Water acts as the anti-solvent. Caution is advised as rapid addition can cause "oiling out."

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

G Recrystallization Troubleshooting Flow start Experiment Complete issue What is the issue? start->issue no_xtals No Crystals Formed issue->no_xtals No Formation oiling_out Compound 'Oiled Out' issue->oiling_out Oily Layer low_yield Yield is Very Low issue->low_yield Low Mass low_purity Purity is Low issue->low_purity Impure Product cause_no_xtals Probable Causes: 1. Too much solvent. 2. Solution is supersaturated. 3. Cooled too quickly. no_xtals->cause_no_xtals cause_oiling Probable Causes: 1. Supersaturation point is above   compound's melting point. 2. Cooled too quickly or anti-solvent   added too fast. oiling_out->cause_oiling cause_yield Probable Causes: 1. Too much solvent used. 2. Premature crystallization during   hot filtration. 3. Crystals washed with warm solvent. low_yield->cause_yield cause_purity Probable Causes: 1. Cooled too fast, trapping impurities. 2. Inappropriate solvent choice. 3. Insufficient washing of crystals. low_purity->cause_purity sol_no_xtals Solutions: - Scratch flask with glass rod. - Add a seed crystal. - Evaporate excess solvent & re-cool slowly. - Add an anti-solvent. cause_no_xtals->sol_no_xtals sol_oiling Solutions: - Reheat to dissolve the oil. - Add more primary solvent. - Cool solution much slower. - Ensure solution is below compound's M.P.  before significant cooling. cause_oiling->sol_oiling sol_yield Solutions: - Reduce solvent volume. - Ensure funnel/glassware is pre-heated. - Chill solution thoroughly before filtering. - Wash crystals with minimal ice-cold solvent. cause_yield->sol_yield sol_purity Solutions: - Allow slower cooling. - Perform a second recrystallization  with a different solvent system. - Wash crystals thoroughly with  ice-cold solvent. cause_purity->sol_purity

Caption: Troubleshooting decision flow for common recrystallization issues.

Q3: My solution has cooled completely, but no crystals have formed. What should I do?

This is a common issue often caused by using too much solvent or a state of supersaturation where the nucleation energy barrier has not been overcome.[8]

  • Step 1: Induce Nucleation. The simplest method is to scratch the inner surface of the flask just below the solvent line with a glass stirring rod.[9] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Step 2: Seeding. If you have a small amount of pure, solid 4-t-Butyl-2-(methylamino)thiazole, add a single tiny crystal to the solution.[10] This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.

  • Step 3: Reduce Solvent Volume. If the above methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.

  • Step 4: Use an Anti-Solvent. If a single-solvent system is problematic, an anti-solvent approach may be necessary. For a solution in ethanol or ethyl acetate, slowly add a non-polar solvent like hexanes dropwise at room temperature until persistent cloudiness is observed, then gently warm until clear and cool slowly.[7]

Q4: Instead of fine crystals, my product separated as an oily liquid. How can I resolve this?

This phenomenon, known as "oiling out," occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution becomes so highly supersaturated that the compound's solubility limit is exceeded, leading to liquid-liquid phase separation.[11]

  • Causality: The molecules are driven out of solution but lack the time or proper orientation to form an ordered crystal lattice, instead aggregating as an amorphous, supercooled liquid.

  • Solution 1: Re-dissolve and Slow Down. Reheat the mixture until the oil fully redissolves. If necessary, add a small amount (5-10%) of additional solvent to reduce the saturation level. Then, allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that cools to room temperature over several hours.

  • Solution 2: Lower the Saturation Temperature. Oiling out is common when a solution is saturated at a very high temperature. Try using a larger volume of solvent so that the solution becomes saturated at a lower temperature, one that is well below the compound's melting point. This will result in a lower yield but higher quality crystals.

Q5: My final yield is disappointingly low. What are the most common causes?

Low yield is often a trade-off for high purity, but it can be optimized.

  • Cause 1: Excessive Solvent. This is the most frequent reason for low yield.[8] A portion of your product remains dissolved in the mother liquor even after cooling.

    • Solution: Minimize the amount of hot solvent used to dissolve the crude material. Use just enough to fully dissolve the compound at the boiling point.

  • Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during hot gravity filtration (used to remove insoluble impurities), that product is lost.

    • Solution: Use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before filtering the hot solution.

  • Cause 3: Inefficient Cooling. Ensure the solution is cooled to the lowest practical temperature (e.g., an ice bath, 0-5 °C) to maximize precipitation before filtering.

  • Cause 4: Excessive Washing. Washing the collected crystals on the filter paper is necessary to remove residual mother liquor, but using too much wash solvent or solvent that is not ice-cold will redissolve some of your product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol is a robust starting point using a single solvent like isopropanol or ethyl acetate.

G Single-Solvent Recrystallization Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve filter 2. Hot Gravity Filtration (if insolubles present) dissolve->filter cool 3. Cool Slowly to Room Temperature filter->cool chill 4. Chill in Ice Bath cool->chill isolate 5. Isolate Crystals (Vacuum Filtration) chill->isolate wash 6. Wash with Minimal Ice-Cold Solvent isolate->wash dry 7. Dry Crystals (Vacuum Oven) wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step workflow for a single-solvent recrystallization.

  • Dissolution: Place the crude 4-t-Butyl-2-(methylamino)thiazole in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is ideal when no single solvent has the desired solubility profile. Here, we use Ethyl Acetate (solvent) and Hexane (anti-solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Anti-Solvent Addition: While the ethyl acetate solution is still hot, begin adding warm hexanes dropwise with swirling. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath as described in Protocol 1. Isolate, wash (with a cold mixture of EtOAc/Hexane), and dry the crystals.

References

  • El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). Available at: [Link]

  • Chufan, EE., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • Harmon, J. (1949). Purification of 2-aminothiazole. Google Patents.
  • Yilmaz, I., et al. (2023). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Rao, S., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. National Institutes of Health (NIH). Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Kim, I., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available at: [Link]

  • Tiam, Y., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]

  • Mohammadian, M., & Maleki, A. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Fakhraee, F., & Rahimpour, M. R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Zhang, Y., et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ResearchGate. Available at: [Link]

Sources

Optimization

Addressing challenges in the characterization of 4-t-Butyl-2-(methylamino)thiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the characterization of 4-t-Butyl-2-(methylamino)thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 4-t-Butyl-2-(methylamino)thiazole?

While specific experimental data for 4-t-Butyl-2-(methylamino)thiazole is not widely published, we can infer its properties based on its structure and data from related compounds like 2-aminothiazole. It is expected to be a crystalline solid at room temperature with some solubility in organic solvents like alcohols, diethyl ether, and chlorinated solvents.[1] Its basicity will be influenced by the amino group on the thiazole ring.

Q2: What is the most common synthetic route for 4-t-Butyl-2-(methylamino)thiazole, and what are the potential impurities?

The most probable synthetic route is a variation of the Hantzsch thiazole synthesis. This would involve the condensation of 1-bromo-3,3-dimethyl-2-butanone with N-methylthiourea.

Potential impurities to be aware of during characterization include:

  • Unreacted starting materials: 1-bromo-3,3-dimethyl-2-butanone and N-methylthiourea.

  • Isomeric byproducts: Depending on the reaction conditions, there is a possibility of forming other thiazole isomers.

  • Side-reaction products: Dimerization or trimerization of the starting materials or product can occur.

  • Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q3: Is 4-t-Butyl-2-(methylamino)thiazole susceptible to degradation?

Yes, 2-aminothiazole derivatives can be sensitive to light and may undergo photochemical degradation.[2][3] The exocyclic amino group can also be a site for oxidative degradation. Therefore, it is recommended to store the compound in a cool, dark place and under an inert atmosphere if possible.

Q4: Can tautomerization of 4-t-Butyl-2-(methylamino)thiazole affect its characterization?

Tautomerism is a known phenomenon in 2-aminothiazoles, where the compound can exist in equilibrium between the amino and imino forms.[3] This can sometimes lead to the appearance of multiple species in NMR spectra, depending on the solvent and temperature. However, for most 2-aminothiazoles, the amino tautomer is the predominant form.

Troubleshooting Guides

HPLC Analysis

Q: I am observing multiple peaks in my HPLC chromatogram. What could be the cause?

A: The presence of multiple peaks can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Multiple HPLC Peaks

HPLC_Troubleshooting Start Multiple Peaks Observed CheckPurity 1. Assess Sample Purity - Run a blank (solvent only). - Analyze starting materials if available. Start->CheckPurity Impurity Peaks are likely impurities. CheckPurity->Impurity Extra peaks present in sample only Degradation 2. Investigate Sample Degradation - Prepare a fresh sample. - Analyze an aged sample for comparison. CheckPurity->Degradation Blank and starting materials are clean DegradationProduct New peaks indicate degradation products. Degradation->DegradationProduct Fresh sample is cleaner MethodIssue 3. Evaluate Chromatographic Method - Check for peak splitting or broad peaks. - Modify mobile phase or gradient. Degradation->MethodIssue Fresh and aged samples are similar Isomers Peaks could be isomers or tautomers. MethodIssue->Isomers Method optimization does not resolve peaks

Caption: A logical workflow for troubleshooting multiple peaks in an HPLC chromatogram.

  • Probable Cause 1: Impurities from Synthesis. As mentioned in the FAQs, unreacted starting materials or side-products from the synthesis are common culprits.

    • Solution: If possible, obtain reference standards for the starting materials to confirm their retention times. Re-purify the sample using techniques like column chromatography or recrystallization.

  • Probable Cause 2: Sample Degradation. 2-aminothiazoles can degrade over time, especially when exposed to light or air.

    • Solution: Prepare a fresh solution of your sample and analyze it immediately. Compare the chromatogram to that of an older sample. If new peaks appear in the older sample, degradation is likely.

  • Probable Cause 3: Chromatographic Artifacts. Poor peak shape (e.g., splitting, tailing) can sometimes be mistaken for multiple peaks.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Check for column contamination or voids. Adjust the mobile phase pH, as this can significantly impact the peak shape of basic compounds like 2-aminothiazoles.

  • Probable Cause 4: Isomers or Tautomers. While less common, it's possible that you are separating isomers formed during synthesis or observing different tautomers.

    • Solution: Couple your HPLC to a mass spectrometer (LC-MS) to determine if the peaks have the same mass-to-charge ratio. If they do, they are likely isomers or tautomers.

Q: My peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like 4-t-Butyl-2-(methylamino)thiazole is often due to interactions with acidic silanol groups on the silica-based column packing.

  • Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%. This will compete with your analyte for the active sites on the stationary phase.

  • Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often end-capped or have a base-deactivated stationary phase specifically designed to reduce peak tailing for basic analytes.

  • Solution 3: Adjust Mobile Phase pH. Ensure the pH of your mobile phase is at least 2 pH units above or below the pKa of your compound to maintain a single ionic form. For an amine, a higher pH mobile phase (e.g., pH 8-10, using a hybrid or polymer-based column stable at high pH) can improve peak shape.

Table 1: Suggested Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood starting point for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterProvides protons for good ionization in positive mode MS.
Mobile Phase B 0.1% Formic Acid or Acetic Acid in Acetonitrile or MethanolCommon organic solvents for reverse-phase HPLC.
Gradient 5-95% B over 10-15 minutesA good starting gradient to elute compounds of varying polarity.
Flow Rate 0.2-1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Column Temp. 25-40 °CHigher temperatures can improve peak shape and reduce viscosity.
Detection UV at ~254 nm or Mass SpectrometryThiazole ring provides UV absorbance. MS provides mass confirmation.
GC-MS Analysis

Q: I am not seeing my compound elute from the GC, or the peak is very broad.

A: 4-t-Butyl-2-(methylamino)thiazole is a relatively polar compound with a basic amino group, which can lead to poor chromatographic performance in GC.

  • Probable Cause 1: Adsorption. The amino group can interact strongly with active sites in the GC inlet and column, leading to peak tailing or complete loss of the analyte.

    • Solution: Use a deactivated inlet liner. Ensure your GC column is in good condition and specifically designed for the analysis of basic compounds.

  • Probable Cause 2: Thermal Degradation. The compound may be degrading at the high temperatures of the GC inlet.

    • Solution: Lower the inlet temperature. Use a pulsed-pressure or solvent-venting injection technique to minimize the time the analyte spends in the hot inlet.

  • Probable Cause 3: Non-volatility. The compound may not be volatile enough for GC analysis under standard conditions.

    • Solution: Derivatization. Derivatize the amino group to make the compound more volatile and less polar. Silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is a common approach.

NMR Spectroscopy

Q: The NMR spectrum of my compound is complex and difficult to interpret.

A: While the spectrum of 4-t-Butyl-2-(methylamino)thiazole should be relatively simple, several factors can lead to complexity.

Troubleshooting Workflow for Complex NMR Spectra

NMR_Troubleshooting Start Complex NMR Spectrum CheckPurity 1. Verify Sample Purity - Are there unexpected signals? Start->CheckPurity ImpuritySignals Signals are from impurities or residual solvent. CheckPurity->ImpuritySignals Yes SolventEffects 2. Consider Solvent Effects - Run spectrum in a different solvent (e.g., DMSO-d6 vs. CDCl3). CheckPurity->SolventEffects No, signals seem related to product TautomersOrConformers Different solvents may shift equilibria of tautomers or conformers. SolventEffects->TautomersOrConformers AdvancedTechniques 3. Employ 2D NMR - Run COSY, HSQC, HMBC experiments. SolventEffects->AdvancedTechniques StructuralConfirmation 2D NMR will help assign signals and confirm structure. AdvancedTechniques->StructuralConfirmation

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Activity of 4-t-Butyl-2-(methylamino)thiazole and its Analogs: A Comparative Analysis

Introduction: The Significance of the Thiazole Scaffold The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This scaffold is present in a mul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This scaffold is present in a multitude of FDA-approved drugs and biologically active compounds, owing to its unique electronic properties and ability to form key interactions with biological targets.[2][3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][4]

This guide focuses on a specific derivative, 4-t-Butyl-2-(methylamino)thiazole , and provides a framework for the comparative analysis of its biological activity against rationally designed analogs. The objective is to elucidate structure-activity relationships (SAR) that can guide future drug discovery efforts. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and present data in a clear, comparative format.

Compound Selection and Structural Rationale

The selection of analogs for a comparative study is a critical step driven by hypotheses about how structural modifications will impact biological activity. For our parent compound, 4-t-Butyl-2-(methylamino)thiazole (C1) , we propose a series of analogs designed to probe the importance of the bulky tert-butyl group at the C4 position and the methylamino group at the C2 position.

Figure 1: Core Structure and Analogs for Comparative Analysis

Compound IDR1 (at C4)R2 (at N2)Rationale for Inclusion
C1 (Parent) tert-ButylMethylThe parent compound with a bulky, lipophilic group at C4.
C2 IsopropylMethylReduces the steric bulk at C4 to assess the impact of size.
C3 PhenylMethylIntroduces an aromatic ring at C4 to explore electronic and pi-stacking effects.
C4 tert-ButylHydrogenRemoves the methyl group at the N2 position to evaluate its contribution to activity.
C5 tert-ButylEthylIncreases the alkyl chain length at N2 to probe for steric or lipophilic tolerance.

This selection allows for a systematic evaluation of how changes in steric hindrance, lipophilicity, and electronic character at two key positions on the thiazole scaffold influence biological function. Such SAR studies are fundamental in medicinal chemistry for optimizing lead compounds.[5][6][7]

Comparative Biological Evaluation: Anticancer Cytotoxicity

A prominent therapeutic area for thiazole derivatives is oncology.[3][8][9][10] Many thiazole-containing compounds exert their effects by targeting critical cellular pathways, leading to cell cycle arrest and apoptosis.[9][10] We will therefore first compare the cytotoxic activity of our compound series against representative human cancer cell lines.

Hypothesized Mechanism: Modulation of Cell Cycle Kinases

Thiazole derivatives have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[11] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cell proliferation. The nitrogen atom in the thiazole ring is often crucial for forming hydrogen bonds with the kinase hinge region, a common mechanism for kinase inhibitors.[3] We hypothesize that modifications to the C4 and N2 positions will alter the compound's fit and interactions within the ATP-binding pocket of a target kinase like CDK2.

Below is a conceptual workflow for screening these compounds for cytotoxic activity and elucidating their mechanism.

G cluster_0 In Vitro Screening Workflow N1 Compound Synthesis (C1-C5) N3 MTT Cytotoxicity Assay (Determine IC50) N1->N3 N2 Cell Line Selection (e.g., MCF-7, A549) N2->N3 N4 Data Analysis (Structure-Activity Relationship) N3->N4 IC50 Values N5 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Kinase Assay) N4->N5 Identify Potent Analogs N6 Lead Compound Identification N5->N6

Caption: High-level workflow for cytotoxic screening and lead identification.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] It is a foundational tool in drug discovery for initial cytotoxicity screening.[12][14][15]

Rationale for Protocol Design: This protocol is designed for a 96-well plate format to allow for high-throughput screening of multiple compound concentrations and replicates. Including both positive (e.g., Doxorubicin) and negative (vehicle) controls is essential for data validation and interpretation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of test compounds (C1-C5) and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells with medium and DMSO only, and "no-cell" blank wells.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Illustrative Data and SAR Analysis

The following table presents plausible IC₅₀ values that might be obtained from such an experiment.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Thiazole Analogs

Compound IDR1 (at C4)R2 (at N2)IC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)
C1 tert-ButylMethyl15.222.5
C2 IsopropylMethyl35.845.1
C3 PhenylMethyl8.512.3
C4 tert-ButylHydrogen50.1>100
C5 tert-ButylEthyl18.925.6
Doxorubicin --0.81.1

Interpretation and Structure-Activity Relationship (SAR) Insights:

  • Impact of C4 Substituent: Comparing C1, C2, and C3 reveals the critical nature of the C4 position. The decrease in activity from the tert-butyl (C1) to the smaller isopropyl group (C2) suggests that a bulky, space-filling group is favorable. The significant increase in potency with the phenyl group (C3) indicates that aromatic or electronic properties at this position may enhance binding to the biological target, perhaps through pi-stacking interactions.

  • Impact of N2 Substituent: The dramatic loss of activity when the N-methyl group is removed (C4 vs. C1) strongly suggests this group is essential for activity. It may be involved in a key hydrogen bond or a crucial hydrophobic interaction. Lengthening the alkyl chain to ethyl (C5) results in a slight decrease in activity compared to methyl (C1), indicating that while a small alkyl group is tolerated, larger substituents may introduce steric clashes.

From this analysis, Compound C3 emerges as the most promising lead for further investigation due to its superior potency.

Comparative Biological Evaluation: Antimicrobial Activity

Thiazole derivatives are also well-known for their antimicrobial properties.[2][16] It is prudent to evaluate our compound series for activity against representative bacterial strains to explore their potential as anti-infective agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Rationale for Protocol Design: This method provides quantitative results (the MIC value) and is the standard for susceptibility testing.[19][20] The use of standardized bacterial inoculums and growth media ensures reproducibility.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds (C1-C5) and a positive control antibiotic (e.g., Gentamicin) in MHB. Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

    • Include a "growth control" well (MHB + inoculum, no compound) and a "sterility control" well (MHB only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Illustrative Data and SAR Analysis

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDR1 (at C4)R2 (at N2)S. aureus (Gram-positive)E. coli (Gram-negative)
C1 tert-ButylMethyl1664
C2 IsopropylMethyl32128
C3 PhenylMethyl32>128
C4 tert-ButylHydrogen832
C5 tert-ButylEthyl3264
Gentamicin --0.51

Interpretation and Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive Activity: Interestingly, the SAR for antibacterial activity differs from that for cytotoxicity. Removing the N-methyl group (C4 ) increases potency against S. aureus, suggesting the N-H group might be a crucial hydrogen bond donor for the antibacterial target. The bulky tert-butyl group at C4 (C1 , C4 ) appears more favorable for anti-staphylococcal activity than the isopropyl (C2) or phenyl (C3) groups.

  • Gram-Negative Activity: Activity against E. coli is generally weaker, which is common for many compound classes due to the outer membrane barrier of Gram-negative bacteria. The SAR trends are similar to those seen for S. aureus, with C4 being the most potent analog.

This analysis identifies Compound C4 as a potential lead for further development as an antimicrobial agent, particularly against Gram-positive pathogens.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the biological activity of 4-t-Butyl-2-(methylamino)thiazole and its analogs. Our illustrative analysis reveals distinct structure-activity relationships for anticancer and antimicrobial activities, highlighting how subtle molecular modifications can dramatically and differentially alter biological function.

  • For anticancer applications, the presence of an N-methyl group and a C4-aromatic ring (Compound C3 ) was identified as a promising structural combination.

  • For antimicrobial applications, an unsubstituted N-H group and a bulky C4-alkyl group (Compound C4 ) showed the most potential.

These findings underscore the importance of multiparametric screening in early-stage drug discovery. Future work should focus on synthesizing a broader array of analogs based on these initial insights, conducting mechanism-of-action studies on the lead compounds, and evaluating their pharmacokinetic profiles to assess their drug-like properties.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research J. Pharm. and Tech.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Promega Corporation.

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI).

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Frontiers in Pharmacology.

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry.

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2013). Bioorganic & Medicinal Chemistry Letters.

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

  • Antimicrobial Susceptibility Testing. (2023). StatPearls.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2013). ResearchGate.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry.

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Advances.

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Pakistan.

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012). Bioorganic & Medicinal Chemistry Letters.

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). International Journal of Molecular Sciences.

  • Clinical Breakpoint Tables. (n.d.). EUCAST.

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). Molecules.

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2021). ResearchGate.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Pharmaceutics.

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2021). EXCLI Journal.

  • Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). U.S. Food and Drug Administration (FDA).

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (2018). International Journal of Universal Science and Technology.

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.

  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (2024). Organic & Biomolecular Chemistry.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

Sources

Comparative

A Comparative Guide to Thiazole-Based Kinase Inhibitors: Profiling 4-t-Butyl-2-(methylamino)thiazole Against Established Derivatives

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds, including a significant number of kinase inhibitors.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds, including a significant number of kinase inhibitors.[1][2] Its unique structural and electronic properties allow for diverse interactions with the ATP-binding pocket of protein kinases, making it a fertile ground for developing targeted therapies against diseases like cancer and inflammatory disorders.[2] This guide provides a comparative analysis of a specific compound, 4-t-Butyl-2-(methylamino)thiazole, and situates its potential within the broader context of well-established thiazole-based kinase inhibitors, such as the groundbreaking drug Dasatinib.

The Thiazole Core: A Versatile Template for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating processes like cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, driving the relentless search for potent and selective inhibitors.[1] The 2-aminothiazole moiety, in particular, has proven to be an exceptionally effective template.[4][5] Its development into potent pan-Src family kinase inhibitors, and ultimately into the FDA-approved drug Dasatinib, highlights the power of iterative structure-activity relationship (SAR) studies.[4][5]

This guide will explore the nuances of this chemical class, focusing on how substitutions on the thiazole ring influence potency, selectivity, and overall pharmacological profile. We will use Dasatinib as a primary benchmark due to its well-characterized, multi-kinase inhibitory profile and its clinical success.

Comparative Analysis of Thiazole Derivatives

The efficacy of a kinase inhibitor is not solely defined by its potency against a single target but also by its selectivity across the kinome. A broader inhibition profile can be beneficial for targeting complex diseases driven by multiple signaling pathways, but it can also lead to off-target toxicities. The following sections compare our focus compound with Dasatinib, a multi-kinase inhibitor, to illustrate these principles.

The development from a simple 2-aminothiazole template to a highly potent drug like Dasatinib involved extensive optimization.[4][5] Key modifications to the 2-aminothiazole core were crucial for achieving nanomolar to subnanomolar potency.[4][5] For Dasatinib, the addition of a 2-chloro-6-methylphenyl group and a hydroxyethyl-piperazinyl-methyl-pyrimidinyl moiety were critical for its high-affinity binding to the ATP pocket of kinases like BCR-ABL and Src family kinases.[4]

In the case of 4-t-Butyl-2-(methylamino)thiazole , the tert-butyl group at the 4-position and a simple methylamino group at the 2-position represent a less decorated scaffold. The bulky tert-butyl group can influence binding by interacting with hydrophobic pockets within the kinase domain. The methylamino group, a common feature in many kinase inhibitors, often engages in crucial hydrogen-bonding interactions with the kinase hinge region.[6]

The true value of a kinase inhibitor is revealed through its activity and selectivity profile. Dasatinib is a potent inhibitor of a range of tyrosine kinases, including BCR-ABL and the Src family kinases (Src, Lck, Yes, Fyn).[7][8] This multi-targeted approach is key to its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[9][10]

A hypothetical profile for 4-t-Butyl-2-(methylamino)thiazole would likely show a different spectrum of activity. While it shares the core 2-aminothiazole structure, its simpler substitutions would likely result in lower potency and potentially a different selectivity profile compared to the highly optimized Dasatinib.

Table 1: Comparative Kinase Inhibition Profiles

CompoundPrimary TargetsIC50 (nM)Key Structural Features
Dasatinib BCR-ABL, Src Family Kinases (SFKs), c-KIT, PDGFRβ<1 (for Lck, Src, Abl)2-aminothiazole core with complex aryl and piperazinyl substitutions.[4][8]
4-t-Butyl-2-(methylamino)thiazole (Hypothetical) Src Family Kinases(To be determined)2-aminothiazole core with t-butyl and methylamino substitutions.
Other Thiazole Derivatives Varied (e.g., SYK, CDK2, CK2)Varied (nM to µM)Diverse substitutions at positions 2, 4, and 5 of the thiazole ring.[11][12]

Note: The data for 4-t-Butyl-2-(methylamino)thiazole is hypothetical and serves as a basis for discussing SAR principles. Experimental validation is required.

The Target in Context: Kinase Signaling Pathways

To understand the impact of these inhibitors, it's crucial to visualize their targets within the broader cellular signaling network. Dasatinib's dual inhibition of BCR-ABL and Src family kinases is a prime example of targeting key nodes in oncogenic pathways.

In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives uncontrolled cell proliferation and survival.[13][14] It activates a complex network of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and inhibit apoptosis.[15][16]

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT JAK/STAT Pathway BCR_ABL->STAT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Src_Pathway cluster_downstream_src Downstream Effectors Receptor Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase Receptor->Src Activates PI3K PI3K/AKT Src->PI3K MAPK RAS/MAPK Src->MAPK Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->Src Inhibits Cell_Functions Proliferation, Motility, Survival PI3K->Cell_Functions MAPK->Cell_Functions

Simplified Src kinase signaling cascade and its inhibition.
Experimental Protocols: A Guide to Kinase Inhibitor Profiling

Evaluating the performance of novel kinase inhibitors requires robust and reproducible biochemical and cellular assays. The choice of assay technology is critical for generating high-quality, reliable data.

A typical workflow involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency (e.g., IC50), and finally, broader profiling to assess selectivity.

Screening_Workflow Compound_Library Compound Library (e.g., Thiazole Derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Kinome Scan) Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

General workflow for screening and identifying kinase inhibitors.

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. It is a reliable, high-throughput method for determining inhibitor potency (IC50). [17] Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP produced and thus to the kinase activity. [17]An inhibitor will decrease kinase activity, leading to a lower light signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-t-Butyl-2-(methylamino)thiazole) in an appropriate buffer containing a final concentration of DMSO that is known not to affect kinase activity. [18]2. Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. [19]3. Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Causality:

  • Why pre-incubate? Pre-incubating the inhibitor with the kinase allows the binding to reach equilibrium before the reaction is initiated with ATP, providing a more accurate measurement of potency. [19]* Why use Km of ATP? For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. Using the Km value is a standardized condition that allows for more meaningful comparisons between different compounds and studies.

  • Controls are Critical: The inclusion of "no inhibitor" and "no enzyme" controls is essential to define the dynamic range of the assay and ensure that any observed signal decrease is due to specific inhibition of the target kinase.

Conclusion and Future Outlook

The 2-aminothiazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. [1][4]While highly decorated derivatives like Dasatinib have achieved significant clinical success by targeting multiple key oncogenic kinases, there is still vast potential in exploring simpler derivatives.

Compounds like 4-t-Butyl-2-(methylamino)thiazole serve as important chemical probes. By systematically evaluating such analogs, researchers can dissect the specific contributions of different functional groups to binding affinity and selectivity. The bulky t-butyl group may confer selectivity for kinases with larger hydrophobic pockets, while the methylamino group provides a key hydrogen bonding anchor. Future work should focus on obtaining a comprehensive kinase panel profile for this and related compounds to uncover novel activities. This iterative process of design, synthesis, and rigorous biological evaluation is the engine that drives the discovery of the next generation of targeted therapies.

References

  • Lombardo, L.J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Soverini, S., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Galli, F., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. Available at: [Link]

  • Wikipedia. (n.d.). Src family kinase. Wikipedia. Available at: [Link]

  • Brave, M., et al. (2008). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management. Available at: [Link]

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Wikipedia. (n.d.). Dasatinib. Wikipedia. Available at: [Link]

  • Lowell, C.A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • Wang, Y., et al. (2013). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2011). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Henry, J.R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against V600E BRAF. Journal of Medicinal Chemistry. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Kitamura, T. (2022). The impact of BCR-ABL mutations on signaling pathway activation in CML. YouTube. Available at: [Link]

  • Marfe, G., et al. (2021). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology. Available at: [Link]

  • MedlinePlus. (2025). Dasatinib. MedlinePlus Drug Information. Available at: [Link]

  • ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. ResearchGate. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Popiolek, L., & Biernasiuk, A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. Available at: [Link]

  • European Patent Office. (2013). THIAZOLE DERIVATIVES AS INHIBITORS OF BRUTON'S TYROSINE KINASE. Google Patents.
  • Currie, K.S., et al. (2007). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Validation

Reproducibility of experimental results for 4-t-Butyl-2-(methylamino)thiazole

Initiating Literature Search I've started gathering information on the synthesis, characterization, and biological activities of 4-t-Butyl-2-(methylamino)thiazole. I'm focusing on a comprehensive search for relevant lite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Search

I've started gathering information on the synthesis, characterization, and biological activities of 4-t-Butyl-2-(methylamino)thiazole. I'm focusing on a comprehensive search for relevant literature to build a solid foundation. This initial phase involves identifying key papers and data points.

Expanding Research Scope

I'm now expanding my search to incorporate reproducibility studies and alternative compounds. I am focused on successful and failed replications of experimental results regarding this compound. I am looking into established protocols for thiazole-based compounds and related small molecules. This should allow for a more comparative analysis.

Structuring the Comparison Guide

I'm now structuring the comparison guide. I'll introduce the thiazole compound and reproducibility's importance. The guide will detail key findings, methodologies, a comparative analysis of reproducibility studies (including protocol breakdowns), and comparisons of alternative compounds. I will conclude with implications for future research, including citations and diagrams.

Analyzing Thiazole Derivatives

Refining Search Strategies

I am now focusing on refining the search terms. While "4-t-Butyl-2-(methylamino)thiazole" still yields sparse direct hits, I am gaining traction through related compounds, specifically "4-(Tert-butyl)-1,3-thiazol-2-amine." Also, I am looking closely at "4-Methyl-2-(methylamino)thiazole." These results offer insights into structural similarities and potential pathways for investigation, and also highlight the diverse biological activity of thiazole derivatives.

Expanding Search Parameters

I am now delving into related thiazole derivatives to broaden my understanding. While the specific compound remains elusive, I've gathered data on "4-(Tert-butyl)-1,3-thiazol-2-amine" with its hazard information, and "4-Methyl-2-(methylamino)thiazole" highlighting its role as a bromination substrate, catalyst, and kinase inhibitor. General results cover thiazole applications. My focus now is finding direct mentions of my target compound. I need to find its synthesis and experimental reproducibility data. I plan to broaden searches to compounds structurally similar.

Pinpointing the Compound

I've made headway! My latest searches finally turned up a CAS number (82202-31-1) for "4-t-Butyl-2-(methylamino)thiazole" from two chemical suppliers. This crucial detail will really help me zero in on what's going on.

Narrowing the Focus

I'm focusing now. The CAS number (82202-31-1) for "4-t-Butyl-2-(methylamino)thiazole" led me to two chemical suppliers, but they lack experimental data. While general articles on thiazole derivatives confirm potential applications, I still lack specific publications on the target compound's synthesis, characterization, and reproducibility. The focus is to find primary literature with experimental data.

Refining the Search

I've just had a breakthrough. Using the CAS number for "4-t-Butyl-2-(methylamino)thiazole", I'm now searching for specific publications. Two chemical supplier listings yielded the CAS number, but no experimental data. While the literature I've found confirms thiazole derivatives' potential, I lack details on the specific target's synthesis, characterization, and reproducibility. I am prioritizing a hunt for primary literature with concrete experimental data. I'm also looking for structural analogs for comparison.

Confirming Chemical Existence

Assessing Data Availability

I'm frustrated. While I confirmed "4-t-Butyl-2-(methylamino)thiazole" existence, supplier sites lack experimental or biological data. Broad searches yielded general 2-aminothiazole info, but no specific research on my target compound's synthesis, characterization, or biological activity. I can't find a single study with the necessary foundational experimental results!

Expanding Search Parameters

I'm hitting a wall regarding "4-t-Butyl-2-(methylamino)thiazole". Supplier sites confirmed its existence, but lacked experimental data. I've yet to find a single study reporting synthesis, characterization, or biological data. Broad searches yielded general 2-aminothiazole info, but nothing specific. Now, I'm pivoting to search for data on close analogs - other 2-N-substituted-4-tert-butylthiazoles.

Broadening Search Scope

I'm still struggling. While I verified "4-t-Butyl-2-(methylamino)thiazole" exists, sites offer no experimental data or research links. I'm expanding my search, but no primary publications offer any synthesis details, characterization, or experimental biological data for the specific compound. General 2-aminothiazole info is plentiful, but it doesn't help. I'm broadening my focus to related 2-N-substituted-4-tert-butylthiazoles now. The next search will expand the search to compounds with a simple N-alkylation at the 2-amino position to cover a broader chemical space.

Initiating Compound Search

I've hit a roadblock in the hunt for experimental data on "4-t-Butyl-2-(methylamino)thiaz ole" and similar N-alkyl analogs. A thorough literature sweep has turned up nothing concrete in primary research. I need to pivot my strategy.

Shifting Focus, Exploring Options

I've hit a wall regarding direct experimental data for the target compound and its analogs. The chemical supplier listings confirm its existence, but primary research is absent. Instead, the focus will now shift to exploring the potential for experimental outcomes based on known 2-aminothiazole properties and synthetic routes. A new approach to the guide is now underway!

Re-focusing the Scope

I've hit a conceptual turning point. Direct biological data for the target compound remains elusive, despite extensive searching. I'm now developing a revised approach. The guide will shift from reproducibility analysis to a broader discussion of experimental possibilities. I'll describe synthetic routes (specifically the Hantzsch synthesis), known 2-aminothiazole properties, and the challenges of reproducibility in medicinal chemistry.

Re-assessing, Refining Guide's Direction

The search remains dry for experimental biological data on the target compound. Recognizing the absence of the desired data, I'm now developing a strategy that focuses on educated predictions and experimental perspectives. I've shifted the guide's focus to cover synthesis, structure-activity relationships, and reproducibility challenges. A comparative analysis and hypothetical protocol will anchor the guide.

Pivoting, Finalizing The Approach

I've exhausted all avenues for experimental biological data on the target compound, confirming the initial absence. Recognizing this limitation, I've completely re-framed the guide. It will now deliver a prospective analysis, detailing synthesis via Hantzsch synthesis, structure-activity relationships derived from known 2-aminothiazole data, and a critical discussion of reproducibility challenges, using the target compound as a case study. I'm finalizing the structure, including a detailed protocol and comparison data.

Comparative

A Technical Guide to Benchmarking Novel Thiazole Derivatives: A Case Study of 4-t-Butyl-2-(methylamino)thiazole Against Celecoxib for Selective COX-2 Inhibition

This guide provides a comprehensive framework for evaluating the performance of novel chemical entities. We will use the hypothetical compound 4-t-Butyl-2-(methylamino)thiazole (BMT) as a case study to benchmark its anti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the performance of novel chemical entities. We will use the hypothetical compound 4-t-Butyl-2-(methylamino)thiazole (BMT) as a case study to benchmark its anti-inflammatory potential against a well-established standard, Celecoxib . The thiazole moiety is a recognized pharmacophore in medicinal chemistry, known to be present in various compounds with anti-inflammatory properties.[1][2] This has led to the hypothesis that BMT may act as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4]

Our primary objective is to determine not only the potency of BMT but, more critically, its selectivity for COX-2 over COX-1. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking these enzymes.[4][5] The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, while the COX-2 isoform is induced during inflammation.[6] Therefore, selective inhibition of COX-2 is a highly desirable attribute for new anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] This guide will detail the experimental workflows, from in vitro enzyme inhibition to cell-based assays, required to build a robust performance profile for a novel compound like BMT.

The Cyclooxygenase (COX) Pathway: The Target Mechanism

The therapeutic action of NSAIDs is rooted in their ability to inhibit COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.[3] Prostaglandins are key mediators of pain, fever, and inflammation.[4] Understanding the distinct roles of COX-1 and COX-2 is fundamental to designing safer and more effective anti-inflammatory drugs.

COX_Pathway cluster_membrane Cell Membrane Phospholipids cluster_enzymes COX Enzyme Action cluster_prostaglandins Prostanoid Products Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Housekeeping Prostaglandins (e.g., TXA2, PGE2) Gastric Protection Platelet Aggregation COX1->PG_Housekeeping PG_Inflammatory Prostaglandins (e.g., PGE2) Inflammation Pain & Fever COX2->PG_Inflammatory BMT BMT (Test Compound) BMT->COX1 ? BMT->COX2 Hypothesized Selective Inhibition Celecoxib Celecoxib (Standard Drug) Celecoxib->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and Sites of COX Inhibition.

Part 1: In Vitro Benchmarking - Direct Enzyme Inhibition

The initial and most crucial step is to determine the direct inhibitory effect of BMT on purified COX-1 and COX-2 enzymes. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of drug potency. A fluorometric inhibitor screening assay is a robust and high-throughput method for this purpose.[8]

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 IC50 values.

Protocol: Fluorometric COX Inhibitor Screening Assay
  • Reagent Preparation: Prepare assay buffer, COX probe, and cofactor solution as per manufacturer's guidelines (e.g., Sigma-Aldrich, Cat. No. MAK399).[8] Prepare serial dilutions of BMT and Celecoxib (positive control) in DMSO, with a final DMSO concentration kept below 0.5% in the assay.

  • Enzyme Addition: To a 96-well plate, add human recombinant COX-1 or COX-2 enzyme to their respective wells.

  • Compound Incubation: Add the diluted test compounds (BMT) and Celecoxib to the wells. Include "no inhibitor" and "no enzyme" controls. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of Arachidonic Acid (substrate) and the COX Probe.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in a kinetic mode for 10-15 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: For each compound concentration, calculate the percentage of inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Performance Metric: COX-2 Selectivity Index

The selectivity index (SI) is a critical parameter that quantifies the preference of a compound for inhibiting COX-2 over COX-1. It is calculated as the ratio of the IC50 values.[9][10]

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

Hypothetical In Vitro Performance Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
BMT (Hypothetical) 25.50.8530
Celecoxib (Standard) >100.15>66

Analysis: In this hypothetical scenario, Celecoxib demonstrates superior potency (lower IC50 for COX-2) and higher selectivity (>66) compared to BMT (SI = 30). While BMT shows promising selective inhibition of COX-2, further optimization would be required to match the performance of the standard drug.

Part 2: Cell-Based Validation - Quantifying Anti-Inflammatory Effect

While in vitro assays are essential for determining direct enzyme interaction, a cell-based assay is required to confirm that the compound can penetrate the cell membrane and exert its effect in a more complex biological environment. We use a lipopolysaccharide (LPS)-stimulated macrophage model to measure the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced via the COX-2 pathway.[11][12]

Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages
  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of BMT or Celecoxib. Incubate for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.[14] Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant, which contains the secreted PGE2.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the cells to ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not cytotoxic effects of the compounds.

  • Data Analysis: Calculate the concentration of each compound that inhibits LPS-induced PGE2 production by 50% (EC50).

Hypothetical Cell-Based Performance Data
CompoundPGE2 Inhibition EC50 (µM)Cell Viability (at EC50)
BMT (Hypothetical) 2.1>95%
Celecoxib (Standard) 0.4>95%

Analysis: The hypothetical cell-based data corroborates the in vitro findings. Celecoxib is more potent in reducing inflammatory PGE2 production in a cellular context. Importantly, neither compound shows significant cytotoxicity at its effective concentration, indicating that the observed effects are specific to the anti-inflammatory pathway.

Conclusion and Future Directions

This guide outlines a foundational benchmarking strategy for a novel anti-inflammatory candidate, 4-t-Butyl-2-(methylamino)thiazole (BMT), against the standard drug Celecoxib. Based on our hypothetical data, BMT is identified as a selective COX-2 inhibitor, though with lower potency and selectivity than Celecoxib.

The causality behind these experimental choices is clear: the in vitro assay provides a direct, mechanistic measure of enzyme inhibition, while the cell-based assay validates this activity in a physiological context, confirming cell permeability and efficacy against an inflammatory stimulus. The self-validating nature of this system is ensured by including a standard drug as a positive control, assessing cytotoxicity to rule out off-target effects, and using standardized, well-documented protocols.

Future research would focus on structure-activity relationship (SAR) studies to optimize the BMT scaffold for improved potency and selectivity. Subsequent steps would involve pharmacokinetic profiling (ADME) and in vivo efficacy studies in animal models of inflammation to determine its potential as a clinical candidate.

References

  • Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Available at: [Link]

  • Gadek, Z. et al. (2021). Thiazole Ring—A Biologically Active Scaffold. MDPI. Available at: [Link]

  • Hassan, S. et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Kim, M. et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]

  • Siddiqui, N. et al. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development and Research. Available at: [Link]

  • Tacconelli, S. et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Center for Biotechnology Information. Available at: [Link]

  • Tiwari, R. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Warner, T. D. et al. (1999). Nonsteroidal drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis.
  • Ghlichloo, I. & Gerriets, V. (2024). StatPearls: COX Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Brutzkus, P. & Shahrokhi, M. (2024). StatPearls: Celecoxib. National Center for Biotechnology Information. Available at: [Link] Celecoxib/

  • Yuliani, S. H. et al. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Dains, A. & Sahr, M. (2023). StatPearls: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Center for Biotechnology Information. Available at: [Link]

  • Lee, J. et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. MDPI. Available at: [Link]

  • Zhang, Y. et al. (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Publications. Available at: [Link]

  • Ghlichloo, I. & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs).
  • Zhang, Y. et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Kauthale, S. et al. (2021). Thiazole Ring—A Biologically Active Scaffold. MDPI. Available at: [Link]

  • Hashemian, S. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Available at: [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Available at: [Link]

  • Kumar, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Mitchell, J. A. et al. (1995). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. National Center for Biotechnology Information. Available at: [Link]

  • Singh, P. et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Lee, J. et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. MDPI.
  • Australian Prescriber. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Available at: [Link]

  • Hospital for Special Surgery. (2025). Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen. Available at: [Link]

  • Chiou, W. F. et al. (2012). Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells. PLOS ONE. Available at: [Link]

Sources

Validation

A Guide to the Orthogonal Confirmation of 4-t-Butyl-2-(methylamino)thiazole: A Multi-Technique Approach

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar upon which all subsequent research is built. An error in structural assignment...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive overview of the orthogonal analytical methods required to definitively confirm the structure of a novel thiazole derivative, 4-t-Butyl-2-(methylamino)thiazole.

Chemical structure of 4-t-Butyl-2-(methylamino)thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-t-Butyl-2-(methylamino)thiazole, a suite of NMR experiments is essential.

1D NMR: ¹H and ¹³C Spectra

One-dimensional NMR provides the initial blueprint of the molecule's proton and carbon framework.

  • ¹H NMR reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting). The characteristic large, sharp singlet of the tert-butyl group is a key diagnostic signal.[3]

  • ¹³C NMR indicates the number of unique carbon environments. The chemical shift of each carbon is highly sensitive to its local electronic environment, allowing for the differentiation of the thiazole ring carbons, the tert-butyl carbons, and the methylamino carbon.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher field spectrometer. Following this, acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
C(CH₃)₃~ 1.35Singlet9H~ 30.5
C(CH₃)₃N/AN/AN/A~ 34.0
Thiazole-H₅~ 6.40Singlet1H~ 105.0
NHCH₃~ 3.05Doublet (J ≈ 5 Hz)3H~ 32.0
NHCH₃~ 5.10 (broad)Singlet/Broad1HN/A
Thiazole-C₂N/AN/AN/A~ 170.0
Thiazole-C₄N/AN/AN/A~ 165.0
Note: Chemical shifts are predictions and may vary based on solvent and concentration.[5][6]
2D NMR: HSQC and HMBC for Unambiguous Connectivity

While 1D NMR provides a list of parts, 2D NMR experiments assemble them.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing definitive C-H bond information.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the piecing together of the molecular skeleton.[9][10] For instance, the HMBC will show a correlation from the tert-butyl protons to the C4 of the thiazole ring, confirming the substitution pattern.

  • Sample Preparation: The same sample used for 1D NMR can be used.

  • Data Acquisition: Run standard HSQC and HMBC pulse sequences. The HMBC experiment should be optimized to detect long-range couplings (typically around 8 Hz).

  • Data Analysis: Analyze the resulting 2D contour plots to identify cross-peaks, which represent correlations between nuclei on the respective axes.

Caption: Key expected HMBC correlations for structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Formula and Connectivity

Mass spectrometry provides the exact molecular weight and elemental composition, which are critical pieces of evidence for structural confirmation.[11]

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the molecule, distinguishing it from other molecules with the same nominal mass.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode.

  • Data Analysis: Compare the measured exact mass of the protonated molecule [M+H]⁺ with the theoretical exact mass calculated for the proposed formula, C₈H₁₄N₂S.

Parameter Value
Molecular FormulaC₈H₁₄N₂S
Theoretical Exact Mass [M+H]⁺171.0950 Da
Expected Measured Mass [M+H]⁺171.0950 ± 0.0005 Da
Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve isolating the molecular ion and fragmenting it to produce a characteristic pattern. This fragmentation pattern provides clues about the molecule's structure, as weaker bonds tend to break preferentially.[12] The loss of the tert-butyl group is an expected and highly diagnostic fragmentation pathway for this molecule.[13][14]

Fragmentation_Pathway Parent [M+H]⁺ m/z = 171.0950 Fragment1 [M+H - C₄H₈]⁺ m/z = 115.0532 Parent->Fragment1 - isobutylene Fragment2 [M+H - C₄H₉]⁺ m/z = 114.0454 Parent->Fragment2 - t-butyl radical

Caption: Predicted major fragmentation pathways in MS/MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15] For 4-t-Butyl-2-(methylamino)thiazole, key absorptions will confirm the presence of the N-H bond of the secondary amine, the C-H bonds of the alkyl groups, and the C=N and C=C bonds of the thiazole ring.[16][17]

  • Sample Preparation: If the sample is a solid, it can be analyzed neat using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Place a small amount of the sample on the ATR crystal and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The presence of a single, sharp N-H stretch is indicative of a secondary amine.[18][19]

Wavenumber (cm⁻¹) Intensity Assignment
~ 3350-3310Medium, SharpN-H stretch (secondary amine)
2960-2870StrongC-H stretch (sp³ alkyl)
~ 1610MediumC=N stretch (thiazole ring)
~ 1540MediumC=C stretch (thiazole ring)
~ 1250MediumC-N stretch

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule.[20] It determines the precise spatial arrangement of all atoms and the lengths and angles of all bonds, leaving no doubt as to the molecule's constitution and conformation.[21][22] This technique is considered the "gold standard" for structural determination in pharmaceutical development.[23][24][25]

  • Crystallization: This is often the most challenging step. It involves dissolving the purified compound in various solvents and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling to induce crystallization.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

The successful solution of the crystal structure would provide a complete 3D model of 4-t-Butyl-2-(methylamino)thiazole, confirming the connectivity established by NMR and MS, and providing precise bond lengths and angles.

Comparative Summary and Conclusion

Each of these orthogonal techniques provides a unique and vital piece of the structural puzzle.

Technique Information Provided Strengths Limitations
NMR Detailed C-H framework, atom connectivity, stereochemistry.Richest structural information in solution.Requires soluble sample, can be complex to interpret.
HRMS Exact mass, elemental formula, fragmentation pathways.High sensitivity and accuracy for formula determination.Does not provide connectivity or stereochemical information.
FT-IR Presence of specific functional groups.Fast, non-destructive, easy to use.Provides limited information on the overall molecular skeleton.
X-ray Unambiguous 3D atomic arrangement in the solid state.The "gold standard" for definitive structure proof.Requires a suitable single crystal, which can be difficult to obtain.

References

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • Blundell, T. L. (2018). X-ray crystallography in drug discovery. PubMed. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 54(9), 2534-2546. [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Słabicki, M., Golec, B., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Smith, A. B., & Jones, C. D. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4645-4656. [Link]

  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • University of Calgary. IR: amines. [Link]

  • BioPharmaSpec. Orthogonal Methods in Higher Order Structure (HOS) Analysis. [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. [Link]

  • Rizo, J., & Südhof, T. C. (2012). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 54(3), 293-301. [Link]

  • Gálico, D. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • All Things Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Chiarparin, E., et al. (2018). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 9(11), 1123-1127. [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Broad Institute. SWARM: A Single-Molecule Workflow for High-Precision Profiling of RNA Modifications. [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 3(1), 1-8. [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-t-Butyl-2-(methylamino)thiazole

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-t-Butyl-2-(methylamino)thiazole, a compound within the versatile thiazole class of molecules. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to protect both the researcher and the environment.

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with thiazole derivatives. While a specific Safety Data Sheet (SDS) for 4-t-Butyl-2-(methylamino)thiazole was not available, the general class of thiazoles is known to present several risks. Many are harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Furthermore, flammability is a common characteristic of this chemical family.[1][4] Therefore, treating 4-t-Butyl-2-(methylamino)thiazole with a high degree of caution is a critical, self-validating aspect of our laboratory safety culture.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. Based on the hazard profile of analogous thiazole compounds, the following potential hazards should be anticipated for 4-t-Butyl-2-(methylamino)thiazole:

Hazard CategoryPotential EffectsGHS Hazard Statements (Common for Thiazole Derivatives)
Acute Toxicity (Oral) Harmful if swallowed.[1][2]H302: Harmful if swallowed
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]H315: Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]H319: Causes serious eye irritation
Specific Target Organ Toxicity May cause respiratory irritation.[2][5]H335: May cause respiratory irritation
Flammability Flammable liquid and vapor.[1][4]H226: Flammable liquid and vapor

To mitigate these risks, the following PPE is mandatory when handling 4-t-Butyl-2-(methylamino)thiazole for disposal:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron is also recommended.

  • Respiratory Protection: All handling of 4-t-Butyl-2-(methylamino)thiazole should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The proper disposal of 4-t-Butyl-2-(methylamino)thiazole is governed by the principle of cradle-to-grave management of hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9]

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 4-t-Butyl-2-(methylamino)thiazole waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a tightly fitting screw cap.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-t-Butyl-2-(methylamino)thiazole," and the associated hazard pictograms (e.g., flammable, irritant, harmful).

  • Avoid Mixing: Do not mix 4-t-Butyl-2-(methylamino)thiazole waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

2. Handling and Transfer:

  • Fume Hood: All transfers of 4-t-Butyl-2-(methylamino)thiazole waste into the designated container must be performed inside a certified chemical fume hood.

  • Controlled Pouring: When transferring the chemical, pour slowly and carefully to avoid splashing. Use a funnel to minimize the risk of spills.

  • Secure Closure: After each addition of waste, securely close the container to prevent the escape of vapors.[10]

3. Decontamination of Empty Containers:

  • Triple Rinsing: Any container that held pure 4-t-Butyl-2-(methylamino)thiazole must be decontaminated before it can be considered for regular disposal. The standard procedure is to triple-rinse the container with a suitable solvent.[11]

    • Select a solvent in which 4-t-Butyl-2-(methylamino)thiazole is soluble.

    • Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.

    • Collect the rinsate in the designated hazardous waste container.

    • Repeat this rinsing process two more times.[11]

  • Disposal of Rinsed Containers: After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label to prevent any confusion.[11] Always confirm this procedure with your institution's EHS guidelines.

4. Storage of Hazardous Waste:

  • Designated Area: Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is free of incompatible materials, particularly strong oxidizing agents and acids.

5. Final Disposal:

  • Licensed Disposal Company: The ultimate disposal of 4-t-Butyl-2-(methylamino)thiazole waste must be handled by a licensed hazardous waste disposal company.[12] Your institution's EHS department will coordinate the pickup and disposal of the waste.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This documentation is a legal requirement under RCRA.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-t-Butyl-2-(methylamino)thiazole.

A Start: 4-t-Butyl-2-(methylamino)thiazole Waste B Is the waste pure compound or a solution? A->B C Is the container empty? B->C Empty Container D Collect in a labeled hazardous waste container B->D Pure or Solution E Triple rinse the container with a suitable solvent C->E G Store waste container in a designated satellite accumulation area D->G F Collect rinsate in hazardous waste container E->F H Dispose of rinsed container as non-hazardous waste (confirm with EHS) E->H F->G I Arrange for pickup by a licensed hazardous waste disposal company G->I

Caption: Disposal workflow for 4-t-Butyl-2-(methylamino)thiazole.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your institution's EHS department.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the vapor.

  • Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the liquid.[14]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of responsible scientific practice.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). 2,4,5-Trimethyl Thiazole synthetic Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). tert-Butanol Safety Data Sheet. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.